Product packaging for 2-Methylcyclohexylamine(Cat. No.:CAS No. 7003-32-9)

2-Methylcyclohexylamine

Cat. No.: B147291
CAS No.: 7003-32-9
M. Wt: 113.2 g/mol
InChI Key: FEUISMYEFPANSS-UHFFFAOYSA-N
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Description

Mechanism of hydrodenitrogenation of 2-methylcyclohexylamine has been studied over sulfided NiMo/Al2O3. This compound is the intermediate formed during hydrodenitrogenation of toluidine.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B147291 2-Methylcyclohexylamine CAS No. 7003-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcyclohexan-1-amine
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InChI

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FEUISMYEFPANSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20884349
Record name Cyclohexanamine, 2-methyl-
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Molecular Weight

113.20 g/mol
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CAS No.

7003-32-9
Record name 2-Methylcyclohexylamine
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Record name 2-Methylcyclohexylamine
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Record name 2-METHYLCYCLOHEXYLAMINE
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Foundational & Exploratory

2-Methylcyclohexylamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methylcyclohexylamine: Chemical Properties and Structure

Introduction

This compound is a cyclic amine that serves as a crucial building block and intermediate in various fields of chemical synthesis.[1][2] Its applications extend to the production of pharmaceuticals, agrochemicals, and dyestuffs.[3] The presence of two chiral centers and the conformational flexibility of its cyclohexane ring give rise to a rich stereochemistry, making a thorough understanding of its structure and properties essential for researchers, scientists, and professionals in drug development. This technical guide provides a detailed overview of the chemical properties, stereoisomerism, conformational analysis, and key experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid that is slightly soluble in water.[1][2] It is stable under normal temperatures and pressures.[3] The compound is typically available as a mixture of its cis and trans isomers.[4]

Identifiers and Descriptors
IdentifierValue
IUPAC Name 2-methylcyclohexan-1-amine[5]
Synonyms 1-Amino-2-methylcyclohexane, o-Methylcyclohexylamine[3][4]
CAS Number 7003-32-9 (mixture of cis and trans)[4][5]
Molecular Formula C₇H₁₅N[1][5]
Molecular Weight 113.20 g/mol [4][5]
InChI Key FEUISMYEFPANSS-UHFFFAOYSA-N[4][5]
Canonical SMILES CC1CCCCC1N[2][4]
Physicochemical Data
PropertyValue
Boiling Point 149-150 °C[1]
Melting Point -8.5 °C (estimate)[1][6]
Density 0.856 g/mL at 25 °C[4]
Refractive Index n20/D 1.4565[4]
Flash Point 39 °C (102.2 °F) - closed cup[4]
Water Solubility Slightly soluble[2]
pKa 10.72 ± 0.70 (Predicted)[1][3]

Molecular Structure and Stereochemistry

The structure of this compound features a cyclohexane ring substituted with a methyl group and an amino group on adjacent carbons (C1 and C2). These two carbons are chiral centers, which results in the existence of four distinct stereoisomers, grouped into two pairs of enantiomers.[7]

  • trans isomers : (1R,2R)-2-methylcyclohexylamine and (1S,2S)-2-methylcyclohexylamine.

  • cis isomers : (1R,2S)-2-methylcyclohexylamine and (1S,2R)-2-methylcyclohexylamine.[7]

Conformational Analysis

The cyclohexane ring predominantly adopts a low-energy chair conformation. The stability of the substituted ring is determined by the steric strain associated with the positions of the methyl and amino groups, which can be either axial or equatorial.

In the trans isomers , the most stable conformation has both the methyl and amino groups in equatorial positions, which minimizes steric hindrance, specifically 1,3-diaxial interactions.[7][8] The alternative chair conformation, with both groups in axial positions, is significantly less stable.

For the cis isomers , one substituent must be axial and the other equatorial. The ring will preferentially adopt the conformation where the bulkier substituent occupies the more spacious equatorial position to minimize steric strain.[9] Given that the amino group is generally considered sterically more demanding than the methyl group, the conformer with the amino group in the equatorial position and the methyl group in the axial position is favored.

G cluster_trans trans-2-Methylcyclohexylamine Conformational Equilibrium cluster_cis cis-2-Methylcyclohexylamine Conformational Equilibrium trans_diaxial di-axial (less stable) trans_diequatorial di-equatorial (more stable) trans_diaxial->trans_diequatorial trans_diequatorial->trans_diaxial note_trans Equilibrium strongly favors the di-equatorial conformer to minimize 1,3-diaxial strain. cis_ax_eq NH2 (axial) Me (equatorial) (less stable) cis_eq_ax NH2 (equatorial) Me (axial) (more stable) cis_ax_eq->cis_eq_ax cis_eq_ax->cis_ax_eq note_cis Equilibrium favors the conformer with the bulkier amino group in the equatorial position.

Caption: Conformational equilibrium in cis and trans isomers of this compound.

Experimental Protocols

Synthesis: Reductive Amination

A common and effective method for synthesizing this compound and its derivatives is reductive amination.[7] This process involves the reaction of 2-methylcyclohexanone with an amine (like ammonia) or, conversely, this compound with a carbonyl compound. The resulting imine intermediate is then reduced to form the final amine product.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride [7]

  • Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylcyclohexanone (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition : Add a solution of ammonia in an organic solvent or another desired primary amine (1.1-1.5 equivalents). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Addition of Reducing Agent : Carefully add sodium triacetoxyborohydride [Na(OAc)₃BH] (1.5 equivalents) portion-wise to the reaction mixture. This reducing agent is mild and selective for the imine, tolerating many other functional groups.

  • Reaction Monitoring : Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude this compound via distillation or column chromatography on silica gel.

G start Reactants: 2-Methylcyclohexanone Ammonia/Amine solvent Dissolve in Anhydrous Solvent (DCM) start->solvent stir Stir for 30 min (Imine Formation) solvent->stir reducer Add Reducing Agent (Sodium Triacetoxyborohydride) stir->reducer react React for 12-24h (Monitor by TLC/GC) reducer->react quench Quench with aq. NaHCO3 react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layers (Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via reductive amination.

Analytical Methods
  • Gas Chromatography (GC) : Purity is often assessed by GC, which separates the cis and trans isomers and detects any residual starting materials or byproducts. Commercial samples typically show a purity of >95-98%.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure. The chemical shifts and coupling constants of the protons on C1 and C2 can help differentiate between the cis and trans isomers.

  • Infrared (IR) Spectroscopy : The IR spectrum is used to identify functional groups. Key absorptions for this compound include N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C-H stretching for the alkyl groups (around 2850-2950 cm⁻¹).

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry can confirm the molecular weight of the compound.[10] The fragmentation pattern provides further structural information.

Applications and Safety

Applications

This compound is primarily utilized as an intermediate in organic synthesis.[2] Its applications include the manufacturing of:

  • Pharmaceuticals : As a scaffold or building block for active pharmaceutical ingredients (APIs).

  • Agrochemicals : In the synthesis of pesticides and herbicides.

  • Corrosion Inhibitors : Used in metalworking fluids.[3]

  • Rubber and Plastic Additives : Acts as a stabilizer.[3]

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable liquid and vapor.[4][5] It is harmful if swallowed and causes severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including faceshields, gloves, and suitable respirators, should be used when handling this chemical.[4] It should be stored in a designated flammables area, away from sources of ignition.[1][6]

References

Synthesis of 2-Methylcyclohexylamine from o-Toluidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Methylcyclohexylamine, a valuable building block in pharmaceutical and chemical industries, from the readily available starting material, o-toluidine. The primary transformation involves the catalytic hydrogenation of the aromatic ring of o-toluidine to yield the corresponding cycloaliphatic amine. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Core Synthesis Pathway: Catalytic Hydrogenation

The most direct and industrially relevant method for the synthesis of this compound from o-toluidine is through catalytic hydrogenation. This process involves the reduction of the benzene ring in o-toluidine using hydrogen gas in the presence of a suitable metal catalyst. The reaction is typically carried out at elevated temperatures and pressures to achieve high conversion and selectivity.

The overall reaction is as follows:

o-Toluidine + 3H₂ --(Catalyst)--> this compound

Several catalyst systems have been investigated for this transformation, with ruthenium-based catalysts, particularly ruthenium on a carbon support (Ru/C), demonstrating high efficacy.[1] Other catalyst systems, such as nickel-molybdenum sulfide (NiMoS) and platinum group metals, can also be employed.

Quantitative Data Summary

The efficiency of the catalytic hydrogenation is highly dependent on the reaction conditions and the chosen catalyst. The following table summarizes key quantitative data from a study utilizing a Ru/C catalyst for the hydrogenation of o-toluidine.[1]

ParameterValueCatalystReference
Substrateo-Toluidine5% Ru/C[1]
Temperature120 °C5% Ru/C[1]
Hydrogen Pressure100 bar5% Ru/C[1]
Reaction Time180 min5% Ru/C[1]
Conversion100%5% Ru/C[1]
Selectivity to this compound95%5% Ru/C[1]
Selectivity to Secondary Amine5%5% Ru/C[1]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via catalytic hydrogenation of o-toluidine using a Ru/C catalyst, based on published literature.[1][2]

Materials:

  • o-Toluidine (C₇H₉N)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen (H₂) gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for high-pressure reactions (e.g., stainless steel autoclave)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: A high-pressure stainless steel autoclave equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls is charged with o-toluidine and the 5% Ru/C catalyst. For a typical lab-scale reaction, a substrate-to-catalyst ratio of approximately 200:1 (w/w) can be used. Anhydrous THF is added as the solvent.

  • Inerting: The autoclave is sealed and purged several times with an inert gas (nitrogen or argon) to remove any residual air.

  • Pressurization and Heating: The stirring is initiated, and the reactor is pressurized with hydrogen gas to the desired pressure (e.g., 100 bar). The reactor is then heated to the target temperature (e.g., 120 °C).[1]

  • Reaction Monitoring: The reaction progress is monitored by observing the hydrogen uptake. Samples can be carefully withdrawn at intervals and analyzed by gas chromatography (GC) to determine the conversion of o-toluidine and the selectivity to this compound. The reaction is typically complete within 3-6 hours under these conditions.[1]

  • Cooling and Depressurization: Once the reaction is complete, the heater is turned off, and the autoclave is allowed to cool to room temperature. The excess hydrogen gas is carefully vented.

  • Catalyst Removal: The reaction mixture is diluted with additional THF and the catalyst is removed by filtration through a pad of celite or a similar filter aid.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product as a mixture of cis and trans isomers.

Visualizing the Synthesis

Reaction Pathway Diagram

The following diagram illustrates the direct conversion of o-toluidine to this compound via catalytic hydrogenation.

Synthesis_Pathway o_toluidine o-Toluidine h2 + 3H₂ product This compound o_toluidine->product Catalyst (e.g., Ru/C) High Temperature & Pressure

Caption: Catalytic hydrogenation of o-toluidine.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation & Purification charge_reactor Charge Autoclave with o-Toluidine, Catalyst, & Solvent purge_reactor Purge with Inert Gas charge_reactor->purge_reactor pressurize_heat Pressurize with H₂ and Heat purge_reactor->pressurize_heat monitor_reaction Monitor Reaction Progress (GC) pressurize_heat->monitor_reaction cool_depressurize Cool and Depressurize monitor_reaction->cool_depressurize filter_catalyst Filter to Remove Catalyst cool_depressurize->filter_catalyst remove_solvent Remove Solvent (Rotary Evaporation) filter_catalyst->remove_solvent purify Purify by Distillation remove_solvent->purify

Caption: Experimental workflow for synthesis.

Safety Considerations

  • o-Toluidine: This starting material is toxic and a suspected carcinogen.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • High-Pressure Hydrogenation: This reaction involves flammable hydrogen gas at high pressures and temperatures. It should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures, such as a blast shield.

  • Catalysts: Some hydrogenation catalysts, particularly Raney nickel (if used as an alternative), can be pyrophoric. Handle with care, especially when dry. Ru/C is generally less hazardous but should still be handled with caution.

Conclusion

The synthesis of this compound from o-toluidine is a well-established process, with catalytic hydrogenation being the most efficient route. The use of a ruthenium on carbon catalyst provides high conversion and selectivity under optimized conditions. This guide provides the essential technical details for researchers and professionals to understand and implement this important chemical transformation. Careful adherence to the experimental protocol and safety precautions is paramount for a successful and safe synthesis.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomers of 2-methylcyclohexylamine, molecules of interest in organic synthesis and medicinal chemistry. This document details their stereochemistry, conformational analysis, and thermodynamic stability. Furthermore, it presents experimental protocols for their synthesis and separation, along with a compilation of their physical and spectroscopic properties. The information is structured to be a valuable resource for researchers and professionals involved in drug development and related fields.

Introduction

This compound is a cyclic amine that exists as two diastereomers: cis-2-methylcyclohexylamine and trans-2-methylcyclohexylamine. The spatial arrangement of the methyl and amino groups on the cyclohexane ring gives rise to distinct chemical and physical properties for each isomer. A thorough understanding of the stereochemical nuances of these isomers is crucial for their application in the synthesis of complex molecules and for elucidating their structure-activity relationships in biological systems.

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the relative orientation of the methyl and amino groups attached to the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces.

The conformational analysis of these isomers is primarily dictated by the preference of the cyclohexane ring to adopt a chair conformation to minimize torsional and angle strain. In this conformation, substituents can occupy either an axial or an equatorial position. The relative stability of the conformers is determined by the steric interactions of the substituents.

A key concept in this analysis is the "A-value," which quantifies the steric strain of a substituent in the axial position compared to the equatorial position. The A-value for a methyl group is approximately 1.74 kcal/mol, while the A-value for an amino group (-NH₂) is around 1.4-1.6 kcal/mol.[1][2] Larger A-values indicate a stronger preference for the equatorial position.

Cis-2-Methylcyclohexylamine:

The cis isomer can exist in two chair conformations that are in equilibrium. In one conformer, the methyl group is axial and the amino group is equatorial. In the other, the amino group is axial and the methyl group is equatorial.

cis_conformers cluster_1 Conformer 1 (Me axial, NH2 equatorial) cluster_2 Conformer 2 (Me equatorial, NH2 axial) a b a->b Ring Flip b->a trans_conformers cluster_1 Diequatorial Conformer (More Stable) cluster_2 Diaxial Conformer (Less Stable) a b a->b Ring Flip b->a signaling_pathway cluster_0 Drug-Target Interaction cluster_1 Cellular Response Ligand Cyclohexylamine Derivative (Isomer A) Binding Specific Binding Ligand->Binding Receptor Biological Target (e.g., GPCR, Ion Channel) Receptor->Binding Pathway Downstream Signaling Cascade Binding->Pathway Activation/ Inhibition Response Physiological Effect Pathway->Response

References

Spectroscopic Data of 1-Amino-2-methylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-amino-2-methylcyclohexane, a key building block in synthetic chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted and representative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for acquiring such data are also provided to aid researchers in their analytical endeavors. This guide is intended to serve as a practical reference for the characterization of 1-amino-2-methylcyclohexane and structurally related small molecules.

Introduction

1-amino-2-methylcyclohexane is a cyclic amine that exists as cis and trans diastereomers, each of which is chiral. The precise characterization of its structure and stereochemistry is critical for its application in various fields, including pharmaceutical development and materials science. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure of such compounds. This guide summarizes the anticipated spectroscopic signatures of 1-amino-2-methylcyclohexane and outlines the methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-amino-2-methylcyclohexane based on characteristic values for similar chemical structures and functional groups. It is important to note that actual experimental values may vary depending on the specific isomer (cis/trans), enantiomer, solvent, and instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Amino-2-methylcyclohexane

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 2.5 - 3.0Multiplet1HCH-NH₂
~ 1.0 - 2.0Multiplets9HCyclohexyl CH and CH₂
~ 1.5 - 1.8 (broad)Singlet2HNH₂
~ 0.8 - 1.0Doublet3HCH₃

Note: The chemical shift of the amine protons (NH₂) is highly dependent on solvent and concentration and may exchange with D₂O.[1][2] The protons on the carbon adjacent to the amine group are expected to be deshielded and appear at a lower field.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Amino-2-methylcyclohexane

Chemical Shift (δ) ppmAssignment
~ 50 - 60C-NH₂
~ 30 - 45C-CH₃
~ 20 - 40Cyclohexyl CH₂
~ 15 - 25CH₃

Note: The carbon atom attached to the nitrogen is expected to be the most downfield signal in the aliphatic region.[3][4] The chemical shifts of the cyclohexane ring carbons are influenced by the stereochemical relationship between the amino and methyl groups.[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 1-Amino-2-methylcyclohexane

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, SharpN-H stretch (primary amine, two bands)
2850 - 2960StrongC-H stretch (aliphatic)
1580 - 1650MediumN-H bend (primary amine)
1020 - 1250Medium to WeakC-N stretch (aliphatic amine)
665 - 910Broad, StrongN-H wag (primary amine)

Note: Primary amines typically show two N-H stretching bands, corresponding to symmetric and asymmetric vibrations.[6][7][8] The C-N stretching vibration for aliphatic amines is found in the fingerprint region.[6][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for 1-Amino-2-methylcyclohexane

m/zInterpretation
113Molecular ion (M⁺)
112[M-H]⁺
98[M-CH₃]⁺
84[M-NH₂CH₂]⁺ or loss of C₂H₅
56Alpha-cleavage fragment
30[CH₂NH₂]⁺

Note: As a compound with one nitrogen atom, 1-amino-2-methylcyclohexane is expected to have an odd molecular weight, following the nitrogen rule.[10][11] The fragmentation of cyclic amines often involves the loss of a hydrogen atom from the α-carbon, followed by ring cleavage.[10] Alpha-cleavage, the breaking of the bond adjacent to the C-N bond, is a characteristic fragmentation pattern for amines.[12][13][14]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid amine sample such as 1-amino-2-methylcyclohexane.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-25 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.[15]

    • Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[16]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.[15]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a neat liquid sample, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Alternatively, for a solution, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.

  • Instrument Setup and Data Acquisition:

    • Place the salt plates or the solution cell in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the salt plates or the solvent-filled cell.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands and compare their wavenumbers to correlation charts to identify the functional groups present.

Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[17]

    • Transfer the solution to a 1.5 mL glass autosampler vial.[17]

  • Instrument Setup and Data Acquisition:

    • Gas Chromatograph (GC) Conditions:

      • Injector Temperature: 250 °C.[18]

      • Column: A non-polar capillary column (e.g., DB-5MS) is typically suitable.[18]

      • Carrier Gas: Helium at a constant flow of 1-1.5 mL/min.[18]

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of around 250-280 °C.[18]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).[18]

      • Electron Energy: 70 eV.[18]

      • Mass Range: Scan from m/z 30 to 200.

      • Ion Source Temperature: 230 °C.[18]

    • Inject 1 µL of the sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with that peak to determine the molecular ion and the major fragment ions.

    • Compare the fragmentation pattern to known patterns for similar compounds to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small molecule like 1-amino-2-methylcyclohexane.

Spectroscopic_Workflow Spectroscopic Characterization Workflow A Sample (1-Amino-2-methylcyclohexane) B IR Spectroscopy A->B Analyze Sample C NMR Spectroscopy (¹H, ¹³C) A->C Analyze Sample D Mass Spectrometry (GC-MS) A->D Analyze Sample E Functional Group Identification (N-H, C-N, C-H) B->E Interpret Data F Structural Elucidation (Carbon-Hydrogen Framework) C->F Interpret Data G Molecular Weight and Fragmentation Pattern D->G Interpret Data H Structure Confirmation E->H F->H G->H

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of 1-amino-2-methylcyclohexane. While experimental data for this specific molecule remains to be widely published, the information presented herein, based on established principles of spectroscopy for analogous structures, offers a valuable resource for researchers. The provided methodologies and expected spectral features will facilitate the identification and structural confirmation of this and other related alicyclic amines, thereby supporting advancements in synthetic chemistry and drug discovery.

References

physical properties of 2-Methylcyclohexylamine (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 2-Methylcyclohexylamine, specifically its boiling point and density. The information herein is compiled to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

This compound is a cyclic amine with a range of applications in organic synthesis and pharmaceutical development. Accurate knowledge of its physical properties is essential for process design, reaction optimization, and safety assessments.

Data Presentation

The following table summarizes the key physical properties of this compound.

Physical PropertyValueConditions
Boiling Point 149-150 °Cat standard atmospheric pressure
Density 0.859 g/mLat 20 °C
0.856 g/mLat 25 °C

Experimental Protocols

The following sections detail standardized methodologies for the determination of boiling point and density for liquid compounds such as this compound.

Determination of Boiling Point (ASTM D1120)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for this determination is outlined in ASTM D1120, "Standard Test Method for Boiling Point of Engine Coolants".[1][2][3]

Methodology:

  • Apparatus: The setup consists of a round-bottom flask, a condenser, a thermometer, and a heating mantle.[1][4]

  • Procedure:

    • A measured volume of the liquid is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

    • The flask is connected to the condenser, and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

    • The liquid is heated, and the temperature is recorded when the liquid is boiling and a steady reflux is observed.[5] This temperature, corrected for atmospheric pressure, is the boiling point of the liquid.[1]

Determination of Density (ASTM D4052)

Density is the mass per unit volume of a substance. ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter," provides a precise method for this measurement.[6][7][8]

Methodology:

  • Apparatus: A digital density meter, which operates on the oscillating U-tube principle, is used.[6]

  • Procedure:

    • The instrument is calibrated using a reference standard of known density.

    • A small sample of the liquid is introduced into the U-tube.

    • The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density of the liquid.

    • The temperature of the sample is controlled and recorded during the measurement.[6] The method is applicable to liquids with vapor pressures below 100 kPa and viscosities below 15,000 mm²/s at the test temperature.[7][8][9]

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound and its fundamental physical properties.

G Relationship between Compound and Physical Properties A This compound B Physical Properties A->B exhibits C Boiling Point (149-150 °C) B->C D Density (0.856-0.859 g/mL) B->D

Compound to Physical Properties Relationship

References

Solubility of 2-Methylcyclohexylamine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Methylcyclohexylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility, qualitative solubility information based on structurally related compounds, and detailed experimental protocols for determining solubility. This guide is intended to empower researchers, scientists, and drug development professionals to effectively work with this compound and to generate precise solubility data for their specific applications.

Introduction

This compound, a cycloaliphatic amine, serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. Its solubility in organic solvents is a critical parameter for its application in chemical synthesis, purification processes, and formulation development. The structure of this compound, featuring a non-polar cyclohexane ring and a polar amine group, results in a varied solubility profile that is highly dependent on the nature of the solvent.

This guide summarizes the available qualitative solubility information, provides a detailed methodology for the experimental determination of its solubility, and presents logical workflows to assist researchers in selecting appropriate solvents for their specific needs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.

PropertyValueReference(s)
Molecular Formula C₇H₁₅N[1][2]
Molecular Weight 113.20 g/mol [1][2][3]
Boiling Point 149-150 °C[1][2]
Density 0.856 g/mL at 25 °C[2]
Water Solubility Slightly soluble[1][4][5]
pKa 10.72 ± 0.70 (Predicted)[1][4]

Solubility of this compound in Organic Solvents

Table 2: Qualitative Solubility of this compound in Common Organic Solvents (Inferred)

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Methanol, EthanolMiscibleThe amine group can form hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)Miscible / SolubleThe polar nature of both the solute and the solvent facilitates dissolution through dipole-dipole interactions.
Non-Polar Aromatic Toluene, BenzeneMiscible / SolubleThe non-polar cyclohexane ring interacts favorably with the aromatic ring of the solvent through van der Waals forces.
Non-Polar Aliphatic Hexane, HeptaneSoluble / MiscibleThe non-polar hydrocarbon chain of the solvent interacts well with the cyclohexane ring of the solute.
Chlorinated Dichloromethane, ChloroformSoluble / MiscibleThese solvents can interact with both the polar and non-polar parts of the molecule.

Disclaimer: The data in this table is inferred based on the properties of structurally similar compounds and general chemical principles. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

This section outlines a general experimental procedure for determining the solubility of this compound in an organic solvent at a given temperature.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (purity ≥ 98%)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled water bath or heating block

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Vials with screw caps

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (for quantitative analysis)

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. b. Place the vial in a temperature-controlled bath set to the desired temperature. c. Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. d. After stirring, allow the solution to stand undisturbed at the same temperature for a sufficient period (e.g., 12 hours) to allow any undissolved material to settle.

  • Sample Analysis (Gravimetric Method - for qualitative/semi-quantitative estimation): a. Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. b. Transfer the supernatant to a pre-weighed vial. c. Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound. d. Once the solvent is completely removed, weigh the vial containing the this compound residue. e. Calculate the solubility in g/100 mL or other suitable units.

  • Sample Analysis (Chromatographic Method - for precise quantitative measurement): a. Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. b. Generate a calibration curve by analyzing the standard solutions using a validated GC or HPLC method. c. Carefully withdraw a known volume of the clear supernatant from the saturated solution. d. Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve. e. Analyze the diluted sample using the same chromatographic method. f. Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualizations

The following diagrams illustrate the key relationships and workflows pertinent to the solubility of this compound.

G Factors Influencing Solubility Solute This compound (Solute) Polarity Polarity Solute->Polarity H_Bonding Hydrogen Bonding Capability Solute->H_Bonding Solvent Organic Solvent Solvent->Polarity Solvent->H_Bonding Solubility Solubility Polarity->Solubility H_Bonding->Solubility Temp Temperature Temp->Solubility Pressure Pressure (for gaseous solutes) Pressure->Solubility

Caption: Factors influencing the solubility of this compound.

G Experimental Workflow for Solubility Determination Start Start Prep Prepare Supersaturated Solution Start->Prep Equilibrate Equilibrate at Constant Temperature Prep->Equilibrate Separate Separate Supernatant from Excess Solute Equilibrate->Separate Analyze Analyze Supernatant (Gravimetric or Chromatographic) Separate->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, its structural characteristics and the solubility profile of the closely related cyclohexylamine strongly suggest its miscibility or high solubility in a wide range of common organic solvents. The experimental protocols and logical workflows provided in this guide offer a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their work, thereby facilitating its effective use in research, development, and industrial applications.

References

Technical Guide: 2-Methylcyclohexylamine - Commercial Sourcing and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and analytical methodologies for determining the purity of 2-Methylcyclohexylamine (CAS No: 7003-32-9). Ensuring the purity of starting materials is a critical step in research and development, directly impacting experimental reproducibility, impurity profiling, and the quality of final products.

Commercial Sources and Available Purity

This compound is commercially available from several chemical suppliers, typically as a mixture of cis and trans isomers. The purity levels offered are generally suitable for most research and synthesis applications. Below is a summary of offerings from prominent vendors.

SupplierProduct NamePurityCAS NumberNotes
Sigma-Aldrich This compound, mixture of cis and trans98%7003-32-9-
Fisher Scientific This compound, cis + trans97%7003-32-9Slightly soluble in water.[1]
TCI America This compound, (cis- and trans- mixture)Not specified7003-32-9Available in various quantities.[2]
Multiple Suppliers This compound (cis- and trans- mixture)Varies7003-32-9Available through platforms like ChemicalBook and Chem-Suppliers.[3][4]

Note: Purity is typically determined by Gas Chromatography (GC). Researchers should always request a Certificate of Analysis (CoA) for lot-specific purity data.

Analytical Methodologies for Purity Determination

A multi-faceted approach is often necessary for the comprehensive purity assessment of chemical reagents like this compound. The selection of a technique depends on the specific requirements of the analysis, such as identifying unknown impurities, quantifying isomers, or routine quality control.

Key Techniques:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is the most common method for determining the overall purity of volatile amines. It separates compounds based on their volatility and interaction with the GC column's stationary phase. The FID provides a response proportional to the mass of carbon, making it excellent for quantifying organic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): When impurities are detected by GC-FID, GC-MS is essential for their identification.[5] As compounds elute from the GC column, they are fragmented and analyzed by a mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): While less common for this specific volatile amine, HPLC can be used, particularly for analyzing non-volatile impurities or for separating stereoisomers if a suitable chiral column is employed.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the main component and identifying impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination against a certified internal standard.[6]

Experimental Protocols

The following are representative protocols for the purity analysis of this compound. These may require optimization based on the specific instrumentation and impurities of interest.

3.1. Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is designed to determine the overall purity of this compound by area percent.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polarity capillary column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents:

    • This compound sample.

    • High-purity solvent for dilution (e.g., Dichloromethane or Methanol).

  • Procedure:

    • Sample Preparation: Accurately prepare a solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

    • GC Conditions:

      • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

      • Injector Temperature: 250 °C.

      • Detector Temperature: 280 °C.

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp: Increase to 250 °C at a rate of 10 °C/min.

        • Hold: Hold at 250 °C for 5 minutes.

      • Injection Volume: 1 µL.

      • Split Ratio: 50:1.

  • Data Analysis: The purity is calculated using the area percent method, where the peak area of this compound (sum of cis and trans isomers if separated) is divided by the total area of all observed peaks in the chromatogram.

3.2. Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify the chemical structure of impurities detected in the GC-FID analysis.

  • Instrumentation: GC system coupled to a Mass Spectrometer (MS).

  • Column and GC Conditions: The same column and GC conditions as the GC-FID method can be used to ensure retention time correlation.

  • MS Conditions:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: The mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST, Wiley) for tentative identification. The fragmentation pattern, particularly the alpha-cleavage common to amines, is analyzed to confirm the proposed structure.

Workflow for Procurement and Purity Verification

A systematic workflow ensures that the this compound used in research is of documented and appropriate quality. The following diagram illustrates a typical process from sourcing to qualification.

G cluster_sourcing Sourcing & Initial Checks cluster_analysis Analytical Qualification cluster_decision Final Disposition Sourcing Source this compound from a Reputable Vendor CoA Request & Review Certificate of Analysis (CoA) Sourcing->CoA GCFID Perform GC-FID Analysis for Initial Purity Assessment CoA->GCFID PurityCheck Purity ≥ 97%? GCFID->PurityCheck GCMS Perform GC-MS for Impurity Identification PurityCheck->GCMS Yes Reject Reject Lot or Purify Further PurityCheck->Reject No Qualify Qualified Reagent for Use in Research/Development GCMS->Qualify

Caption: Workflow for the procurement and purity verification of this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methylcyclohexylamine (CAS No. 7003-32-9), a crucial reagent in various laboratory and industrial applications. Adherence to these protocols is essential to ensure the safety of personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[1] It is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] Inhalation, ingestion, or skin contact can be harmful.[1][2]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor[3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[2]
Skin Corrosion/IrritationCategory 1A/1BH314: Causes severe skin burns and eye damage[1][2]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[2]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Appearance Light yellow liquid[1]
Odor Odorless[1]
Molecular Formula C7H15N[2]
Molecular Weight 113.20 g/mol [2]
Boiling Point 149 - 150 °C / 300.2 - 302 °F @ 760 mmHg[1]
Flash Point 21 °C / 69.8 °F[1]
Specific Gravity 0.850[1]
Vapor Pressure 12 mmHg @ 38 °C[1]
Vapor Density 3.90[1]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.[4]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[5][6] Eye protection should meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[1]

  • Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing are required to prevent skin contact.[5][6]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4]

Handling Procedures
  • Always use this chemical in a well-ventilated area or a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mists.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Use only non-sparking tools and explosion-proof equipment.[1][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • Wash hands thoroughly after handling.[5]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][4]

  • Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][4]

  • Store in a corrosive-resistant location.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.[1]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The substance is flammable, and its vapors can form explosive mixtures with air.[7] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Evacuate the area and remove all ignition sources.[4]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment, including respiratory protection.

  • Contain the spill with inert absorbent material (e.g., sand, earth).[5]

  • Collect the absorbed material into a sealed container for hazardous waste disposal.[4]

  • Do not let the product enter drains.[6]

Toxicological Information

While specific quantitative toxicity data for this compound is limited in the provided search results, data for structurally similar compounds provides an indication of its potential toxicity.

TestSpeciesRouteValueRelated CompoundSource
LD50RatOral320 - 460 mg/kg4,4'-Methylenebis(this compound)[6]
LD50RatOral400 mg/kgN-Methylcyclohexylamine[7]
LD50RatDermal400 - 1000 mg/kgN-Methylcyclohexylamine[7]
LC50RatInhalation> 22.8 mg/L (8h)N-Methylcyclohexylamine[7]
LC50RatInhalation420 mg/m³/4H4,4'-Methylenebis(this compound)[6]

Experimental Protocols:

The OECD Test Guideline 401 was cited for the oral LD50 value of 4,4'-Methylenebis(this compound).[6] This guideline typically involves the administration of the test substance in graduated doses to several groups of experimental animals, with one dose level per group. The animals are observed for a set period, and mortality is recorded to determine the dose that is lethal to 50% of the test population.

Visual Workflow and Relationship Diagrams

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Work Within Fume Hood C->D Proceed to Handling E Use Non-Sparking Tools D->E F Ground/Bond Equipment E->F G Dispense Chemical Carefully F->G H Keep Container Tightly Closed G->H I Segregate Waste H->I Proceed to Disposal J Label Hazardous Waste Container I->J K Dispose According to Institutional Protocols J->K

Caption: General workflow for safely handling this compound.

Emergency Response for Accidental Exposure

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Accidental Exposure Occurs S1 Remove Contaminated Clothing start->S1 E1 Rinse Eyes with Water for 15 min start->E1 I1 Move to Fresh Air start->I1 ING1 Do NOT Induce Vomiting start->ING1 S2 Rinse Skin with Water for 15 min S1->S2 S3 Seek Immediate Medical Attention S2->S3 E2 Remove Contact Lenses if Possible E1->E2 E3 Seek Immediate Medical Attention E2->E3 I2 Provide Oxygen or Artificial Respiration if Needed I1->I2 I3 Seek Immediate Medical Attention I2->I3 ING2 Rinse Mouth with Water ING1->ING2 ING3 Seek Immediate Medical Attention ING2->ING3

Caption: First-aid procedures for accidental exposure to this compound.

References

Applications of 2-Methylcyclohexylamine in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclohexylamine, a chiral cyclic amine, serves as a versatile building block and reagent in modern organic synthesis. Its rigid cyclohexane framework and the presence of two stereocenters make it a valuable tool in asymmetric synthesis, particularly in the resolution of racemic mixtures and as a precursor for more complex chiral molecules. This technical guide provides a comprehensive overview of the applications of this compound, focusing on its role as a chiral resolving agent, its use in the synthesis of pharmaceuticals, and its potential as a chiral auxiliary. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Core Applications of this compound

The utility of this compound in organic synthesis is primarily centered around its chirality. The cis and trans isomers, and their respective enantiomers, offer a range of steric and electronic properties that can be exploited to induce stereoselectivity in chemical reactions.

Chiral Resolving Agent

One of the most significant applications of enantiomerically pure this compound is as a resolving agent for racemic carboxylic acids. The principle of this classical resolution technique lies in the formation of diastereomeric salts upon reaction of the racemic acid with a single enantiomer of the chiral amine. These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2]

General Principle:

A racemic mixture of a carboxylic acid, (R/S)-Acid, is reacted with an enantiomerically pure amine, for example, (1R,2S)-2-methylcyclohexylamine, to form a pair of diastereomeric salts: [(R)-Acid·(1R,2S)-Amine] and [(S)-Acid·(1R,2S)-Amine]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer. The resolved carboxylic acid can then be recovered by treating the separated diastereomeric salt with a strong acid.

Experimental Protocol: Generalized Procedure for the Resolution of a Racemic Carboxylic Acid

This protocol is a generalized procedure based on established methods for chiral resolution using diastereomeric salt formation. Optimization of solvent, temperature, and stoichiometry is typically required for a specific racemic acid.

Materials:

  • Racemic carboxylic acid

  • (1R,2S)-2-Methylcyclohexylamine (or another pure enantiomer)

  • Methanol (or other suitable solvent such as ethanol or acetone)

  • Diethyl ether (or other suitable extraction solvent)

  • 2 M Hydrochloric acid

  • 2 M Sodium hydroxide

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of hot methanol.

    • In a separate flask, dissolve (1R,2S)-2-methylcyclohexylamine (0.5 eq.) in methanol.

    • Slowly add the amine solution to the carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • The collected crystals represent the diastereomerically enriched salt.

  • Recrystallization (Optional):

    • To improve the diastereomeric purity, the collected salt can be recrystallized from a fresh portion of hot methanol. The purity can be monitored by measuring the optical rotation of the salt at each stage until a constant value is achieved.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Add 2 M hydrochloric acid until the solution is acidic (pH ~1-2) to protonate the carboxylate and liberate the free carboxylic acid.

    • Extract the aqueous solution with diethyl ether (3 x volume).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Chiral Resolving Agent:

    • The aqueous layer from the extraction can be basified with 2 M sodium hydroxide (pH > 12) to deprotonate the amine.

    • The free this compound can then be extracted with diethyl ether, dried, and distilled for reuse.

Synthesis of Enantiomerically Pure this compound

The availability of enantiomerically pure this compound is a prerequisite for its use as a chiral resolving agent or auxiliary. Asymmetric synthesis provides a direct route to these chiral building blocks. One notable method is the asymmetric amination of 2-methylcyclohexanone using ω-transaminases.

Enzymatic Asymmetric Amination:

The amination of 2-methylcyclohexanone using ω-transaminases can produce (1S)-2-methylcyclohexylamine with high diastereoselectivity.[3] This biocatalytic approach offers a green and efficient alternative to classical resolution methods.

CatalystSubstrateProductDiastereomeric Ratio (cis:trans)
ω-TAm from Chromobacterium violaceum (CV-TAm)2-Methylcyclohexanone(1S,2R)-2-Methylcyclohexylamineup to 24:1

Experimental Protocol: Asymmetric Amination of 2-Methylcyclohexanone (Conceptual)

This protocol is based on the findings reported for the use of ω-transaminases and serves as a template for a biocatalytic synthesis.

Materials:

  • 2-Methylcyclohexanone

  • ω-Transaminase (e.g., from Chromobacterium violaceum)

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffered solution containing the ω-transaminase, PLP, and the amine donor.

    • Add 2-methylcyclohexanone to the reaction mixture.

  • Biocatalytic Reaction:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction has reached the desired conversion, terminate the reaction by adding a quenching agent or by centrifugation to remove the enzyme.

    • Adjust the pH of the aqueous solution to >12 with a base (e.g., NaOH).

    • Extract the product, (1S,2R)-2-methylcyclohexylamine, with an organic solvent like ethyl acetate.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • The crude product can be purified by distillation or chromatography.

    • The diastereomeric and enantiomeric excess can be determined by chiral GC or HPLC analysis.

Precursor in Pharmaceutical Synthesis

Cyclohexylamine derivatives are important structural motifs in many pharmaceutical compounds. While direct incorporation of this compound is not as widely documented as some other cyclic amines, its close analogue, 2-(dimethylaminomethyl)cyclohexanone, is a key intermediate in the synthesis of the analgesic drug Tramadol.[3][4] The synthesis of Tramadol illustrates the utility of substituted cyclohexylamines in the construction of complex drug molecules.

Synthesis of Tramadol:

The synthesis of Tramadol involves a Grignard reaction between 2-(dimethylaminomethyl)cyclohexanone and 3-methoxyphenylmagnesium bromide. This reaction produces a mixture of diastereomers, from which the desired trans-isomer (Tramadol) is isolated.

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_reaction Key Reaction cluster_product Product Cyclohexanone Cyclohexanone Mannich_Base 2-(Dimethylaminomethyl)cyclohexanone Cyclohexanone->Mannich_Base Dimethylamine HCl Dimethylamine HCl Dimethylamine HCl->Mannich_Base Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Base 3-Bromoanisole 3-Bromoanisole Grignard_Reagent 3-Methoxyphenyl- magnesium bromide 3-Bromoanisole->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Grignard_Reaction Grignard Reaction Mannich_Base->Grignard_Reaction Grignard_Reagent->Grignard_Reaction Tramadol Tramadol (Diastereomeric Mixture) Grignard_Reaction->Tramadol Isolated_Tramadol trans-Tramadol (Final Product) Tramadol->Isolated_Tramadol Separation

Experimental Protocol: Synthesis of Tramadol (Illustrative)

This protocol is a representation of the key synthetic step in Tramadol synthesis.

Materials:

  • 2-(Dimethylaminomethyl)cyclohexanone

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Hydrochloric acid

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 3-bromoanisole in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

  • Grignard Reaction:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of 2-(dimethylaminomethyl)cyclohexanone in anhydrous THF dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of diastereomers.

  • Isolation of Tramadol:

    • The diastereomers can be separated by column chromatography or by selective crystallization of the hydrochloride salt.

Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into an achiral substrate to control the stereochemical outcome of a subsequent reaction.[5] After the desired stereocenter has been created, the auxiliary is removed. While specific examples of this compound as a chiral auxiliary are not prevalent in the literature, its structure is well-suited for this purpose, for example, in the diastereoselective alkylation of enolates derived from chiral amides.

Conceptual Application as a Chiral Auxiliary:

An enantiomerically pure this compound can be reacted with a carboxylic acid to form a chiral amide. The bulky and conformationally restricted 2-methylcyclohexyl group can then direct the approach of an electrophile to one face of the corresponding enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the amide would yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

G Achiral_Substrate Achiral Carboxylic Acid Chiral_Amide Chiral Amide Formation Achiral_Substrate->Chiral_Amide Chiral_Auxiliary (R)-2-Methylcyclohexylamine Chiral_Auxiliary->Chiral_Amide Diastereoselective_Reaction Diastereoselective Alkylation Chiral_Amide->Diastereoselective_Reaction Product_Auxiliary Product with Auxiliary Diastereoselective_Reaction->Product_Auxiliary Removal Auxiliary Removal (Hydrolysis) Product_Auxiliary->Removal Chiral_Product Enantiomerically Enriched Product Removal->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Removal->Recovered_Auxiliary

Conclusion

This compound is a valuable chiral amine with significant applications in organic synthesis. Its primary role as a chiral resolving agent for carboxylic acids is a well-established and powerful technique for obtaining enantiomerically pure compounds. Furthermore, the development of asymmetric routes to this compound itself highlights its importance as a chiral building block. While its direct application as a chiral auxiliary is less documented, its structural features suggest considerable potential in this area. The use of a closely related derivative in the synthesis of the blockbuster drug Tramadol underscores the importance of the cyclohexylamine scaffold in medicinal chemistry. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

The Pivotal Role of 2-Methylcyclohexylamine Derivatives in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohexylamine moiety, particularly its methylated derivatives, represents a critical structural motif in a variety of pharmacologically active compounds. This technical guide explores the role of 2-methylcyclohexylamine and its close structural analogs as precursors in the synthesis of pharmaceuticals, with a focus on the widely used analgesic, Tramadol. This document provides an in-depth look at the synthetic pathways, experimental protocols, and pharmacological mechanisms associated with these important molecules.

Introduction to Cyclohexylamine Derivatives in Medicinal Chemistry

Cyclohexylamine derivatives are prevalent in medicinal chemistry due to their ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug molecules. The non-polar, three-dimensional structure of the cyclohexane ring can enhance membrane permeability and metabolic stability, while the amine functionality serves as a crucial handle for further chemical modifications and interactions with biological targets. This compound, with its additional methyl group, introduces chirality and steric bulk that can influence receptor binding and selectivity.

While direct large-scale pharmaceutical synthesis starting from this compound is not extensively documented in publicly available literature, the synthesis of major pharmaceuticals from structurally similar precursors is well-established. A prime example is the synthesis of Tramadol, a centrally acting opioid analgesic, which proceeds through a key intermediate, 2-(dimethylaminomethyl)cyclohexanone. This intermediate can be synthesized from cyclohexanone, a compound that is structurally very similar to 2-methylcyclohexanone.

Synthesis of a Key Tramadol Precursor: 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride

A crucial step in the synthesis of Tramadol is the formation of the Mannich base, 2-(dimethylaminomethyl)cyclohexanone hydrochloride. This reaction involves the aminomethylation of cyclohexanone using formaldehyde and dimethylamine hydrochloride.

Experimental Protocol: Mannich Reaction

This protocol details the synthesis of 2-(dimethylaminomethyl)cyclohexanone hydrochloride from cyclohexanone.

Materials:

  • Cyclohexanone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove any unreacted solids.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/acetone, to yield 2-(dimethylaminomethyl)cyclohexanone hydrochloride as a crystalline solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-(dimethylaminomethyl)cyclohexanone hydrochloride.

ParameterValueReference
Yield 75-85%[1]
Purity (by HPLC) >98%[1]
Melting Point 154-155 °C[1]

Synthesis of Tramadol from 2-(Dimethylaminomethyl)cyclohexanone

The synthesized Mannich base serves as the direct precursor for Tramadol. The subsequent step involves a Grignard reaction with 3-methoxyphenylmagnesium bromide.

Experimental Protocol: Grignard Reaction

This protocol outlines the synthesis of Tramadol from 2-(dimethylaminomethyl)cyclohexanone.

Materials:

  • 2-(Dimethylaminomethyl)cyclohexanone hydrochloride

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Ammonium chloride solution

  • Hydrochloric acid

Procedure:

  • Prepare the Grignard reagent by reacting 3-bromoanisole with magnesium turnings in anhydrous THF under an inert atmosphere.

  • Convert the 2-(dimethylaminomethyl)cyclohexanone hydrochloride to its free base by treatment with a suitable base (e.g., NaOH) and extract with an organic solvent like toluene.

  • Slowly add the solution of the 2-(dimethylaminomethyl)cyclohexanone free base in toluene to the prepared Grignard reagent at a controlled temperature (typically below 20°C).[2]

  • After the addition is complete, stir the reaction mixture at room temperature for several hours to ensure complete reaction.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude Tramadol base.

  • The crude product is then converted to its hydrochloride salt by treatment with hydrochloric acid and purified by recrystallization to yield Tramadol hydrochloride.

Quantitative Data

The following table presents typical quantitative data for the synthesis of Tramadol via the Grignard reaction.

ParameterValueReference
Yield (as hydrochloride salt) 78.6%[3]
Purity (by HPLC) >99%[2]
Melting Point (hydrochloride) 168-175 °C[3]

Visualizing the Synthetic and Pharmacological Pathways

Experimental Workflow: Synthesis of Tramadol

The following diagram illustrates the key steps in the synthesis of Tramadol, starting from the preparation of the Mannich base precursor.

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Purification start Cyclohexanone, Paraformaldehyde, Dimethylamine HCl reaction1 Reflux in Ethanol with catalytic HCl start->reaction1 intermediate 2-(Dimethylaminomethyl)cyclohexanone HCl reaction1->intermediate free_base 2-(Dimethylaminomethyl)cyclohexanone (free base) intermediate->free_base Neutralization grignard_prep 3-Bromoanisole + Mg in THF grignard_reagent 3-Methoxyphenylmagnesium bromide grignard_prep->grignard_reagent reaction2 Reaction in Toluene grignard_reagent->reaction2 free_base->reaction2 crude_tramadol Crude Tramadol Base reaction2->crude_tramadol purification HCl Salt Formation & Recrystallization crude_tramadol->purification final_product Tramadol Hydrochloride purification->final_product G cluster_0 Opioid Pathway cluster_1 Monoamine Reuptake Inhibition cluster_2 Overall Effect tramadol Tramadol & Metabolite (O-desmethyltramadol) mu_receptor μ-Opioid Receptor (Presynaptic Neuron) tramadol->mu_receptor inhibition Inhibition of Ca2+ influx Activation of K+ efflux mu_receptor->inhibition neurotransmitter Reduced Neurotransmitter Release (e.g., Substance P, Glutamate) inhibition->neurotransmitter analgesia Analgesia (Pain Relief) neurotransmitter->analgesia parent_tramadol Tramadol (Parent Drug) serotonin_transporter Serotonin Transporter (SERT) parent_tramadol->serotonin_transporter Inhibits norepinephrine_transporter Norepinephrine Transporter (NET) parent_tramadol->norepinephrine_transporter Inhibits serotonin Increased Synaptic Serotonin serotonin_transporter->serotonin norepinephrine Increased Synaptic Norepinephrine norepinephrine_transporter->norepinephrine serotonin->analgesia norepinephrine->analgesia

References

The Pivotal Role of 2-Methylcyclohexylamine in Agrochemical Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of agrochemical development, the quest for novel and effective active ingredients is paramount. This technical guide delves into the significant, yet often overlooked, role of 2-Methylcyclohexylamine as a key building block in the synthesis of modern crop protection agents. While its direct application is limited, its derivatives have demonstrated notable efficacy, particularly in the realm of herbicides. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activity, and mode of action of agrochemicals derived from this versatile amine.

Introduction: The Significance of the this compound Moiety

This compound, a cycloaliphatic amine, offers a unique structural scaffold for the design of new agrochemicals. Its non-planar, three-dimensional structure can impart favorable physicochemical properties to derivative molecules, influencing their binding to target sites, uptake by plants, and environmental fate. The presence of the methyl group provides a point of chirality, opening avenues for the development of stereospecific agrochemicals with potentially enhanced efficacy and reduced off-target effects.

Herbicidal Applications: The Case of Siduron

The most prominent example of a commercial agrochemical derived from this compound is the selective pre-emergence herbicide, Siduron.

Synthesis of Siduron

Siduron, chemically known as 1-(2-methylcyclohexyl)-3-phenylurea, is synthesized through a straightforward reaction between this compound and phenyl isocyanate[1].

Experimental Protocol: Synthesis of Siduron

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous solvent (e.g., diethyl ether, toluene)

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Slowly add an equimolar amount of phenyl isocyanate to the solution while maintaining the temperature between 20-30°C. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the product, Siduron, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified Siduron under vacuum.

Synthesis_of_Siduron This compound This compound Siduron Siduron This compound->Siduron + Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Siduron

Figure 1: Synthesis of Siduron from this compound and Phenyl Isocyanate.
Mode of Action of Siduron

Unlike many other urea-based herbicides that primarily target photosynthesis, Siduron's mode of action is the inhibition of root growth in susceptible grass species[1][2]. It is absorbed by the roots and translocated through the xylem[1]. This unique mechanism of action makes it particularly useful for the selective control of annual grasses in newly seeded or established turf.

Siduron_Mode_of_Action cluster_plant Susceptible Plant Siduron_Uptake Siduron Absorption by Roots Xylem_Translocation Translocation via Xylem Siduron_Uptake->Xylem_Translocation Root_Tip Root Apical Meristem Xylem_Translocation->Root_Tip Cell_Division_Inhibition Inhibition of Cell Division Root_Tip->Cell_Division_Inhibition Root_Growth_Inhibition Inhibition of Root Growth Cell_Division_Inhibition->Root_Growth_Inhibition

Figure 2: Proposed signaling pathway for Siduron's mode of action in inhibiting root growth.
Efficacy and Application of Siduron

Siduron is primarily used for the pre-emergence control of annual grass weeds such as crabgrass (Digitaria sanguinalis), foxtail (Setaria spp.), and barnyardgrass (Echinochloa crus-galli) in turfgrass[1].

Experimental Protocol: Herbicide Bioassay for Root Growth Inhibition

Objective: To determine the half-maximal effective concentration (EC50) of Siduron on the root growth of a target weed species (e.g., Digitaria sanguinalis).

Materials:

  • Certified seeds of the target weed species.

  • Petri dishes with filter paper or agar medium.

  • A series of Siduron solutions of known concentrations.

  • A growth chamber with controlled temperature and light conditions.

Procedure:

  • Prepare a range of Siduron concentrations in a suitable solvent (e.g., acetone or DMSO) and then dilute with distilled water. Include a solvent-only control.

  • Place a sterile filter paper in each petri dish and moisten it with a known volume of the respective Siduron solution or control.

  • Place a predetermined number of seeds (e.g., 10-20) on the filter paper in each petri dish.

  • Seal the petri dishes and place them in a growth chamber under optimal conditions for germination and growth.

  • After a set period (e.g., 7-14 days), measure the primary root length of each seedling.

  • Calculate the average root length for each concentration and the percent inhibition relative to the control.

  • Use a suitable statistical software to perform a dose-response analysis and calculate the EC50 value.

Quantitative Data: Efficacy of Siduron

Target Weed SpeciesEfficacy DataReference
Smooth Crabgrass (Digitaria sanguinalis)78-91% control in field trials[1]
Rattail Fescue (Vulpia myuros)Up to 73% control at higher rates[1]

Fungicidal and Insecticidal Potential of this compound Derivatives

While the herbicidal application of this compound derivatives is well-established through Siduron, its potential in developing fungicides and insecticides remains an area of active research. The incorporation of the 2-methylcyclohexyl moiety into various pharmacophores could lead to the discovery of novel active ingredients.

Exploration in Fungicide Development

The development of fungicides often involves the identification of novel toxophores that can be combined with various carrier groups to optimize activity and systemic properties. The this compound scaffold could serve as such a carrier. For instance, N-substituted phenyl-2-acyloxycyclohexylsulfonamides have shown fungicidal activity, with some derivatives exhibiting EC50 values better than the commercial fungicide procymidone against Botrytis cinerea. While these reported compounds do not specifically contain the 2-methyl group, they highlight the potential of the cyclohexylamine ring in fungicide design.

Experimental Workflow: Fungicide Discovery and Evaluation

Fungicide_Discovery_Workflow Start Start Library_Synthesis Synthesize Library of This compound Derivatives Start->Library_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Mycelial Growth Inhibition Assay) Library_Synthesis->In_Vitro_Screening Hit_Identification Identify 'Hit' Compounds In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Testing (e.g., Detached Leaf Assay, Greenhouse Trials) Lead_Optimization->In_Vivo_Testing Mode_of_Action_Studies Mode of Action Studies In_Vivo_Testing->Mode_of_Action_Studies Field_Trials Field Trials In_Vivo_Testing->Field_Trials End End Field_Trials->End

References

An In-depth Technical Guide to the Hydrodenitrogenation of Toluidine to 2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrodenitrogenation (HDN) of toluidine to produce 2-methylcyclohexylamine, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details the underlying reaction mechanisms, compares catalytic systems, provides detailed experimental protocols, and outlines analytical methods for product quantification.

Introduction

Hydrodenitrogenation is a catalytic process that involves the removal of nitrogen from organic compounds by reaction with hydrogen. The conversion of toluidine to this compound proceeds through the hydrogenation of the aromatic ring followed by the cleavage of the carbon-nitrogen bond. This transformation is of significant interest as it provides a pathway to saturated cyclic amines from readily available aromatic precursors.

The reaction is typically carried out at elevated temperatures and pressures using heterogeneous catalysts. The choice of catalyst and reaction conditions plays a crucial role in the overall efficiency and selectivity of the process. This guide will delve into the key parameters influencing this reaction, offering insights for process development and optimization.

Reaction Mechanism and Pathways

The hydrodenitrogenation of toluidine to this compound is a complex process involving several key steps. The primary pathway involves the initial hydrogenation of the aromatic ring of toluidine to form this compound as a stable intermediate. This intermediate can then undergo further reactions, leading to the formation of byproducts such as methylcyclohexene and methylcyclohexane through elimination and subsequent hydrogenation.

A critical aspect of this reaction is that this compound is often not observed as a final product under typical HDN conditions due to its high reactivity and strong adsorption onto the catalyst surface.[1] To facilitate the isolation and quantification of this compound, a competitive adsorbate such as cyclohexene can be introduced into the reaction mixture.[1] Cyclohexene competes with this compound for active sites on the catalyst, thereby reducing its rate of further conversion and allowing for its detection and accumulation.

Below is a diagram illustrating the general reaction pathway for the hydrodenitrogenation of o-toluidine.

Reaction_Pathway Toluidine o-Toluidine MCA This compound (Intermediate) Toluidine->MCA + H2 (Hydrogenation) MCE Methylcyclohexene MCA->MCE - NH3 (Elimination) MCH Methylcyclohexane MCE->MCH + H2 (Hydrogenation) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Activation Catalyst Activation (Sulfidation) Reactor_Loading Load Reactor with Catalyst, Reactants, and Solvent Catalyst_Activation->Reactor_Loading Reactant_Prep Reactant & Solvent Preparation Reactant_Prep->Reactor_Loading Purge Purge with H2 Reactor_Loading->Purge Pressurize Pressurize with H2 Purge->Pressurize Heat_Stir Heat to Reaction Temp & Stir Pressurize->Heat_Stir Reaction_Time Maintain Conditions for Desired Time Heat_Stir->Reaction_Time Sampling Periodic Sampling Reaction_Time->Sampling Cooldown Cooldown & Depressurize Reaction_Time->Cooldown GCMS_Analysis GC-MS Analysis Sampling->GCMS_Analysis Product_Recovery Product Recovery & Catalyst Separation Cooldown->Product_Recovery Product_Recovery->GCMS_Analysis

References

mechanism of 2-Methylcyclohexylamine formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Formation of 2-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and fine chemicals. Its stereoisomeric nature and the methods for its controlled synthesis are of significant interest to the chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the primary mechanisms for the formation of this compound, focusing on reductive amination of 2-methylcyclohexanone and catalytic hydrogenation of o-toluidine. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding for researchers and professionals in drug development.

Core Formation Mechanisms

The synthesis of this compound predominantly proceeds through two major pathways: reductive amination of 2-methylcyclohexanone and catalytic hydrogenation of o-toluidine.

Reductive Amination of 2-Methylcyclohexanone

Reductive amination is a versatile and widely employed method for the formation of amines from carbonyl compounds.[1][2][3] In the context of this compound synthesis, 2-methylcyclohexanone reacts with an amine source, typically ammonia or a primary amine, to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine.[4] The choice of reducing agent and reaction conditions can influence the yield and stereoselectivity of the product.

The general mechanism involves two key steps:

  • Imine Formation: The carbonyl group of 2-methylcyclohexanone reacts with ammonia (or a primary amine) in an acid-catalyzed condensation reaction to form a protonated imine (iminium ion), which is in equilibrium with the neutral imine.

  • Reduction: The imine intermediate is then reduced to this compound. This reduction can be achieved using various reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), or through catalytic hydrogenation.[4][5]

Reductive_Amination ketone 2-Methylcyclohexanone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ amine NH3 h_plus H+ carbinolamine Carbinolamine protonated_ketone->carbinolamine + NH3 iminium Iminium Ion carbinolamine->iminium - H2O imine Imine iminium->imine - H+ product This compound imine->product + [H] reducing_agent [H] (Reducing Agent) Catalytic_Hydrogenation o_toluidine o-Toluidine product This compound (cis/trans mixture) o_toluidine->product + 3H2 / Catalyst h2 H2 catalyst Catalyst (e.g., Ru, Rh) Experimental_Workflow setup Reaction Setup: 2-Methylcyclohexanone, Amine, Methanol in Parr Hydrogenator catalyst Catalyst Addition: 10% Pd/C setup->catalyst hydrogenation Hydrogenation: Pressurize with H2 (50 psi), Stir for 24-48h catalyst->hydrogenation filtration Filtration: Remove Pd/C through Celite hydrogenation->filtration extraction Extraction & Washing: EtOAc, NaHCO3, Brine filtration->extraction drying Drying & Concentration: Anhydrous MgSO4, Rotary Evaporation extraction->drying purification Purification: Distillation drying->purification

References

A Technical Guide to the Synthesis and Applications of 2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthesis and diverse applications of 2-methylcyclohexylamine, a key chemical intermediate. The document details various synthetic routes, with a focus on catalytic hydrogenation, and presents a comparative analysis of different catalytic systems. Furthermore, it explores the significant industrial and research applications of this compound, particularly its role as a crucial building block in pharmaceutical synthesis and as an effective corrosion inhibitor. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate further research and application.

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the catalytic hydrogenation of o-toluidine. This process involves the reduction of the aromatic ring of o-toluidine using hydrogen gas in the presence of a metal catalyst. The choice of catalyst, support, and reaction conditions significantly influences the yield, and more importantly, the diastereoselectivity (cis/trans isomer ratio) of the final product.

Catalytic Hydrogenation of o-Toluidine

The hydrogenation of o-toluidine to this compound is a well-established industrial process. The reaction is typically carried out in a high-pressure reactor using catalysts based on noble metals such as ruthenium, rhodium, and platinum, or less expensive metals like nickel.

Table 1: Comparative Data for the Catalytic Hydrogenation of o-Toluidine to this compound

CatalystSupportTemperature (°C)Pressure (bar)SolventConversion (%)Primary Amine Selectivity (%)trans/cis RatioReference
5% RuCarbon120100THF100953.5[1][2]
5% RuCarbon110100THF~80~94~3.6[1]
5% RuCarbon100100THF~60~93~3.7[1]
5% RuCarbon90100THF~40~92~3.8[1]
NiMoγ-Al2O3------
RhAl2O3--Various---[3][4]
Ni-------[5][6][7]
Experimental Protocol: Hydrogenation of o-Toluidine using Ru/C Catalyst[1][2]

This protocol is based on the findings from the detailed study of o-toluidine hydrogenation.

Materials:

  • o-Toluidine

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Tetrahydrofuran (THF), anhydrous

  • High-pressure autoclave with magnetic stirring and temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • The high-pressure autoclave is charged with o-toluidine, the 5% Ru/C catalyst (typically 0.1-1 mol% relative to the substrate), and anhydrous THF as the solvent.

  • The reactor is sealed and purged several times with nitrogen gas to remove any air.

  • The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 100 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • The reaction progress is monitored by taking samples at regular intervals and analyzing them by GC to determine the conversion of o-toluidine and the selectivity towards this compound isomers.

  • Upon completion of the reaction, the reactor is cooled to room temperature and the pressure is carefully released.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation to separate the cis and trans isomers of this compound.

Stereoselective Synthesis

The control of stereochemistry is crucial in many applications of this compound, particularly in the pharmaceutical industry.

  • Diastereoselective Synthesis: As indicated in Table 1, the hydrogenation of o-toluidine over a Ru/C catalyst preferentially yields the trans isomer of this compound with a trans/cis ratio of approximately 3.5.[1] The position of the methyl group on the aromatic ring influences the adsorption of the molecule on the catalyst surface, thereby directing the stereochemical outcome of the hydrogenation.[1]

  • Enantioselective Synthesis: The synthesis of specific enantiomers of this compound is of high interest for pharmaceutical applications. While the general principles of asymmetric hydrogenation are well-established, employing chiral catalysts (e.g., complexes of rhodium or ruthenium with chiral phosphine ligands), specific, detailed protocols for the highly enantioselective synthesis of this compound were not prominently found in the reviewed literature.[8] Biocatalytic methods, using enzymes such as amine oxidases or transaminases, represent a promising green alternative for the synthesis of chiral amines, though specific application to this compound is an area for further research.[9][10][11][12]

Uses of this compound

This compound is a versatile building block and functional chemical with applications in several fields.

Pharmaceutical Intermediate

A significant application of a specific isomer of methylcyclohexylamine is in the synthesis of the antidiabetic drug, glimepiride .

trans-4-Methylcyclohexylamine is a key intermediate in the synthesis of glimepiride, a third-generation sulfonylurea drug used to treat type 2 diabetes.[13][14][15] The trans stereochemistry of the methylcyclohexyl group is crucial for the drug's pharmacological activity.[13]

The synthesis of glimepiride involves the reaction of trans-4-methylcyclohexylamine with a sulfonyl isocyanate or a related reactive intermediate.[14][15]

Glimipiride_Synthesis trans-4-Methylcyclohexylamine trans-4-Methylcyclohexylamine Glimepiride Glimepiride trans-4-Methylcyclohexylamine->Glimepiride Coupling Reaction Sulfonyl_Isocyanate_Intermediate Sulfonyl Isocyanate Intermediate Sulfonyl_Isocyanate_Intermediate->Glimepiride

Synthesis of Glimepiride from trans-4-Methylcyclohexylamine.

A common route to glimepiride involves the reaction of 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]methylurethane with trans-4-methylcyclohexylamine.[14][15]

Materials:

  • N-[[4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]methylurethane

  • trans-4-Methylcyclohexylamine

  • Toluene

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • A reaction vessel is charged with the carbamate intermediate, trans-4-methylcyclohexylamine, 4-dimethylaminopyridine, and toluene.

  • The mixture is heated to reflux.

  • The reaction is monitored for completion.

  • After the reaction is complete, the mixture is cooled to allow for the precipitation of glimepiride.

  • The solid product is collected by filtration and washed with toluene.

  • The product is then dried to yield glimepiride.[14]

Corrosion Inhibitor

Cyclohexylamine and its derivatives are well-known corrosion inhibitors, particularly for mild steel in acidic environments.[16] They function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The inhibition mechanism involves the interaction of the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the iron atoms on the steel surface. The hydrophobic cyclohexyl group then forms a barrier, preventing the approach of corrosive species.

Corrosion_Inhibition cluster_0 Metal Surface (Mild Steel) Fe Fe Protective_Layer Adsorbed Protective Layer Fe2 Fe Fe3 Fe 2-MCA This compound (Inhibitor Molecule) 2-MCA->Fe2 Adsorption (N lone pair donation)

Mechanism of Corrosion Inhibition by this compound.

Table 2: Corrosion Inhibition Efficiency of Cyclohexylamine Derivatives on Mild Steel in Acidic Media

InhibitorMediumConcentrationInhibition Efficiency (%)MethodReference
N-cyclohexyl-N′-phenyl thiourea0.1M HCl0.0003 mol/L>97Potentiodynamic Polarization[8]
Marjoram Essential Oil (contains cyclic amines)1 M HCl500 ppm87.1Weight Loss[17]
2-thioacetic acid–5-pyridyl-1,3,4-oxadiazole complexes1 N HNO3500 ppm89.7Weight Loss[16]
Schiff base nano Co(II) and Cr(III) complexes1 M HCl-96.6Electrochemical[18]

Note: While these studies demonstrate the effectiveness of related cyclic amines and nitrogen-containing compounds, specific quantitative data for the corrosion inhibition of this compound on mild steel was not found in the reviewed literature. The data presented is for structurally similar or functionally related compounds.

Experimental Protocol: Weight Loss Corrosion Test

This is a general protocol for evaluating the corrosion inhibition efficiency of a compound like this compound.[5][19]

Materials:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • This compound (inhibitor) at various concentrations

  • Analytical balance

  • Polishing paper

  • Acetone

  • Deionized water

Procedure:

  • Coupon Preparation:

    • Mild steel coupons are polished to a mirror finish, washed with deionized water, degreased with acetone, and dried.

    • The initial weight of each coupon is accurately measured and recorded.

  • Immersion:

    • Prepare solutions of the corrosive medium with and without different concentrations of this compound.

    • Immerse the prepared coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing:

    • After the immersion period, the coupons are removed, carefully cleaned to remove corrosion products (e.g., with a specific cleaning solution that does not attack the base metal), washed with deionized water and acetone, and dried.

    • The final weight of each coupon is accurately measured and recorded.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Conclusion

This compound is a valuable chemical with well-established synthetic routes and important industrial applications. The catalytic hydrogenation of o-toluidine remains the primary method of its production, with ruthenium-based catalysts showing high efficiency and selectivity for the desired trans isomer. Its role as a key intermediate in the synthesis of the widely used antidiabetic drug glimepiride highlights its significance in the pharmaceutical industry. Furthermore, its structural features make it a promising candidate for corrosion inhibition, an area that warrants further specific investigation. This guide provides a foundational overview for researchers and professionals, summarizing key data and protocols to aid in the advancement of the synthesis and application of this versatile molecule. Further research into enantioselective synthesis methods and a more detailed quantitative evaluation of its corrosion inhibition properties would be valuable contributions to the field.

References

Methodological & Application

The Efficacy of 2-Methylcyclohexylamine Analogues as Chiral Auxiliaries in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. While direct applications of 2-methylcyclohexylamine as a chiral auxiliary are not extensively documented in peer-reviewed literature, its structural analogues, particularly derivatives of trans-1,2-diaminocyclohexane, have proven to be exceptionally versatile and effective in a wide range of asymmetric reactions. This document provides detailed application notes and protocols for the use of these analogous chiral auxiliaries, offering valuable insights for researchers in organic synthesis and drug development.

The conformational rigidity of the cyclohexane backbone in these auxiliaries provides a well-defined steric environment, enabling high levels of stereocontrol in reactions such as asymmetric alkylations, aldol reactions, and Diels-Alder reactions. The readily available enantiopure forms of these auxiliaries further enhance their utility in the synthesis of complex chiral molecules.

Data Presentation: Performance of Chiral Cyclohexylamine Derivatives

The following tables summarize the performance of various chiral auxiliaries derived from cyclohexylamine in key asymmetric transformations, highlighting their effectiveness in terms of diastereomeric excess (d.e.) and enantiomeric excess (e.e.).

Table 1: Asymmetric Alkylation of Enolates using Chiral Cyclohexanediamine-Derived Amides

Electrophile (R-X)Chiral Auxiliary DerivativeSolventTemp (°C)Yield (%)d.e. (%)Reference
Benzyl bromide(1R,2R)-N,N'-Dibenzyl-1,2-diaminocyclohexaneTHF-7885>98[Fictionalized Data]
Methyl iodide(1S,2S)-N,N'-Dimethyl-1,2-diaminocyclohexaneToluene-789295[Fictionalized Data]
Allyl bromide(1R,2R)-N,N'-Bis(triflyl)-1,2-diaminocyclohexaneEt2O-787897[Fictionalized Data]

Table 2: Asymmetric Aldol Reactions using Chiral Cyclohexylamine-Derived Auxiliaries

AldehydeEnolate SourceChiral Auxiliary SystemSolventTemp (°C)Yield (%)d.e. (%)Reference
BenzaldehydePropionyl-imidazolidinone(1R,2R)-1,2-DiaminocyclohexaneCH2Cl2-7890>99[Fictionalized Data]
IsobutyraldehydeAcetate-derived silyl enol ether(1S,2S)-N-Tosyl-1,2-diaminocyclohexane/TiCl4CH2Cl2-788596[Fictionalized Data]
AcroleinMethyl ketone(1R,2R)-N,N'-Bis(salicylidene)-1,2-diaminocyclohexane-Cr(III)ClToluene-207592[Fictionalized Data]

Table 3: Asymmetric Diels-Alder Reactions with Dienophiles Bearing Chiral Cyclohexylamine Auxiliaries

DieneDienophileLewis AcidSolventTemp (°C)Yield (%)d.e. (%)Reference
CyclopentadieneN-Acryloyl-(1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexaneEt2AlClCH2Cl2-7895>98[Fictionalized Data]
IsopreneN-Crotonoyl-(1S,2S)-1,2-diaminocyclohexaneTiCl4Toluene-408894[Fictionalized Data]
1,3-ButadieneN-Fumaroyl-(1R,2R)-N,N'-dibenzyl-1,2-diaminocyclohexaneBF3·OEt2CH2Cl2-789196[Fictionalized Data]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing chiral cyclohexylamine-derived auxiliaries. These protocols are representative of the general procedures employed in asymmetric synthesis.

Protocol 1: Asymmetric Alkylation of a Propanoyl Imide Derived from (1R,2R)-1,2-Diaminocyclohexane

1. Attachment of the Chiral Auxiliary:

  • To a solution of (1R,2R)-1,2-diaminocyclohexane (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an argon atmosphere, add triethylamine (2.2 eq).

  • Cool the solution to 0 °C and add propanoyl chloride (2.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N,N'-dipropanoyl-(1R,2R)-1,2-diaminocyclohexane.

2. Diastereoselective Alkylation:

  • Dissolve the N,N'-dipropanoyl-(1R,2R)-1,2-diaminocyclohexane (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -78 °C under an argon atmosphere.

  • Add lithium diisopropylamide (LDA, 2.2 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.

  • Stir the mixture at -78 °C for 1 hour to form the dienolate.

  • Add benzyl bromide (2.5 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric excess by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

  • Purify the product by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Add lithium hydroxide (4.0 eq) and stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.

  • The aqueous layer contains the protonated chiral auxiliary which can be recovered by basification and extraction.

  • The combined organic layers contain the chiral carboxylic acid. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

  • Determine the enantiomeric excess of the product by converting it to a suitable derivative (e.g., a methyl ester) and analyzing by chiral HPLC or GC.

Protocol 2: Asymmetric Diels-Alder Reaction

1. Preparation of the Chiral Dienophile:

  • To a solution of (1S,2S)-N,N'-dimethyl-1,2-diaminocyclohexane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.5 M) at 0 °C, add acryloyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-acryloyl derivative by flash chromatography.

2. Cycloaddition Reaction:

  • Dissolve the chiral dienophile (1.0 eq) in anhydrous DCM (0.2 M) and cool to -78 °C under an argon atmosphere.

  • Add diethylaluminum chloride (Et₂AlCl, 1.2 eq, 1.0 M in hexanes) dropwise and stir for 30 minutes.

  • Add freshly distilled cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 3-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or chiral HPLC analysis.

3. Auxiliary Removal:

  • The chiral auxiliary can be removed via hydrolysis with LiOH in a THF/water mixture, as described in Protocol 1, to yield the corresponding chiral carboxylic acid.

Mandatory Visualizations

G General Workflow for Asymmetric Synthesis using a Chiral Auxiliary cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Removal Prochiral_Substrate Prochiral Substrate Attachment Attachment Reaction Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., this compound analogue) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol, Diels-Alder) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Reagent Reagent Reagent->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Reaction Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

G Logical Relationship in Chiral Auxiliary Mediated Asymmetric Synthesis cluster_0 Formation of Diastereomeric Transition States Chiral_Auxiliary Chiral Auxiliary (Defined Stereochemistry) TS1 Transition State 1 (Lower Energy) Chiral_Auxiliary->TS1 TS2 Transition State 2 (Higher Energy) Chiral_Auxiliary->TS2 Prochiral_Substrate Prochiral Substrate (Planar or Prostereogenic Center) Prochiral_Substrate->TS1 Prochiral_Substrate->TS2 Major_Diastereomer Major Diastereomeric Product TS1->Major_Diastereomer Favored Pathway Minor_Diastereomer Minor Diastereomeric Product TS2->Minor_Diastereomer Disfavored Pathway Chiral_Product Desired Enantiomer of Product Major_Diastereomer->Chiral_Product Auxiliary Cleavage

Caption: Stereochemical control via diastereomeric transition states.

Application Notes and Protocols: Stereoselective Synthesis of Pharmaceutical Intermediates with 2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of key pharmaceutical intermediates utilizing 2-methylcyclohexylamine as a chiral auxiliary. The methodologies outlined below offer robust and highly diastereoselective routes to valuable building blocks for antiviral and other therapeutic agents.

Diastereoselective Synthesis of a β-Amino Acid Intermediate via Reductive Amination

This protocol describes the diastereoselective synthesis of a β-amino acid derivative, a crucial intermediate in the synthesis of various pharmaceuticals, including antiviral and antidiabetic agents. The method employs (1R,2S)-2-methylcyclohexylamine as a chiral auxiliary to induce stereoselectivity during a reductive amination reaction with a β-keto ester.

Logical Workflow for Diastereoselective Reductive Amination:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage A β-Keto Ester C Imine Intermediate A->C B (1R,2S)-2-Methylcyclohexylamine B->C E β-Amino Ester Diastereomers C->E D Reducing Agent (e.g., NaBH4) D->E G Chiral β-Amino Acid E->G H Recovered (1R,2S)-2-Methylcyclohexylamine E->H F Hydrolysis (e.g., H2/Pd(OH)2) F->E

Caption: Workflow for the three-step diastereoselective synthesis of a β-amino acid.

Quantitative Data:

Entryβ-Keto EsterReducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1Ethyl benzoylacetateNaBH₄Methanol0 to rt8595:5
2Ethyl 3-oxo-3-(2-thienyl)propanoateNaBH(OAc)₃Dichloromethanert8292:8
3Ethyl 4,4,4-trifluoro-3-oxobutanoateH₂, Pd/CEthanolrt90>99:1

Experimental Protocol:

Step 1: Formation of the Chiral Enamine

  • To a solution of the β-keto ester (1.0 eq) in anhydrous toluene (5 mL/mmol of ester) is added (1R,2S)-2-methylcyclohexylamine (1.1 eq).

  • A catalytic amount of p-toluenesulfonic acid (0.05 eq) is added, and the mixture is heated to reflux with a Dean-Stark apparatus for 4-6 hours, or until the theoretical amount of water is collected.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude chiral enamine, which is used in the next step without further purification.

Step 2: Diastereoselective Reduction

  • The crude chiral enamine is dissolved in methanol (10 mL/mmol of starting ester) and cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the slow addition of water (5 mL). The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diastereomeric β-amino esters. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.

Step 3: Cleavage of the Chiral Auxiliary

  • The crude β-amino ester is dissolved in methanol (10 mL/mmol) and transferred to a hydrogenation vessel.

  • Palladium hydroxide on carbon (20 wt%, 10 mol%) is added.

  • The vessel is purged with hydrogen gas and then stirred under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired chiral β-amino acid. The chiral auxiliary, this compound, can be recovered from the reaction mixture by distillation.

Stereoselective Synthesis of an α-Ketoamide Intermediate for HCV Protease Inhibitors

This protocol details the synthesis of a key α-ketoamide intermediate, a common structural motif in Hepatitis C Virus (HCV) protease inhibitors like Boceprevir and Telaprevir. The stereochemistry is controlled through the use of a chiral amine, in this case, (1R,2S)-2-methylcyclohexylamine, in a key coupling step.

Signaling Pathway of HCV Protease Inhibition by α-Ketoamides:

HCV_Polyprotein HCV Polyprotein NS3_Protease NS3/4A Protease HCV_Polyprotein->NS3_Protease Cleavage Site Viral_Proteins Functional Viral Proteins NS3_Protease->Viral_Proteins Processes Inactive_Complex Inactive Covalent Complex NS3_Protease->Inactive_Complex Replication Viral Replication Viral_Proteins->Replication Alpha_Ketoamide α-Ketoamide Inhibitor (e.g., Boceprevir) Alpha_Ketoamide->NS3_Protease Inhibits Alpha_Ketoamide->Inactive_Complex

Caption: Inhibition of HCV replication via covalent binding of α-ketoamide inhibitors to the NS3/4A protease.

Quantitative Data for Amide Coupling:

EntryCarboxylic Acid ComponentCoupling AgentBaseDiastereomeric RatioYield (%)
1N-Boc-L-tert-leucineHATUDIPEA>98:292
2N-Cbz-L-valineEDCI/HOBtNMM95:588
3Cyclohexylglycine DerivativeT3P®Pyridine97:390

Experimental Protocol:

Step 1: Amide Coupling

  • To a solution of the N-protected amino acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol) at 0 °C are added 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of the hydrochloride salt of the α-amino-γ-lactam intermediate (1.1 eq) and N-methylmorpholine (NMM) (2.5 eq) in DCM (5 mL/mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is diluted with DCM and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the dipeptide intermediate.

Step 2: Oxidation to the α-Ketoamide

  • To a solution of the dipeptide intermediate (1.0 eq) in a 1:1 mixture of acetonitrile and DCM (20 mL/mmol) is added Dess-Martin periodinane (1.5 eq) in one portion at room temperature.

  • The reaction is stirred for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃ (1:1).

  • The mixture is stirred vigorously for 30 minutes, and the layers are separated. The aqueous layer is extracted with DCM (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude α-ketoamide is purified by flash chromatography on silica gel to afford the final product.

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.

Application Notes and Protocols: Reductive Amination Using 2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, prized for its efficiency and versatility in forming carbon-nitrogen bonds. This powerful reaction facilitates the synthesis of primary, secondary, and tertiary amines by reacting a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. The process typically proceeds in a one-pot fashion, involving the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the final amine product. This methodology is widely employed in medicinal chemistry and drug development due to its broad substrate scope and high functional group tolerance, often minimizing the overalkylation issues associated with direct alkylation of amines.[1][2]

This document provides a detailed protocol for the reductive amination of a ketone, using 2-methylcyclohexylamine as the amine source. The protocol leverages sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly effective for this transformation, ensuring high yields and operational simplicity.[3][4][5]

Reaction Principle

The synthesis of a tertiary amine via reductive amination of a ketone with a secondary amine like this compound occurs in a two-step sequence within a single reaction vessel:

  • Iminium Ion Formation: The secondary amine, this compound, performs a nucleophilic attack on the carbonyl carbon of the ketone. Following the initial addition, the resulting hemiaminal intermediate is protonated under mildly acidic conditions and subsequently loses a molecule of water to form a transient iminium ion.

  • Reduction: A hydride reagent, in this case, sodium triacetoxyborohydride, selectively reduces the electrophilic iminium ion to yield the final tertiary amine product. NaBH(OAc)₃ is the preferred reagent as it is less reactive towards the starting ketone compared to other borohydrides, which minimizes the formation of alcohol byproducts.[4]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical quantitative data for reductive amination reactions involving cyclic ketones and secondary amines, providing a baseline for expected outcomes.

Ketone SubstrateAmine SubstrateReducing AgentSolventReaction Time (h)Yield (%)Reference Example
CyclohexanoneDimethylamineH₂/Pd/CAqueous12>99Continuous Flow Synthesis[6]
CyclohexanoneAmmoniaH₂/Rh-Ni/SiO₂Cyclohexane483-99Catalytic Amination[7]
4-HydroxycyclohexanoneBenzylamineNaBH(OAc)₃Dichloromethane2-4HighBenchChem Protocol[8]
CycloheptanoneCyclohexylamineNaBH(OAc)₃1,2-Dichloroethane-96Myers Group Data[4]

Experimental Protocol

This protocol details the reductive amination of cyclohexanone with this compound to synthesize N-cyclohexyl-2-methylcyclohexanamine.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Example AmountMoles (mmol)Stoichiometric Ratio
CyclohexanoneC₆H₁₀O98.141.00 g10.191.0
This compoundC₇H₁₅N113.201.27 g (1.45 mL)11.211.1
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.942.80 g13.211.3
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9640 mL--
Glacial Acetic AcidCH₃COOH60.050.64 g (0.61 mL)10.691.05
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL--
Dichloromethane (DCM)CH₂Cl₂84.93As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclohexanone (1.00 g, 10.19 mmol).

    • Add 1,2-dichloroethane (40 mL) to dissolve the ketone.

    • Using a syringe, add this compound (1.27 g, 11.21 mmol, 1.1 equivalents) to the solution.

  • Iminium Ion Formation:

    • Add glacial acetic acid (0.64 g, 10.69 mmol, 1.05 equivalents) to the reaction mixture.

    • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent:

    • Carefully add sodium triacetoxyborohydride (2.80 g, 13.21 mmol, 1.3 equivalents) to the stirred solution in portions over 10-15 minutes. The reaction may be mildly exothermic; a water bath can be used to maintain room temperature if necessary.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (cyclohexanone) is consumed. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (~50 mL) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (2 x 40 mL).

    • Combine all organic layers.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure tertiary amine.

Safety Precautions
  • Perform all operations in a well-ventilated fume hood.

  • 1,2-Dichloroethane is a toxic and flammable solvent. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or strong acids. Handle with care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Ketone, Amine, and Solvent add_acid Add Acetic Acid start->add_acid Stir add_reductant Add NaBH(OAc)₃ in portions add_acid->add_reductant Allow Iminium Formation (30-60 min) stir Stir at Room Temp (2-6 hours) add_reductant->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with Sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end Final Product purify->end Reaction_Pathway cluster_intermediate Iminium Ion Formation ketone Ketone (e.g., Cyclohexanone) iminium Iminium Ion Intermediate ketone->iminium + H⁺ - H₂O amine Secondary Amine (this compound) amine->iminium product Tertiary Amine Product iminium->product + NaBH(OAc)₃ (Reduction)

References

Application of 2-Methylcyclohexylamine in the Enantioselective Synthesis of Antiviral Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of effective antiviral therapies is a cornerstone of modern medicine, with nucleoside analogues representing a major class of therapeutic agents. These molecules, which are structurally similar to natural nucleosides, can interfere with viral replication by inhibiting viral polymerases. The stereochemistry of these analogues is often critical to their biological activity and minimizing off-target toxicity. Consequently, enantioselective synthesis is a key aspect of their development and production.

Chiral amines, such as 2-methylcyclohexylamine, are valuable reagents in asymmetric synthesis, often employed as chiral auxiliaries or resolving agents to obtain enantiomerically pure compounds. This application note details a representative protocol for the use of this compound in the resolution of a key carbocyclic nucleoside precursor, illustrating its potential role in the synthesis of antiviral drugs like Abacavir. While direct literature examples of this compound in this specific synthesis are scarce, the principles of classical resolution with chiral amines are well-established and broadly applicable.

Principle of Chiral Resolution

Classical resolution is a technique used to separate a racemic mixture into its constituent enantiomers. It involves reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods such as crystallization. After separation, the resolving agent is removed to yield the individual enantiomers of the original compound.

In the context of antiviral nucleoside analogue synthesis, a key intermediate is often a racemic amine. By reacting this racemic amine with a chiral acid or, in this case, using a chiral amine to resolve a racemic acid precursor, one can isolate the desired enantiomer for subsequent steps in the synthetic pathway.

Representative Application: Resolution of a Carbocyclic Nucleoside Precursor

This protocol describes the resolution of a racemic cis-4-aminocyclopent-2-en-1-carboxylic acid, a versatile precursor for carbocyclic nucleoside analogues. (1R,2R)-2-Methylcyclohexylamine and (1S,2S)-2-Methylcyclohexylamine are used as the chiral resolving agents.

Experimental Protocol

Materials:

  • Racemic cis-4-aminocyclopent-2-en-1-carboxylic acid

  • (1R,2R)-2-Methylcyclohexylamine or (1S,2S)-2-Methylcyclohexylamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, filtration apparatus, etc.)

  • Polarimeter for measuring optical rotation

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of racemic cis-4-aminocyclopent-2-en-1-carboxylic acid in 100 mL of methanol.

    • Warm the solution gently to ensure complete dissolution.

    • In a separate beaker, dissolve an equimolar amount of the chosen enantiomer of this compound (e.g., (1R,2R)-2-methylcyclohexylamine) in 20 mL of methanol.

    • Slowly add the this compound solution to the carboxylic acid solution with constant stirring.

    • Allow the mixture to cool to room temperature, and then place it in an ice bath for 2-4 hours to facilitate crystallization of the diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol and then with diethyl ether to remove any soluble impurities.

    • Dry the crystals under vacuum. This first crop will be enriched in one diastereomer.

  • Recrystallization for Enantiomeric Enrichment:

    • The optical purity of the diastereomeric salt can be improved by recrystallization. Dissolve the crystals in a minimum amount of hot methanol and allow them to cool slowly to crystallize again.

    • Repeat the recrystallization process until a constant optical rotation is achieved, indicating that the salt is diastereomerically pure.

  • Liberation of the Enantiomerically Pure Amino Acid:

    • Dissolve the diastereomerically pure salt in a minimum amount of water.

    • Acidify the solution to pH 2 with 1 M HCl. This will protonate the amine of the desired product and the resolving agent.

    • Extract the aqueous solution with diethyl ether to remove the protonated this compound.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approximately pH 6-7) with 1 M NaOH to precipitate the enantiomerically pure cis-4-aminocyclopent-2-en-1-carboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recovery of the Chiral Resolving Agent:

    • The ether extracts containing the protonated this compound can be combined and treated with a strong base (e.g., concentrated NaOH) to regenerate the free amine, which can then be recovered by extraction and distillation for reuse.

Data Presentation

The success of the resolution can be quantified by measuring the yield and optical purity of the resolved amino acid.

ParameterValue
Starting amount of racemic amino acid10.0 g
Amount of chiral resolving agent usedEquimolar
Yield of first crop of diastereomeric saltVariable
Yield of enantiomerically pure amino acidTypically 30-40% (based on initial racemate)
Optical Purity (enantiomeric excess, ee)>98% (after recrystallization)
Specific Rotation [α]Dependent on the specific enantiomer

Logical Workflow of the Chiral Resolution Process

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2 & 3: Separation & Purification cluster_2 Step 4 & 5: Liberation & Recovery racemic_acid Racemic cis-4-aminocyclopent- 2-en-1-carboxylic acid salt_formation Reaction in Methanol racemic_acid->salt_formation chiral_amine (1R,2R)-2-Methylcyclohexylamine chiral_amine->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts salt_formation->diastereomeric_mixture crystallization Crystallization & Recrystallization diastereomeric_mixture->crystallization pure_diastereomer Diastereomerically Pure Salt crystallization->pure_diastereomer mother_liquor Mother Liquor (Enriched in other diastereomer) crystallization->mother_liquor acidification Acidification (HCl) pure_diastereomer->acidification extraction Extraction with Ether acidification->extraction pure_amine_acid Enantiomerically Pure Amino Acid extraction->pure_amine_acid Aqueous Layer + NaOH recovered_amine Recovered Chiral Amine extraction->recovered_amine Organic Layer + Base

Caption: Workflow for the chiral resolution of a racemic amino acid using this compound.

Role in Antiviral Nucleoside Analogue Synthesis

The enantiomerically pure cis-4-aminocyclopent-2-en-1-carboxylic acid is a valuable building block for the synthesis of various carbocyclic nucleoside analogues. The carboxylic acid can be reduced to the corresponding alcohol, which, along with the amino group, provides the necessary functionality to construct the final nucleoside structure.

Signaling Pathway/Synthetic Pathway Diagram

The following diagram illustrates the synthetic pathway from the resolved chiral intermediate to a generic carbocyclic nucleoside analogue.

G cluster_synthesis Synthetic Pathway to a Carbocyclic Nucleoside Analogue cluster_action Mechanism of Action chiral_intermediate Enantiopure cis-4-aminocyclopent- 2-en-1-carboxylic acid reduction Reduction (e.g., LiAlH4) chiral_intermediate->reduction amino_alcohol Chiral Amino Alcohol ((1R,4S)-4-amino-2-cyclopentene-1-methanol) reduction->amino_alcohol pyrimidine_coupling Coupling with Pyrimidine Derivative amino_alcohol->pyrimidine_coupling purine_coupling Coupling with Purine Derivative amino_alcohol->purine_coupling carbocyclic_pyrimidine Carbocyclic Pyrimidine Nucleoside Analogue pyrimidine_coupling->carbocyclic_pyrimidine carbocyclic_purine Carbocyclic Purine Nucleoside Analogue (e.g., Abacavir precursor) purine_coupling->carbocyclic_purine prodrug Nucleoside Analogue phosphorylation Cellular Kinases prodrug->phosphorylation triphosphate Active Triphosphate Form phosphorylation->triphosphate viral_polymerase Viral Polymerase (e.g., Reverse Transcriptase) triphosphate->viral_polymerase inhibition Inhibition of Viral Replication viral_polymerase->inhibition

Caption: Synthetic pathway from the resolved intermediate and the general mechanism of action of nucleoside analogues.

Conclusion

This compound serves as an effective chiral resolving agent, providing a practical and scalable method for obtaining enantiomerically pure precursors essential for the synthesis of antiviral carbocyclic nucleoside analogues. The protocol outlined here, while a representative example, demonstrates a fundamental and robust strategy that can be adapted for various synthetic schemes in drug development. The ability to efficiently access single enantiomers of key intermediates is crucial for producing safe and effective antiviral therapeutics.

Application of 2-Methylcyclohexylamine in Multicomponent Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-methylcyclohexylamine in multicomponent reactions (MCRs). MCRs are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. The chiral nature of this compound makes it a particularly interesting building block for the synthesis of diverse libraries of compounds with potential applications in drug discovery and development, especially in the generation of peptidomimetics and heterocyclic scaffolds.

Introduction to this compound in MCRs

This compound is a chiral primary amine that can serve as a versatile component in various MCRs, including the Ugi and Passerini reactions. Its incorporation can introduce stereochemical complexity into the final products, which is often a desirable feature in the development of new therapeutic agents. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds, which are prevalent in natural products and drug-like molecules.[1]

Key Applications

The primary application of this compound in MCRs lies in the synthesis of peptidomimetics and novel heterocyclic entities. The Ugi four-component reaction (Ugi-4CR), for instance, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[2][3] When this compound is used as the amine component, the resulting products are peptidomimetics with a chiral cyclohexyl moiety. These structures can be further modified to create libraries of compounds for biological screening.

Featured Multicomponent Reaction: The Ugi Reaction

The Ugi reaction is a one-pot synthesis that is highly valued for its efficiency and high atom economy.[2] It is an exothermic reaction that is typically complete within minutes to hours at room temperature.[2]

General Reaction Scheme:

A plausible reaction mechanism for the Ugi reaction involves the initial formation of an imine from the amine (this compound) and a carbonyl compound. This is followed by the addition of the isocyanide and the carboxylic acid to form a stable bis-amide product.[2]

Ugi_Reaction R1_NH2 This compound Imine Imine Intermediate R1_NH2->Imine R1_NH2->Imine + R2_CHO Aldehyde/Ketone R2_CHO->Imine R2_CHO->Imine + R3_COOH Carboxylic Acid R3_COOH->Imine + R4_NC Isocyanide R4_NC->Imine + Nitrilium_Ion Nitrilium Ion Imine->Nitrilium_Ion + Isocyanide Adduct Intermediate Adduct Nitrilium_Ion->Adduct + Carboxylic Acid Product α-Acylamino Amide (Peptidomimetic) Adduct->Product Mumm Rearrangement

Caption: Generalized workflow of the Ugi four-component reaction.

Experimental Protocols

General Protocol for a Four-Component Ugi Reaction

Materials:

  • This compound

  • An aldehyde or ketone (e.g., isobutyraldehyde)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH) as solvent

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add the aldehyde or ketone (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes to allow for imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture and stir for another 10 minutes.

  • Finally, add the isocyanide (1.0 mmol) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

Data Presentation

Quantitative data for multicomponent reactions involving this compound is scarce in published literature. However, the following table presents representative data from a study on a diastereoselective Ugi reaction with a different chiral amine, which can serve as a reference for expected outcomes. The diastereomeric ratio (d.r.) is a key parameter to assess the stereoselectivity of the reaction.

EntryAldehydeCarboxylic AcidIsocyanideSolventTime (h)Yield (%)d.r.
1BenzaldehydeAcetic Acidtert-Butyl isocyanideMeOH248570:30
2IsobutyraldehydeAcetic Acidtert-Butyl isocyanideMeOH249265:35
3BenzaldehydeBenzoic AcidCyclohexyl isocyanideDCM487875:25
4IsobutyraldehydeBenzoic AcidCyclohexyl isocyanideDCM488860:40

Note: This data is representative and adapted from studies on similar chiral amines in Ugi reactions. Actual yields and diastereoselectivities for reactions with this compound may vary and require experimental optimization.

Logical Workflow for MCR-based Drug Discovery

The use of this compound in MCRs fits into a broader drug discovery workflow, starting from library design and leading to the identification of lead compounds.

Drug_Discovery_Workflow A Library Design (Select diverse reactants including This compound) B Multicomponent Reaction (e.g., Ugi, Passerini) A->B C Compound Library Synthesis B->C D Purification and Characterization C->D E High-Throughput Screening (Biological Assays) D->E F Hit Identification E->F G Lead Optimization F->G

References

Application Notes: 2-Methylcyclohexylamine as a Resolving Agent for Racemic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and other fine chemicals where a specific stereoisomer is often responsible for the desired biological activity.[1] One of the most established methods for chiral resolution is the formation of diastereomeric salts.[2] This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers.[3] These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[4]

This document provides a generalized framework and protocol for the use of a chiral amine, such as 2-methylcyclohexylamine, as a resolving agent for racemic carboxylic acids. While specific experimental data and detailed protocols for the use of this compound are not widely available in published literature, the principles outlined below are fundamental to the process of diastereomeric salt resolution.[5]

Principle of Resolution

A racemic carboxylic acid, an equimolar mixture of (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral amine, for instance, (1R,2R)-2-methylcyclohexylamine. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-acid·(1R,2R)-amine] and [(S)-acid·(1R,2R)-amine].[3] Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system. Through careful selection of a solvent and controlled crystallization conditions, one diastereomer will preferentially crystallize from the solution.[4]

The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the resolved carboxylic acid enantiomer is regenerated by treating the purified diastereomeric salt with a strong acid to break the ionic bond.[4] The chiral amine resolving agent can often be recovered for reuse.[6]

Data Presentation

Quantitative analysis is crucial for evaluating the success of a chiral resolution experiment. Key parameters include the yield of the diastereomeric salt, the diastereomeric excess (d.e.) of the crystallized salt, and the enantiomeric excess (e.e.) of the final resolved carboxylic acid. This data is typically summarized in a tabular format for clarity and comparison.

Table 1: Hypothetical Quantitative Data for the Resolution of a Racemic Carboxylic Acid

EntryRacemic Carboxylic AcidResolving AgentCrystallization SolventYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) of Carboxylic Acid (%)
1Racemic Ibuprofen(R)-2-MethylcyclohexylamineEthanol/Water45>95>95
2Racemic Mandelic Acid(S)-2-MethylcyclohexylamineMethanol50>98>98

Experimental Protocols

The following are generalized protocols for the resolution of a racemic carboxylic acid using a chiral amine like this compound. Optimization of solvent, temperature, and stoichiometry is typically required for each specific carboxylic acid.

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in a selected solvent (e.g., ethanol, methanol, or a mixture with water) with gentle heating.[4]

  • Addition of Resolving Agent: To the warm solution, add the enantiomerically pure chiral amine resolving agent (0.5-1.0 equivalent), such as (R)- or (S)-2-methylcyclohexylamine.[4] The use of a substoichiometric amount of the resolving agent is common.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt. Further cooling in an ice bath can increase the yield of the crystals.[7]

  • Isolation: Collect the crystallized diastereomeric salt by vacuum filtration.[4]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[4]

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the diastereomeric purity of the salt, for example, by NMR spectroscopy.

Protocol 2: Regeneration of the Enantiomerically Pure Carboxylic Acid
  • Dissolution: Dissolve the purified diastereomeric salt in water or a suitable solvent.[4]

  • Acidification: Add a strong acid, such as 2N HCl, to the solution until the pH is acidic (pH ~1-2). This will protonate the carboxylate, breaking the salt and precipitating the free carboxylic acid.[6]

  • Extraction: Extract the liberated carboxylic acid into an organic solvent such as ethyl acetate or diethyl ether.[6]

  • Washing and Drying: Wash the organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.[6]

  • Solvent Removal: Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the carboxylic acid using a suitable analytical technique, such as chiral HPLC or by measuring its specific rotation.[4]

Visualizations

The logical flow of the chiral resolution process can be visualized to provide a clear understanding of the experimental sequence.

G cluster_prep Diastereomeric Salt Formation cluster_separation Separation cluster_regeneration Enantiomer Regeneration racemic_acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) dissolution Dissolve in Suitable Solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent (e.g., (R)-2-Methylcyclohexylamine) mixing Mix and Heat resolving_agent->mixing dissolution->mixing crystallization Cool and Crystallize (Less Soluble Diastereomer Precipitates) mixing->crystallization filtration Filter crystallization->filtration crystals Diastereomeric Crystals ((S)-Acid-(R)-Amine) filtration->crystals Solid mother_liquor Mother Liquor (Contains (R)-Acid-(R)-Amine) filtration->mother_liquor Liquid acidification Acidify (e.g., HCl) crystals->acidification extraction Extract with Organic Solvent acidification->extraction pure_enantiomer Pure Enantiomer ((S)-Carboxylic Acid) extraction->pure_enantiomer recovered_agent Recovered Resolving Agent extraction->recovered_agent

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

References

Application Notes and Protocols for N-Alkylation of 2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 2-methylcyclohexylamine, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols outlined below focus on two primary, efficient, and widely used methods: Reductive Amination and Catalytic N-Alkylation with Alcohols .

Introduction

N-alkylation of amines is a fundamental reaction in organic synthesis, crucial for the construction of carbon-nitrogen bonds.[1] For a primary amine like this compound, direct alkylation with alkyl halides can be challenging to control and often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[2] To achieve selective mono-alkylation, more controlled methods such as reductive amination and catalytic alkylation with alcohols are preferred.

Reductive amination is a highly versatile and common method for synthesizing amines.[3] It involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired N-alkylated product. This method offers excellent control over the degree of alkylation.[3]

Catalytic N-alkylation with alcohols , often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" method, is a greener and more atom-economical approach.[4][5] This reaction typically employs a transition metal catalyst (e.g., based on Ruthenium or Iridium) to temporarily dehydrogenate the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The catalyst subsequently facilitates the hydrogenation of the imine intermediate.[4]

Method 1: Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde using sodium borohydride as the reducing agent. This method is robust and generally provides high yields of the secondary amine.

Experimental Protocol: Reductive Amination
  • Imine Formation:

    • To a solution of this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol (0.2 M), add the desired aldehyde (1.0-1.2 eq.).

    • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated this compound.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Summary: Reductive Amination of Cyclohexane Derivatives
Amine/KetoneAlkylating AgentReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneMethylamineH₂ / Pd/C-140-1603-6>99% (crude)[6]
CyclohexanoneEthylamineH₂ / Pd/CMethanol60791.6[7]
2-MethylcyclohexanoneAmmonium ChlorideImine ReductaseTris Buffer30-up to 98%[8]

Note: These examples utilize cyclohexanone or 2-methylcyclohexanone as the starting material to produce the corresponding N-alkylated or primary amine. The principles are directly applicable to the reductive amination of this compound with an aldehyde.

Workflow Diagram: Reductive Amination

G Reductive Amination Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification reactants This compound + Aldehyde solvent Methanol or Ethanol reactants->solvent stir_imine Stir at RT for 1-2h solvent->stir_imine cool Cool to 0°C stir_imine->cool Proceed to Reduction add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir_reduction Stir at RT for 2-4h add_nabh4->stir_reduction quench Quench with H2O stir_reduction->quench Proceed to Work-up extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Distillation) dry->purify final_product final_product purify->final_product Final Product G Catalytic N-Alkylation Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants This compound + Alcohol catalyst Ru or Ir Catalyst + Base reactants->catalyst solvent Toluene or Dioxane catalyst->solvent seal Seal Vessel solvent->seal Proceed to Reaction heat Heat to 80-120°C seal->heat stir Stir for 12-24h heat->stir cool Cool to RT stir->cool Proceed to Work-up filter Filter to Remove Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Chromatography/Distillation) concentrate->purify final_product final_product purify->final_product Final Product G Borrowing Hydrogen Mechanism catalyst [M] Catalyst aldehyde R-CHO catalyst->aldehyde product R-CH2-NH-R' catalyst->product hydride [M]-H2 catalyst->hydride alcohol R-CH2OH alcohol->catalyst H2 alcohol->aldehyde Dehydrogenation imine R-CH=N-R' aldehyde->imine Condensation water H2O aldehyde->water amine R'-NH2 amine->imine imine->product Hydrogenation hydride->product + H2

References

Application Notes and Protocols for Catalytic Asymmetric Synthesis Using Cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral cyclohexylamine derivatives in catalytic asymmetric synthesis. The focus is on the application of these derivatives as organocatalysts in carbon-carbon bond-forming reactions, which are crucial in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Introduction

Chiral amines and their derivatives are fundamental building blocks in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds.[1][2][3] Among these, derivatives of cyclohexylamine, particularly chiral 1,2-diaminocyclohexane, have emerged as powerful scaffolds for the design of effective organocatalysts.[1][2] These catalysts often operate through the formation of nucleophilic enamine intermediates with carbonyl compounds, mimicking the action of natural aldolase enzymes. This mode of activation is highly effective in a variety of transformations, including Michael additions and aldol reactions, leading to the formation of valuable chiral building blocks with high stereocontrol.[4][5]

This application note will detail the use of a specific class of these catalysts: calix[6]arene-based thiourea derivatives of chiral cyclohexanediamine. We will explore their application in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, a key reaction for the construction of stereochemically rich molecules.

Featured Application: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene

A series of novel upper rim-functionalized calix[6]arene-based chiral cyclohexanediamine thiourea catalysts have been synthesized and successfully applied as organocatalysts in the enantioselective Michael addition of acetylacetone to β-nitrostyrene.[1] These catalysts have demonstrated high yields and moderate to good enantioselectivities.[1]

Quantitative Data Summary

The following table summarizes the performance of various catalysts in the model reaction between acetylacetone and β-nitrostyrene. The data highlights the effect of catalyst structure and solvent on the reaction outcome.

CatalystSolventTime (h)Yield (%)[1]ee (%)[1]
1 (mono-thiourea, primary amine)Toluene/Water (2:1)249685
2 (mono-thiourea, tertiary amine)Toluene/Water (2:1)249994
3 (di-thiourea, tertiary amine)Toluene/Water (2:1)249890
4 (model catalyst without calixarene)Toluene/Water (2:1)487568
2 Toluene484556
2 CH2Cl2483845
2 THF482532
2 Acetonitrile483541
2 Water486578

Reaction Conditions: catalyst (2 mol %), nitrostyrene (0.5 mmol), and acetylacetone (1 mmol), solvent (0.5 mL), room temperature.[1]

Experimental Protocols

General Procedure for the Asymmetric Michael Addition

This protocol outlines the general steps for the asymmetric Michael addition of acetylacetone to β-nitrostyrene catalyzed by a chiral calix[6]arene-based cyclohexanediamine thiourea derivative.

Materials:

  • Chiral calix[6]arene-based cyclohexanediamine thiourea catalyst (e.g., catalyst 2 ) (2 mol%)

  • β-Nitrostyrene (0.5 mmol, 1.0 equiv)

  • Acetylacetone (1.0 mmol, 2.0 equiv)

  • Toluene (0.33 mL)

  • Water (0.17 mL)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a reaction vial, add the chiral catalyst (0.01 mmol, 2 mol%).

  • Add β-nitrostyrene (0.5 mmol) and acetylacetone (1.0 mmol).

  • Add the toluene/water solvent mixture (0.5 mL, v/v = 2:1).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Signaling Pathways and Experimental Workflows

Proposed Catalytic Cycle

The asymmetric Michael addition catalyzed by the chiral cyclohexanediamine thiourea derivative is proposed to proceed through a dual activation mechanism. The tertiary amine moiety of the catalyst deprotonates the acetylacetone to form a chiral enolate, while the thiourea group activates the nitroolefin electrophile through hydrogen bonding.

Catalytic_Cycle Catalyst Chiral Catalyst Enolate Chiral Enolate Catalyst->Enolate + Acetylacetone - H+ Activated_Nitroolefin H-Bonded Nitroolefin Catalyst->Activated_Nitroolefin + Nitroolefin Acetylacetone Acetylacetone Transition_State Diastereomeric Transition State Enolate->Transition_State Nitroolefin Nitroolefin Activated_Nitroolefin->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst Regeneration Product Michael Adduct Product_Complex->Product Release

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Workflow

The following diagram illustrates the general workflow for carrying out the catalytic asymmetric Michael addition reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis A Weigh Catalyst, β-Nitrostyrene, and Acetylacetone B Add Solvents (Toluene/Water) A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Column Chromatography D->E F Chiral HPLC Analysis E->F

Caption: General experimental workflow for the asymmetric Michael addition.

References

Application Notes and Protocols: Use of 2-Methylcyclohexylamine in the Preparation of Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylcyclohexylamine is a valuable chiral building block for the synthesis of a diverse range of chiral ligands. Its rigid cyclohexyl backbone and the stereogenic centers at the 1 and 2 positions provide a well-defined chiral environment, making it an attractive scaffold for inducing high enantioselectivity in various asymmetric transformations. Chiral ligands derived from this compound have found applications in asymmetric catalysis, a cornerstone of modern synthetic chemistry for the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

This document provides detailed application notes and protocols for the synthesis of a representative chiral Schiff base ligand derived from (1R,2R)-2-Methylcyclohexylamine and its application in the asymmetric reduction of prochiral ketones.

Chiral Ligand Synthesis: (R,R)-N,N'-Bis(salicylidene)-2-methylcyclohexane-1,2-diamine

A common and effective class of chiral ligands are Schiff bases, often referred to as salen-type ligands. These are readily prepared by the condensation of a chiral diamine with a suitable aldehyde, typically salicylaldehyde or its derivatives. The resulting tetradentate ligands can coordinate with a variety of transition metals to form chiral catalysts.

Experimental Protocol: Synthesis of (R,R)-N,N'-Bis(salicylidene)-2-methylcyclohexane-1,2-diamine

Materials:

  • (1R,2R)-2-Methylcyclohexylamine

  • Salicylaldehyde

  • Ethanol (absolute)

  • Sodium sulfate (anhydrous)

  • Dichloromethane

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve (1R,2R)-2-Methylcyclohexylamine (1.0 eq) in absolute ethanol (100 mL).

  • To this solution, add salicylaldehyde (2.2 eq) dropwise at room temperature with continuous stirring.

  • After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the pure (R,R)-N,N'-Bis(salicylidene)-2-methylcyclohexane-1,2-diamine ligand as a yellow solid.

  • Dry the final product under vacuum.

Application in Asymmetric Catalysis: Asymmetric Reduction of Prochiral Ketones

The synthesized chiral Schiff base ligand can be complexed with a metal, such as cobalt(II), to form an in-situ catalyst for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. This is a fundamental transformation in organic synthesis.

Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

  • (R,R)-N,N'-Bis(salicylidene)-2-methylcyclohexane-1,2-diamine (the synthesized ligand)

  • Cobalt(II) chloride (CoCl₂)

  • Sodium borohydride (NaBH₄)

  • Acetophenone

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (R,R)-N,N'-Bis(salicylidene)-2-methylcyclohexane-1,2-diamine ligand (0.05 eq) and CoCl₂ (0.05 eq) in anhydrous THF (10 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the cobalt-ligand complex.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acetophenone (1.0 eq) to the reaction mixture.

  • In a separate flask, prepare a solution of NaBH₄ (1.5 eq) in methanol (5 mL).

  • Add the NaBH₄ solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the chiral 1-phenylethanol.

  • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation

The following table summarizes the hypothetical quantitative data for the asymmetric reduction of various prochiral ketones catalyzed by the in-situ generated cobalt complex of (R,R)-N,N'-Bis(salicylidene)-2-methylcyclohexane-1,2-diamine.

EntryKetone SubstrateProductYield (%)ee (%)
1Acetophenone1-Phenylethanol9295 (R)
2Propiophenone1-Phenyl-1-propanol8893 (R)
32-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol9096 (R)
4Cyclohexyl methyl ketone1-Cyclohexylethanol8588 (R)
51-Indanone1-Indanol9598 (R)

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Condensation Condensation (Ethanol, Reflux) Reactant1->Condensation Reactant2 Salicylaldehyde Reactant2->Condensation Workup Workup & Purification (Column Chromatography) Condensation->Workup Product Chiral Schiff Base Ligand Workup->Product

Caption: Workflow for the synthesis of the chiral Schiff base ligand.

Proposed Catalytic Cycle

Catalytic_Cycle Catalyst Co(II)-Ligand Complex Intermediate1 Co-Ketone Complex Catalyst->Intermediate1 + Ketone Ketone Prochiral Ketone Ketone->Intermediate1 Intermediate2 Co-Alkoxide Complex Intermediate1->Intermediate2 + [H]⁻ Hydride [H]⁻ (from NaBH₄) Hydride->Intermediate2 Intermediate2->Catalyst + H₂O (workup) Product Chiral Alcohol Intermediate2->Product Product Release

Caption: Proposed catalytic cycle for the asymmetric reduction of a prochiral ketone.

Application Notes and Protocols: The Utilization of 2-Methylcyclohexylamine in the Synthesis of Specialty Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are theoretical and intended for illustrative purposes. No specific literature has been identified describing the use of 2-methylcyclohexylamine as a diazo component in the synthesis of specialty dyes and pigments. The procedures outlined are based on established principles of azo dye chemistry and may require significant optimization.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic or heteroaromatic rings. Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile.[1][2] While aromatic amines are the most common starting materials, the fundamental principles of diazotization can be extended to aliphatic and cycloaliphatic amines.[3]

This document explores the theoretical application of this compound, a primary cycloaliphatic amine, in the production of specialty azo dyes. The introduction of a cycloaliphatic moiety could potentially influence the resulting dye's properties, such as solubility, lightfastness, and interaction with various substrates. The protocols provided are generalized and would necessitate experimental validation and optimization.

Chemical Principles

The synthesis of azo dyes from this compound would follow the general pathway of diazotization and azo coupling.

  • Diazotization: this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). This reaction converts the primary amine into a cycloaliphatic diazonium salt. It is crucial to note that aliphatic diazonium salts are generally unstable and prone to decomposition, readily losing nitrogen gas (N₂) to form a carbocation.[4][5] This instability necessitates the immediate use of the diazonium salt in the subsequent coupling reaction.

  • Azo Coupling: The freshly prepared and highly reactive diazonium salt is then introduced to a coupling agent, which is an electron-rich species such as a phenol or an aromatic amine.[6] The diazonium ion acts as an electrophile, and an electrophilic aromatic substitution reaction occurs, forming the characteristic azo bond and resulting in the final dye molecule.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 2-methylcyclohexanediazonium chloride intermediate.

Materials:

  • This compound (C₇H₁₅N)[7]

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, add 1.13 g (0.01 mol) of this compound to 20 mL of distilled water.

  • While stirring, slowly add 2.5 mL of concentrated hydrochloric acid.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution, maintaining the temperature below 5 °C and stirring continuously.

  • The resulting solution contains the unstable 2-methylcyclohexanediazonium chloride and should be used immediately in the coupling reaction.

Protocol 2: Synthesis of a Hypothetical Azo Dye with 2-Naphthol

This protocol details the coupling of the diazonium salt with 2-naphthol to produce a hypothetical orange-red dye.

Materials:

  • 2-Methylcyclohexanediazonium chloride solution (from Protocol 1)

  • 2-Naphthol (C₁₀H₈O)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 1 M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Protocol 1 to the 2-naphthol solution.

  • A colored precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the solid dye by vacuum filtration, washing with cold distilled water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to purify.

  • Dry the purified dye in a desiccator.

Protocol 3: Synthesis of a Hypothetical Azo Dye with N,N-Dimethylaniline

This protocol describes the coupling of the diazonium salt with N,N-dimethylaniline to yield a hypothetical yellow dye.

Materials:

  • 2-Methylcyclohexanediazonium chloride solution (from Protocol 1)

  • N,N-Dimethylaniline (C₈H₁₁N)

  • Sodium Acetate (CH₃COONa)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in a minimal amount of dilute hydrochloric acid and then add 50 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the N,N-dimethylaniline solution with constant stirring.

  • Add a saturated solution of sodium acetate to adjust the pH to approximately 4-5, which facilitates the coupling reaction.

  • A colored precipitate is expected to form.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes.

  • Isolate the crude dye by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from a suitable solvent.

  • Dry the final product.

Data Presentation

The following tables summarize the key reagents and their hypothetical properties for the synthesis of azo dyes from this compound.

Table 1: Reagent Properties

ReagentChemical FormulaMolar Mass ( g/mol )CAS Number
This compoundC₇H₁₅N113.207003-32-9
Sodium NitriteNaNO₂69.007632-00-0
2-NaphtholC₁₀H₈O144.17135-19-3
N,N-DimethylanilineC₈H₁₁N121.18121-69-7

Table 2: Hypothetical Azo Dye Synthesis Parameters

Diazo ComponentCoupling AgentTheoretical Product NameExpected Color
This compound2-Naphthol1-((2-methylcyclohexyl)diazenyl)naphthalen-2-olOrange-Red
This compoundN,N-Dimethylaniline4-((2-methylcyclohexyl)diazenyl)-N,N-dimethylanilineYellow

Visualizations

Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling 2-MCA This compound Diazonium 2-Methylcyclohexanediazonium Chloride (Unstable Intermediate) 2-MCA->Diazonium NaNO2_HCl NaNO₂ / HCl 0-5 °C Coupling_Agent Coupling Agent (e.g., 2-Naphthol) Diazonium->Coupling_Agent Azo_Dye Azo Dye Coupling_Agent->Azo_Dye

Caption: General synthesis pathway for azo dyes from this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_amine Prepare acidic solution of This compound diazotization Diazotization: Add NaNO₂ solution to amine solution at 0-5 °C prep_amine->diazotization prep_nitrite Prepare aqueous NaNO₂ solution prep_nitrite->diazotization prep_coupling Prepare alkaline solution of coupling agent coupling Azo Coupling: Add diazonium salt solution to coupling agent solution at 0-5 °C prep_coupling->coupling diazotization->coupling filtration Vacuum Filtration coupling->filtration washing Wash with cold water filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying

Caption: Experimental workflow for the synthesis of hypothetical azo dyes.

References

Application Notes and Protocols: Synthesis of Amides from 2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amide bond formation is a cornerstone reaction in organic synthesis, particularly within the fields of medicinal chemistry and drug development. The amide functional group is a prevalent feature in a vast number of biologically active molecules and pharmaceuticals. 2-Methylcyclohexylamine is a primary amine that serves as a valuable building block for introducing a substituted cycloalkyl moiety into target molecules. This document provides detailed experimental protocols for the synthesis of amides from this compound using three common and effective coupling strategies: the Schotten-Baumann reaction with an acyl chloride, carbodiimide-mediated coupling with a carboxylic acid, and HATU-mediated coupling. These methods offer a range of options depending on the substrate scope, desired reaction conditions, and available reagents.

General Reaction Scheme

The overall transformation involves the acylation of this compound with a carboxylic acid or its activated derivative to form the corresponding N-(2-methylcyclohexyl)amide.

General Reaction Scheme

Method 1: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This classic method involves the reaction of this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct. It is a robust and often high-yielding reaction.[1][2]

Experimental Protocol

  • Materials:

    • This compound (1.0 eq)

    • Benzoyl Chloride (1.05 eq)

    • Dichloromethane (DCM)

    • 10% aqueous Sodium Hydroxide (NaOH) or Triethylamine (TEA, 2.0 eq)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in dichloromethane (approx. 0.2 M concentration).

    • Add an aqueous solution of 10% NaOH (2.5 eq) to the flask. Alternatively, for anhydrous conditions, add triethylamine (2.0 eq).

    • Cool the biphasic mixture or solution to 0 °C in an ice bath.

    • Slowly add Benzoyl Chloride (1.05 eq) dropwise to the stirring mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, transfer the mixture to a separatory funnel. If an aqueous base was used, separate the layers. If triethylamine was used, add water to quench the reaction.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(2-methylcyclohexyl)benzamide.[3]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Dissolve this compound and Base in DCM cool Cool to 0 °C reactants->cool 1 add Add Benzoyl Chloride (dropwise) cool->add 2 stir Stir at RT (2-4 hours) add->stir 3 quench Quench with H₂O (if needed) & Separate Layers stir->quench 4 wash Wash with HCl, NaHCO₃, Brine quench->wash 5 dry Dry (MgSO₄) & Filter wash->dry 6 evap Evaporate Solvent dry->evap 7 purify Column Chromatography or Recrystallization evap->purify 8 product Pure Amide Product purify->product 9

Caption: Workflow for Schotten-Baumann amide synthesis.

Method 2: EDC/HOBt-Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to activate a carboxylic acid, facilitating amide bond formation under mild conditions.[4] Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and minimize racemization if chiral centers are present.[5]

Experimental Protocol

  • Materials:

    • Benzoic Acid (1.0 eq)

    • This compound (1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (0.2 eq, optional but recommended)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

    • Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Ethyl Acetate (EtOAc)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve Benzoic Acid (1.0 eq), HOBt (0.2 eq), and this compound (1.1 eq) in DMF or DCM (approx. 0.2 M).

    • Add DIPEA (3.0 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, if DCM was used, proceed to the work-up. If DMF was used, dilute the reaction mixture with Ethyl Acetate and water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel.[6]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Dissolve Acid, Amine, HOBt, and DIPEA in Solvent cool Cool to 0 °C reactants->cool 1 add Add EDC·HCl (portion-wise) cool->add 2 stir Stir at RT (12-18 hours) add->stir 3 dilute Dilute with EtOAc & H₂O stir->dilute 4 wash Wash with HCl, NaHCO₃, Brine dilute->wash 5 dry Dry (MgSO₄) & Filter wash->dry 6 evap Evaporate Solvent dry->evap 7 purify Flash Column Chromatography evap->purify 8 product Pure Amide Product purify->product 9

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Method 3: HATU-Mediated Amide Coupling

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that facilitates rapid amide bond formation, often with high yields and purity.[7][8] It is particularly useful for coupling less reactive amines or sterically hindered substrates.

Experimental Protocol

  • Materials:

    • Benzoic Acid (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Water

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add Benzoic Acid (1.0 eq) and HATU (1.2 eq).

    • Dissolve the solids in DMF (approx. 0.2 M).

    • Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into a separatory funnel containing Ethyl Acetate and water.

    • Separate the layers. Wash the organic layer with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Dissolve Acid, HATU, and DIPEA in DMF preactivate Stir at RT (10 min) Pre-activation reactants->preactivate 1 add Add this compound preactivate->add 2 stir Stir at RT (1-3 hours) add->stir 3 dilute Dilute with EtOAc & H₂O stir->dilute 4 wash Wash with H₂O, NaHCO₃, Brine dilute->wash 5 dry Dry (Na₂SO₄) & Filter wash->dry 6 evap Evaporate Solvent dry->evap 7 purify Flash Column Chromatography evap->purify 8 product Pure Amide Product purify->product 9

Caption: Workflow for HATU-mediated amide coupling.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical quantitative data for the synthesis of N-(2-methylcyclohexyl)benzamide using the described protocols. Yields and purity are representative and may vary based on the specific substrates and reaction scale.

ParameterMethod 1: Acyl ChlorideMethod 2: EDC/HOBtMethod 3: HATU
Coupling Reagent Benzoyl ChlorideEDC·HClHATU
Base NaOH or TEADIPEA or TEADIPEA
Solvent Dichloromethane (DCM)DMF or DCMDimethylformamide (DMF)
Temperature 0 °C to Room Temp.0 °C to Room Temp.Room Temperature
Reaction Time 2 - 4 hours12 - 18 hours1 - 3 hours
Typical Yield 85 - 95%75 - 90%90 - 98%
Purity (Post-Chroma.) >98%>98%>98%
Key Advantage Cost-effective, robustMild conditions, broad scopeHigh efficiency, fast
Key Disadvantage Harsh reagent (acyl chloride)Longer reaction timeReagent cost, byproduct removal

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methylcyclohexylamine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 2-Methylcyclohexylamine using distillation techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its distillation?

A1: Understanding the physical properties of this compound is crucial for planning a successful distillation. The compound is a flammable, colorless to light yellow liquid. It is commercially available as a mixture of cis and trans isomers.[1][2][3][4][5][6][7]

Q2: What is the boiling point of this compound?

Q3: Can the cis and trans isomers of this compound be separated by fractional distillation?

Q4: What are the common impurities I might encounter when purifying this compound?

A4: The most common synthesis route for this compound is the reductive amination of 2-methylcyclohexanone.[4][5][14][15] Therefore, potential impurities include:

  • Unreacted 2-methylcyclohexanone: The starting material for the synthesis.

  • N-methyl-2-methylcyclohexylamine: A potential byproduct from over-methylation.

  • Dicyclohexylamine: A potential higher-boiling impurity.[1][8][10][14][16]

  • Water: Introduced during the reaction or workup.

Q5: When should I use vacuum distillation to purify this compound?

A5: Vacuum distillation is recommended when a compound has a high boiling point (typically >150 °C at atmospheric pressure) or is prone to decomposition at its atmospheric boiling point. Since the boiling point of this compound is on the cusp of this range, vacuum distillation can be a good option to prevent potential degradation and reduce energy consumption.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgDensity (g/mL)
This compound (cis/trans mixture)C₇H₁₅N113.20149-150[2][3][4]0.856-0.859[2][3]
2-MethylcyclohexanoneC₇H₁₂O112.17162-163[9][11][12][17]0.924-0.93
N-MethylcyclohexylamineC₇H₁₅N113.20149[18]0.868
DicyclohexylamineC₁₂H₂₃N181.32~256[1][8][10][14][16]~0.91
WaterH₂O18.021001.00

Experimental Protocols

Protocol 1: Atmospheric Fractional Distillation of this compound

This protocol is suitable for removing impurities with significantly different boiling points.

  • Drying: Dry the crude this compound over a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) to remove any residual water.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux or packed column) of at least 30 cm in length to ensure adequate separation.

  • Distillation:

    • Add the dried crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

    • Heat the flask gently.

    • Collect the initial fraction that distills over at a lower temperature, which may contain volatile impurities or a water azeotrope.

    • Carefully monitor the temperature at the distillation head. Collect the main fraction distilling at a constant temperature, which should be close to the boiling point of this compound (149-150 °C).

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., GC-MS, NMR) to determine their purity.

Protocol 2: Vacuum Fractional Distillation of this compound

This protocol is recommended to prevent thermal degradation and is necessary for separating components with high boiling points.

  • Drying: As with atmospheric distillation, ensure the crude material is thoroughly dried.

  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.

  • Distillation:

    • Add the dried crude amine and a magnetic stir bar to the distillation flask. Do not use boiling chips for vacuum distillation.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Gradually apply the vacuum and begin stirring.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Collect fractions based on the boiling point at the recorded pressure. A pressure-temperature nomograph can be used to estimate the boiling point under vacuum.

    • After collecting the desired fraction, cool the apparatus to room temperature before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fractions.

Troubleshooting Guides

Issue 1: Distillate is Cloudy

Possible Cause Solution
Water Contamination The crude this compound was not adequately dried before distillation. Water can form a low-boiling azeotrope with the amine, resulting in a cloudy distillate.
Solution: Dry the crude amine with a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) and filter before distillation.

Issue 2: Bumping or Uncontrolled Boiling

Possible Cause Solution
Atmospheric Distillation: No boiling chips or stir bar.Solution: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Vacuum Distillation: Use of boiling chips instead of a stir bar.Solution: Boiling chips are ineffective under vacuum. Use a magnetic stir bar for smooth boiling.
Heating too rapidly. Solution: Heat the distillation flask gradually to maintain a controlled boiling rate.

Issue 3: Poor Separation of Components

Possible Cause Solution
Inefficient fractionating column. Solution: Use a longer or more efficient fractionating column (e.g., a packed column with a higher number of theoretical plates).
Distillation rate is too fast. Solution: A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to improved separation. Aim for a rate of 1-2 drops per second.
Fluctuating heat source. Solution: Use a stable heating source and insulate the distillation column to minimize temperature fluctuations.

Issue 4: Product Discoloration (Yellowing)

Possible Cause Solution
Air Oxidation: Amines can be sensitive to air and may oxidize, especially at elevated temperatures, leading to discoloration.Solution: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon). Store the purified amine under an inert atmosphere and in a dark, cool place.
Thermal Decomposition: Overheating during distillation can cause the compound to decompose.Solution: Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. Do not distill to dryness.

Visualizations

Distillation_Workflow crude Crude this compound drying Drying (e.g., K2CO3, Na2SO4) crude->drying filtration Filtration drying->filtration distillation Fractional Distillation (Atmospheric or Vacuum) filtration->distillation impurities Low-boiling Impurities (e.g., water, solvents) distillation->impurities First Fraction product Purified this compound distillation->product Main Fraction residue High-boiling Residue (e.g., 2-methylcyclohexanone, dicyclohexylamine) distillation->residue Pot Residue

Caption: General experimental workflow for the purification of this compound by distillation.

Troubleshooting_Logic cluster_poor_separation Poor Separation cluster_discoloration Product Discoloration inefficient_column Inefficient Column? use_better_column Use longer/more efficient column inefficient_column->use_better_column Yes fast_rate Distillation Rate Too Fast? slow_down Reduce heating rate fast_rate->slow_down Yes fluctuating_heat Fluctuating Heat? stabilize_heat Insulate column/ use stable heat source fluctuating_heat->stabilize_heat Yes oxidation Air Oxidation? inert_atmosphere Use inert atmosphere (N2 or Ar) oxidation->inert_atmosphere Yes decomposition Thermal Decomposition? vacuum_distillation Use vacuum distillation decomposition->vacuum_distillation Yes

Caption: Troubleshooting logic for common issues encountered during the distillation of this compound.

References

identifying and minimizing by-products in 2-Methylcyclohexylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylcyclohexylamine reactions, particularly its synthesis via the reductive amination of 2-methylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound via reductive amination of 2-methylcyclohexanone?

A1: The two primary by-products of concern are 2-methylcyclohexanol and over-alkylated amines. 2-methylcyclohexanol is formed by the reduction of the starting ketone, 2-methylcyclohexanone, before the amination can occur. Over-alkylation results in the formation of di- and tri-substituted amines, such as N,N-dialkyl-2-methylcyclohexylamine.

Q2: How can I minimize the formation of 2-methylcyclohexanol?

A2: To minimize the formation of the alcohol by-product, it is crucial to use a reducing agent that is selective for the imine intermediate over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over stronger reducing agents like sodium borohydride (NaBH₄) for this reason. Additionally, allowing sufficient time for the imine to form before introducing the reducing agent can also help.

Q3: What strategies can be employed to reduce over-alkylation?

A3: Over-alkylation can be minimized by carefully controlling the stoichiometry of the reactants. Using a modest excess of the amine can help, but a large excess should be avoided. Running the reaction at lower temperatures can also decrease the rate of the competing over-alkylation reaction.

Q4: What is the optimal pH for the reductive amination of 2-methylcyclohexanone?

A4: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate the formation of the iminium ion intermediate, which is more susceptible to reduction than the imine itself. However, the optimal pH can depend on the specific substrates and reducing agent used. It is advisable to perform small-scale optimizations to determine the ideal pH for your specific conditions.

Q5: How can I effectively purify this compound from the reaction mixture?

A5: Purification can typically be achieved through a combination of an acidic aqueous workup and distillation. The acidic workup will protonate the desired amine, allowing it to be separated from non-basic impurities in an aqueous layer. After basification and extraction, fractional distillation under reduced pressure is an effective method for separating the this compound from residual starting materials and by-products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Monitor the reaction progress using TLC or GC-MS. - Increase the reaction time or temperature. - Ensure the quality and stoichiometry of your reagents.
Poor quality of starting materials or reagents.- Use freshly distilled 2-methylcyclohexanone and amine. - Verify the activity of the reducing agent.
High levels of 2-methylcyclohexanol by-product The reducing agent is too strong or was added too early.- Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride. - Allow the imine to form completely before adding the reducing agent.
Significant formation of over-alkylated by-products Incorrect stoichiometry or high reaction temperature.- Adjust the molar ratio of amine to ketone. - Lower the reaction temperature.
Reaction does not proceed to completion Inefficient imine formation.- Add a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards imine formation. - Optimize the reaction pH to be mildly acidic.
Steric hindrance.- Increase the reaction temperature to overcome the activation energy barrier. - Consider using a less sterically hindered amine if possible.

Data Presentation

Table 1: Representative Data on the Effect of Reducing Agent and Temperature on the Reductive Amination of 2-Methylcyclohexanone

Reducing Agent Temperature (°C) Yield of this compound (%) 2-Methylcyclohexanol By-product (%) Over-alkylated By-products (%)
NaBH₄25652510
NaBH₄0751510
NaBH(OAc)₃2585510
NaBH(OAc)₃090<5<5
H₂/Pd-C5092<2<6

Note: The data presented in this table are representative and intended for comparative purposes. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination using Sodium Triacetoxyborohydride
  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer, add 2-methylcyclohexanone (1.0 eq).

    • Add the desired primary amine (e.g., ammonia or a primary amine hydrochloride salt, 1.1 eq).

    • Dissolve the reactants in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • If starting with the amine hydrochloride, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

    • Continue stirring at room temperature and monitor the reaction progress until the imine is consumed (typically 2-12 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Protocol 2: Purification of this compound by Acid-Base Extraction and Distillation
  • Acidic Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The amine product will move to the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer and wash the organic layer with 1 M HCl to ensure complete extraction of the amine.

  • Basification and Re-extraction:

    • Combine the acidic aqueous layers and cool in an ice bath.

    • Slowly add a concentrated solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic (pH > 12).

    • Extract the liberated free amine with several portions of diethyl ether or ethyl acetate.

  • Drying and Distillation:

    • Combine the organic extracts and dry over anhydrous potassium carbonate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude amine by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reactants 2-Methylcyclohexanone + Amine imine_formation Imine Formation (Mildly Acidic, RT) reactants->imine_formation reduction Reduction (e.g., NaBH(OAc)₃, RT) imine_formation->reduction quench Quench Reaction (aq. NaHCO₃) reduction->quench extraction Acid-Base Extraction quench->extraction distillation Fractional Distillation extraction->distillation purified_product Pure this compound distillation->purified_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_byproducts By-product Issues cluster_yield Low Yield Issues cluster_solutions Potential Solutions start Problem Encountered high_alcohol High 2-Methylcyclohexanol start->high_alcohol over_alkylation High Over-alkylation start->over_alkylation incomplete_reaction Incomplete Reaction start->incomplete_reaction change_reductant Use Milder Reducing Agent (e.g., NaBH(OAc)₃) high_alcohol->change_reductant Cause: Strong Reductant optimize_temp Lower Reaction Temperature over_alkylation->optimize_temp Cause: High Temp optimize_stoichiometry Adjust Reactant Stoichiometry over_alkylation->optimize_stoichiometry Cause: Stoichiometry optimize_conditions Optimize pH & Reaction Time incomplete_reaction->optimize_conditions Cause: Suboptimal Conditions

Caption: Troubleshooting logic for common issues in this compound synthesis.

Technical Support Center: Optimizing 2-Methylcyclohexylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methylcyclohexylamine, with a focus on optimizing the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis of this compound is the reductive amination of 2-methylcyclohexanone. This method involves the reaction of 2-methylcyclohexanone with an amine source, typically ammonia, in the presence of a reducing agent. The reaction proceeds through an imine intermediate, which is then reduced to the final amine product. This one-pot reaction is often preferred due to its efficiency.[1]

Q2: How does reaction temperature influence the yield and purity of this compound?

Reaction temperature is a critical parameter in the synthesis of this compound. Generally, increasing the temperature can enhance the rate of reaction. However, excessively high temperatures can lead to the formation of side products, thereby reducing the overall yield and purity of the desired amine.[2][3] Lower temperatures may slow down the reaction but can improve selectivity and minimize the formation of impurities.[2] Finding the optimal temperature is therefore a balance between reaction rate and selectivity.

Q3: What are the common side reactions to be aware of during this synthesis?

Several side reactions can occur, particularly at elevated temperatures. These include:

  • Aldol Condensation: Self-condensation of 2-methylcyclohexanone can occur under basic conditions, especially at higher temperatures.[2]

  • Over-alkylation: The newly formed primary amine can react with another molecule of 2-methylcyclohexanone to form a secondary amine (di-(2-methylcyclohexyl)amine).

  • Dehydrogenation: At very high temperatures, especially with certain catalysts, dehydrogenation to form aromatic byproducts can occur.

Q4: Which reducing agents are suitable for this reaction?

A variety of reducing agents can be used for the reductive amination of 2-methylcyclohexanone. Common choices include:

  • Sodium borohydride (NaBH₄): A relatively mild and cost-effective reducing agent.[4]

  • Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it is more selective for the imine intermediate over the ketone starting material.[1]

  • Catalytic Hydrogenation (H₂/Catalyst): Hydrogen gas in the presence of a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is a common industrial method and can be used in the lab.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction may not be reached, leading to a very slow or stalled reaction.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC.
Inefficient imine formation: The equilibrium for imine formation may not be favorable at the chosen temperature.Consider a moderate increase in temperature to favor the dehydration step in imine formation. The use of a dehydrating agent (e.g., molecular sieves) can also be beneficial.
Decomposition of reactants or reagents: The reducing agent or the imine intermediate may be unstable at the reaction temperature.If using a thermally sensitive reducing agent, ensure the reaction temperature does not exceed its stability range. Consider adding the reducing agent after the initial imine formation has occurred at a slightly higher temperature.
Presence of a Significant Amount of Unreacted 2-Methylcyclohexanone Reaction time is too short: The reaction may not have reached completion.Increase the reaction time and continue to monitor its progress.
Insufficient reducing agent: The amount of reducing agent may not be stoichiometrically sufficient to reduce all the imine formed.Use a slight excess of the reducing agent.
Formation of Multiple Products (Low Purity) Reaction temperature is too high: High temperatures can promote side reactions such as self-condensation of the ketone or over-alkylation of the amine.[2]Decrease the reaction temperature. A lower temperature can improve the selectivity for the desired primary amine.
Incorrect stoichiometry: An excess of 2-methylcyclohexanone can lead to the formation of secondary amines.Use a stoichiometric amount or a slight excess of the ammonia source.
Product is a Mixture of cis- and trans-isomers Stereoselectivity of the reduction: The reduction of the imine intermediate can lead to both cis- and trans-isomers of this compound. The ratio can be influenced by the reducing agent, catalyst, and reaction temperature.The stereochemical outcome is often difficult to control completely in this reaction. The ratio of isomers may need to be determined experimentally under different temperature conditions to find the optimal balance if a specific isomer is desired. Purification by chromatography may be necessary to separate the isomers.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of Cyclohexylamine via Reductive Amination *

Temperature (°C)Conversion of Cyclohexanone (%)Selectivity for Cyclohexylamine (%)Yield of Cyclohexylamine (%)
80759873.5
100959590.3
120>9990~90
140>9985~85

*Data is representative and based on studies of the reductive amination of the parent cyclohexanone.[5] Due to the steric hindrance of the methyl group in 2-methylcyclohexanone, slightly higher temperatures or longer reaction times may be required to achieve similar conversions. However, the general trend of decreasing selectivity at higher temperatures is expected to be similar.

Experimental Protocols

Reductive Amination of 2-Methylcyclohexanone using Sodium Borohydride

Materials:

  • 2-Methylcyclohexanone

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylcyclohexanone (1.0 eq) in anhydrous methanol.

  • Ammonia Addition: Cool the solution in an ice bath and add a solution of ammonia in methanol (1.5 - 2.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by TLC or GC.

  • Reduction: Cool the reaction mixture again in an ice bath and add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 20°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The optimal reaction temperature at this stage can be varied (e.g., room temperature, 40°C, 60°C) to optimize for yield and purity.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Add diethyl ether or dichloromethane to the aqueous residue and acidify with HCl.

    • Separate the aqueous layer and wash the organic layer with water.

    • Basify the aqueous layer with a NaOH solution until pH > 12.

    • Extract the aqueous layer multiple times with diethyl ether or dichloromethane.

  • Purification:

    • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by distillation.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-Methylcyclohexanone in Methanol B 2. Add Ammonia Solution A->B C 3. Stir for Imine Formation (1-2h at RT) B->C D 4. Add NaBH4 Portion-wise (at 0-10°C) C->D E 5. Stir at Optimized Temperature (12-24h) D->E F 6. Quench with Water E->F G 7. Remove Methanol F->G H 8. Acid-Base Extraction G->H I 9. Dry Organic Extracts H->I J 10. Concentrate Solvent I->J K 11. Distillation of Product J->K

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp No Check_Reagents Are Reagents Stoichiometrically Correct? Check_Time->Check_Reagents Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Adjust_Stoichiometry Adjust Reagent Ratios Check_Reagents->Adjust_Stoichiometry No Further_Analysis Analyze for Side Products Check_Reagents->Further_Analysis Yes Success Problem Resolved Increase_Temp->Success Increase_Time->Success Adjust_Stoichiometry->Success

Caption: Troubleshooting logic for low product yield.

References

troubleshooting common problems in 2-Methylcyclohexylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylcyclohexylamine reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.

Section 1: General Reaction Troubleshooting

This section covers broad issues applicable to various reactions involving this compound, such as low conversion rates and the presence of unexpected impurities.

FAQs: General Reaction Issues

Question: My reaction involving this compound has a very low or no conversion. What are the common causes?

Answer: Low conversion in reactions with this compound can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify the root cause.

  • Moisture and Air Sensitivity: The amine group can be sensitive, and many organometallic reagents used in conjunction are highly reactive with water and oxygen. Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.[1]

  • Reagent Purity and Activity: The purity of this compound and other reagents is critical. Impurities in the starting material can interfere with the reaction.[1] Additionally, verify the activity of reagents like bases or catalysts, as they can degrade over time.

  • Reaction Temperature: Many reactions are highly temperature-dependent. Low temperatures might render the reaction too slow, while excessively high temperatures can lead to decomposition or side reactions. Monitor the reaction temperature closely and consider optimizing it in small increments.[1][2]

  • Insufficient Mixing: In heterogeneous reactions or with viscous solutions, poor mixing can lead to localized concentration gradients and incomplete reactions. Ensure efficient stirring throughout the reaction.[3]

Question: I'm observing multiple unexpected spots on my TLC plate. How can I identify the source of these impurities?

Answer: The formation of impurities is a common challenge. Identifying their origin is key to optimizing the reaction.

  • Side Reactions: Consider potential side reactions. For instance, in alkylations, over-alkylation is a frequent issue.[4][5] In reactions involving precursors like 2-methylcyclohexanone, the formation of different enolates (kinetic vs. thermodynamic) can lead to a mixture of regioisomers.[1]

  • Starting Material Impurities: Impurities present in the initial this compound or other reactants can carry through or react to form new byproducts.[6][7] It is recommended to verify the purity of starting materials via techniques like GC-MS or NMR.

  • Decomposition: The target molecule or intermediates may be unstable under the reaction conditions, leading to degradation products. This can be influenced by temperature, pH, or exposure to air/light.

  • Systematic Analysis: To pinpoint the source, you can run control experiments. For example, stir the starting material under the reaction conditions without the other reactant to check for decomposition. Analyzing the reaction mixture at different time points using LC-MS can help identify intermediates and the onset of impurity formation.[6]

Troubleshooting_Workflow start Problem: Low Conversion or Impurity Formation check_purity Verify Purity of Starting Materials (GC, NMR) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_reagents Check Reagent Activity (e.g., Base, Catalyst) start->check_reagents run_reaction Re-run Reaction with Optimized Parameters check_purity->run_reaction moisture Anhydrous Solvents? Inert Atmosphere? check_conditions->moisture temperature Optimize Temperature? (Stepwise increments) check_conditions->temperature time Sufficient Reaction Time? (Monitor by TLC/LC-MS) check_conditions->time check_reagents->run_reaction moisture->run_reaction temperature->run_reaction time->run_reaction analyze Analyze Results run_reaction->analyze Alkylation_Pathways cluster_legend Reaction Pathways start This compound (Primary Amine) alkyl_halide + R-X start->alkyl_halide product1 Mono-alkylated Product (Secondary Amine) DESIRED alkyl_halide->product1 (k1) product2 Di-alkylated Product (Tertiary Amine) SIDE PRODUCT product1->product2 + R-X (k2 > k1) A Desired Path B Side Reaction Path Separation_Logic start Have Diastereomeric Mixture is_crystalline Is the product a crystalline solid? start->is_crystalline is_volatile Is the product volatile and separation needed at large scale? is_crystalline->is_volatile No crystallization Attempt Fractional Crystallization is_crystalline->crystallization Yes chromatography Use Flash Column Chromatography is_volatile->chromatography No distillation Consider Extractive Distillation is_volatile->distillation Yes

References

Technical Support Center: Column Chromatography Methods for Purifying 2-Methylcyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 2-Methylcyclohexylamine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and its derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing or Streaking on TLC and Column The basic amino group of the analyte interacts strongly with the acidic silanol groups on the surface of standard silica gel.Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or another suitable amine like diethylamine (DEA) into your mobile phase. This will neutralize the acidic sites on the silica. Switch Stationary Phase: Use a less acidic or basic stationary phase such as alumina (basic or neutral) or amine-functionalized silica.
Poor or No Separation of Diastereomers The chosen mobile phase does not provide sufficient selectivity to resolve the diastereomers.Optimize Mobile Phase: Systematically screen different solvent systems. For normal phase, vary the ratio of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate or isopropanol). For reversed-phase, adjust the ratio of water/buffer and an organic solvent like acetonitrile or methanol. Change Stationary Phase: If mobile phase optimization fails, try a different type of column. A phenyl or cyano column can offer different selectivity compared to a standard C18 or silica column.
Poor or No Separation of Enantiomers An achiral stationary phase is being used. Enantiomers have identical physical properties in an achiral environment and will not be separated.Use a Chiral Stationary Phase (CSP): Select a CSP appropriate for your analyte. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for amine separations. Use a Chiral Mobile Phase Additive (CMPA): In some cases, adding a chiral selector to the mobile phase can induce separation on an achiral column.
Low Compound Recovery/Yield The compound is irreversibly adsorbing to the silica gel due to strong acid-base interactions.Use a Modified Mobile Phase: The addition of a basic modifier like triethylamine can help to reduce irreversible adsorption and improve recovery. Use an Alternative Stationary Phase: Switching to a more inert stationary phase like amine-functionalized silica or alumina can prevent strong binding and improve yield.
Compound Appears to Decompose on the Column The acidic nature of the silica gel may be causing degradation of sensitive derivatives.Deactivate the Silica: Add a competing base such as triethylamine to the mobile phase to neutralize the silica surface. Switch to a Neutral or Basic Stationary Phase: Use neutral or basic alumina to avoid acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives showing significant peak tailing on a standard silica gel column?

A1: The peak tailing is a classic sign of a strong interaction between the basic amine functionality of your compound and the acidic silanol groups on the surface of the silica gel. This interaction leads to non-ideal chromatography, resulting in broad, tailing peaks.

Q2: How much triethylamine should I add to my mobile phase to prevent peak tailing?

A2: A good starting point is to add 0.5-1% (v/v) of triethylamine to your mobile phase. You can optimize this concentration, but typically a small amount is sufficient to significantly improve peak shape.

Q3: I am trying to separate diastereomers of an N-acylated this compound derivative. Do I need a chiral column?

A3: Not necessarily. Diastereomers have different physical properties and, in many cases, can be separated on standard achiral stationary phases like silica gel or C18. The key is to find a mobile phase that provides sufficient selectivity to resolve the two diastereomers.

Q4: My diastereomers are still co-eluting even after screening several mobile phases on silica gel. What should I try next?

A4: If extensive mobile phase optimization on silica gel does not yield separation, consider changing the stationary phase. A different stationary phase, such as one with a phenyl or cyano bonded phase, may offer different selectivity that allows for the resolution of your diastereomers.

Q5: What is the best way to separate the enantiomers of a this compound derivative?

A5: The most reliable method for separating enantiomers is to use a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). The choice of CSP will depend on the specific structure of your derivative, but polysaccharide-based CSPs are a common and effective choice for a wide range of chiral compounds, including amines.

Q6: Can I use flash chromatography to separate enantiomers?

A6: Flash chromatography is generally not suitable for the separation of enantiomers because it is typically performed with achiral stationary phases. Preparative chiral HPLC is the standard technique for isolating enantiomers on a larger scale.

Experimental Protocols

Protocol 1: Flash Chromatography for the Purification of a Diastereomeric Mixture of N-Benzoyl-2-methylcyclohexylamine

This protocol is a general guideline for the purification of a diastereomeric mixture of an N-acylated this compound derivative on silica gel.

1. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems to find an eluent that provides good separation of the two diastereomers with Rf values in the range of 0.2-0.4. A good starting point is a mixture of hexanes and ethyl acetate. The addition of 0.5% triethylamine to the eluent is recommended to improve peak shape.

2. Column Preparation:

  • Select an appropriately sized flash chromatography column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 90:10 hexanes:ethyl acetate + 0.5% TEA).

  • Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Equilibrate the column by passing 2-3 column volumes of the mobile phase through the packed silica gel.

3. Sample Loading:

  • Dissolve the crude N-benzoyl-2-methylcyclohexylamine derivative in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel bed.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution of the compounds by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure desired diastereomer.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Preparative HPLC for the Separation of this compound Enantiomers

This protocol outlines a general approach for the separation of enantiomers of a this compound derivative using a chiral stationary phase.

1. Analytical Method Development:

  • Select a suitable chiral stationary phase (CSP) column. A polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is a good starting point.

  • Develop an analytical method using an HPLC system. Screen different mobile phases, typically mixtures of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol.

  • To improve peak shape and resolution for the basic amine, add a small amount of an amine modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase (e.g., 0.1%).

  • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.

2. Scale-Up to Preparative HPLC:

  • Once a robust analytical method is developed, scale it up to a preparative scale. This will involve using a larger dimension column with the same stationary phase.

  • The flow rate will need to be adjusted based on the dimensions of the preparative column.

  • The sample should be dissolved in the mobile phase at a concentration that does not cause peak distortion due to overloading.

3. Sample Injection and Fraction Collection:

  • Inject the sample onto the preparative chiral column.

  • Collect the eluting peaks corresponding to each enantiomer in separate fractions. An automated fraction collector is typically used for this purpose.

4. Product Isolation and Analysis:

  • Combine the fractions containing each pure enantiomer.

  • Remove the mobile phase solvent under reduced pressure.

  • Analyze the purity of each isolated enantiomer using the analytical chiral HPLC method to determine the enantiomeric excess (ee).

Quantitative Data

The following tables provide representative quantitative data for the chromatographic separation of cyclohexylamine derivatives. Note that this data may be for analogous compounds and should be used as a guideline for method development.

Table 1: Representative Rf Values for N-Acylated Cyclohexylamine Derivatives in Flash Chromatography

CompoundStationary PhaseMobile Phase (v/v)Rf Value
N-Benzoyl-cyclohexylamineSilica GelHexanes:Ethyl Acetate (4:1) + 0.5% TEA0.35
N-Acetyl-cyclohexylamineSilica GelHexanes:Ethyl Acetate (2:1) + 0.5% TEA0.28
N-Tosyl-cyclohexylamineSilica GelDichloromethane:Methanol (98:2) + 0.5% TEA0.40

Table 2: Representative HPLC Data for the Chiral Separation of Amine Derivatives

CompoundChiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Retention Time (t_R) (min)Resolution (R_s)
Racemic Amine Derivative AChiralpak® AD-Hn-Hexane:Isopropanol (90:10) + 0.1% DEA1.0t_R1 = 8.5, t_R2 = 10.22.1
Racemic Amine Derivative BChiralcel® OD-Hn-Hexane:Ethanol (95:5) + 0.1% DEA0.8t_R1 = 12.3, t_R2 = 14.11.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis for Solvent System Optimization Column_Prep 2. Column Packing and Equilibration TLC->Column_Prep Sample_Prep 3. Sample Preparation and Loading Column_Prep->Sample_Prep Elution 4. Column Elution Sample_Prep->Elution Collection 5. Fraction Collection Elution->Collection Fraction_Analysis 6. TLC Analysis of Fractions Collection->Fraction_Analysis Pooling 7. Pooling of Pure Fractions Fraction_Analysis->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation Final_Product Purified Product Evaporation->Final_Product

Caption: Workflow for the purification of this compound derivatives by flash column chromatography.

troubleshooting_workflow Start Poor Separation Observed Check_Tailing Is there significant peak tailing? Start->Check_Tailing Add_Amine Add 0.5-2% Triethylamine to Mobile Phase Check_Tailing->Add_Amine Yes Check_Stereoisomers Are you separating stereoisomers? Check_Tailing->Check_Stereoisomers No Add_Amine->Check_Stereoisomers Diastereomers Separating Diastereomers? Check_Stereoisomers->Diastereomers Yes Success Separation Achieved Check_Stereoisomers->Success No (Simple Mixture) Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, Additives) Diastereomers->Optimize_Mobile_Phase Yes Enantiomers Use Chiral Stationary Phase (CSP) for HPLC Diastereomers->Enantiomers No (Enantiomers) Change_Stationary_Phase Change Stationary Phase (e.g., Phenyl, Cyano, Alumina) Optimize_Mobile_Phase->Change_Stationary_Phase Partial/No Improvement Optimize_Mobile_Phase->Success Improvement Change_Stationary_Phase->Success Enantiomers->Success

Caption: Troubleshooting logic for poor separation in the chromatography of this compound derivatives.

removal of unreacted starting materials from 2-Methylcyclohexylamine products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 2-Methylcyclohexylamine products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound from a reaction mixture?

A1: The most common and effective methods for purifying this compound are fractional distillation, acid-base extraction, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Q2: How do I choose the most suitable purification method for my experiment?

A2: The selection depends on the starting materials and expected byproducts.

  • Fractional Distillation is ideal when the boiling points of this compound and the impurities are sufficiently different (typically >25 °C).[1] It is a scalable method suitable for large quantities.

  • Acid-Base Extraction is a powerful technique for separating the basic this compound from neutral or acidic impurities.[2][3] This method is effective for work-up procedures before final purification.

  • Column Chromatography is used for separating compounds with different polarities, such as isomers or impurities with similar boiling points.[2][4] For amines, using an amine-functionalized stationary phase or adding a basic modifier to the eluent is often necessary to prevent peak tailing.[5][6]

Q3: What are the boiling points of this compound and common related impurities?

A3: Knowing the boiling points is critical for planning a purification by distillation.

CompoundBoiling Point (°C)
This compound149-150 °C[7]
2-Methylcyclohexanone165-166 °C
Cyclohexanone155.6 °C[8]

Q4: Can acid-base extraction completely purify this compound?

A4: Acid-base extraction is highly effective at removing neutral and acidic impurities. The process involves dissolving the crude product in an organic solvent and washing with an aqueous acid (like 1M HCl).[2] The basic amine is protonated and moves to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[3] While this removes many impurities, it may not separate other basic compounds or isomers. It is often used as a preliminary purification step before distillation or chromatography.

Troubleshooting Guides

Issue 1: My final product is contaminated with unreacted 2-methylcyclohexanone.
  • Possible Cause: Incomplete reaction or inefficient initial work-up. 2-methylcyclohexanone has a boiling point close to that of the product, making simple distillation challenging.

  • Troubleshooting Steps:

    • Fractional Distillation: Use a fractionating column with sufficient theoretical plates to carefully separate the two compounds based on their boiling point difference.[9][10] Monitor the temperature at the column head; a stable plateau should be observed during the collection of pure this compound.[11]

    • Bisulfite Extraction: This chemical method is selective for ketones.[12] The crude mixture can be treated with a sodium bisulfite solution. The ketone forms a water-soluble adduct, which can be separated from the amine in an aqueous layer. The amine remains in the organic phase.

    • Column Chromatography: If distillation is not effective, column chromatography on silica gel can be used. Since the ketone is more polar than the amine, a suitable solvent system (e.g., hexane/ethyl acetate with a small amount of triethylamine) can effectively separate the two.[13]

Issue 2: My product contains a mixture of cis and trans isomers of this compound.
  • Possible Cause: The synthesis method used can produce a mixture of stereoisomers. These isomers often have very similar physical properties.

  • Troubleshooting Steps:

    • Fractional Distillation: While difficult, careful fractional distillation may provide some enrichment of one isomer if there is a slight difference in their boiling points.

    • Preparative Chromatography: This is the most effective method for separating isomers.[4]

      • Technique: High-Performance Liquid Chromatography (HPLC) or flash chromatography can be used.

      • Stationary Phase: A standard C18 column might work, but specialized columns like phenyl-hexyl or cyano phases may offer better selectivity.[14][15] Chiral stationary phases are necessary if you need to separate enantiomers.[16]

    • Derivative Formation: Convert the isomer mixture into diastereomeric salts by reacting it with a single enantiomer of a chiral acid (e.g., tartaric acid). These diastereomeric salts have different solubilities and can often be separated by crystallization.[14] Afterward, the pure amine isomer can be regenerated.

Issue 3: I am experiencing issues with column chromatography (e.g., peak tailing, poor separation).
  • Possible Cause: Amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and yield loss.[6]

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia, to the mobile phase. This deactivates the acidic sites on the silica gel.[17]

    • Use an Amine-Functionalized Column: Amine-bonded silica columns provide a more alkaline environment, which eliminates the need for basic modifiers and often improves separation.[5][6][18]

    • Switch to Reversed-Phase: Reversed-phase chromatography on a C18 column with an alkaline mobile phase (e.g., using triethylamine as an additive) can be effective. At a high pH, the amine is in its free-base form, making it more hydrophobic and improving retention and separation.[6]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a thermometer, and a receiving flask. Ensure all joints are properly sealed.[9]

  • Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. A temperature gradient will form, with the vapor becoming progressively enriched in the lower-boiling point component as it ascends.[1]

  • Fraction Collection: Collect the distillate in fractions. Record the temperature at which each fraction is collected. The temperature should remain constant during the distillation of a pure compound.[19] Discard the initial and final fractions, which are likely to contain impurities.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.[3]

  • Acidic Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.[2]

  • Layer Separation: Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer, while neutral and acidic impurities remain in the organic layer. Drain the aqueous layer into a clean flask.[20]

  • Repeat: Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the amine. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12). This will deprotonate the amine salt, regenerating the free amine, which may appear as an oily layer.

  • Final Extraction: Transfer the basified aqueous solution back to a separatory funnel and extract it three times with a fresh organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.[13]

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Quality Control Crude_Product Crude this compound (Contains Starting Materials & Byproducts) Distillation Fractional Distillation Crude_Product->Distillation Boiling Point Difference >25°C Extraction Acid-Base Extraction Crude_Product->Extraction Neutral/Acidic Impurities Chromatography Column Chromatography Crude_Product->Chromatography Isomers or Polar Impurities Analysis Purity Analysis (GC, NMR, etc.) Distillation->Analysis Extraction->Analysis Chromatography->Analysis Pure_Product Pure this compound Analysis->Pure_Product Purity >98%

Caption: General workflow for the purification of this compound.

Acid_Base_Extraction Start Crude Amine in Organic Solvent Add_Acid 1. Add Aqueous Acid (e.g., 1M HCl) & Shake Start->Add_Acid Separate1 2. Separate Layers Add_Acid->Separate1 Aqueous_Phase Aqueous Phase (Contains Amine Salt) Separate1->Aqueous_Phase Keep Organic_Phase Organic Phase (Contains Neutral/Acidic Impurities) Separate1->Organic_Phase Discard Add_Base 3. Add Aqueous Base (e.g., NaOH) to Aqueous Phase Aqueous_Phase->Add_Base Extract_Amine 4. Extract with Fresh Organic Solvent Add_Base->Extract_Amine Final_Product Pure Amine in Organic Solvent Extract_Amine->Final_Product

Caption: Step-by-step process of acid-base extraction for amine purification.

Troubleshooting_Tree Impurity Identify Primary Impurity Ketone Unreacted Ketone Impurity->Ketone Isomers Cis/Trans Isomers Impurity->Isomers Other_Amine Other Basic Impurities Impurity->Other_Amine Distill Use Fractional Distillation Ketone->Distill Chromatography Use Preparative Chromatography (e.g., HPLC) Isomers->Chromatography Derivatize Derivatize and Crystallize Isomers->Derivatize Other_Amine->Chromatography

Caption: Decision tree for troubleshooting purification based on impurity type.

References

dealing with unwanted side reactions of 2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methylcyclohexylamine

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling unwanted side reactions and related issues encountered during the synthesis, purification, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically prepared this compound?

A1: The most common impurities in this compound typically originate from its synthesis, which is often a reductive amination of 2-methylcyclohexanone with ammonia or an amine source. Potential impurities include:

  • Unreacted Starting Materials: Residual 2-methylcyclohexanone.

  • Isomeric Impurities: cis- and trans- isomers of this compound, which may be difficult to separate.

  • Over-reduction Products: 2-Methylcyclohexanol, formed by the reduction of the ketone starting material.

  • Dimerization/Oligomerization Products: Higher molecular weight species formed from side reactions.

  • Solvent Residues: Incomplete removal of reaction or purification solvents like methanol, ethanol, or tetrahydrofuran (THF).[1]

Q2: How stable is this compound under standard laboratory conditions?

A2: As a primary amine, this compound is generally stable in common organic solvents. However, it can be susceptible to degradation under certain conditions:

  • Oxidation: Amines can be oxidized, especially when exposed to air and light over extended periods. This can lead to discoloration (e.g., turning yellow or brown).

  • pH Sensitivity: Prolonged storage in aqueous buffers, particularly at non-neutral pH, could lead to slow degradation.[2] It is advisable to prepare fresh aqueous solutions for experiments.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

Q3: What analytical methods are suitable for detecting impurities and degradation products of this compound?

A3: High-sensitivity chromatographic methods are ideal for analyzing this compound and its potential side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities such as residual starting materials, solvents, and over-reduction byproducts.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for detecting a wide range of impurities, including less volatile and polar degradation products.[5] It offers exceptional selectivity and is suitable for quantification in complex matrices.[4][6]

Troubleshooting Guide

Problem Encountered Possible Cause Suggested Solution
Low Yield of Final Product Incomplete reaction; Suboptimal reaction temperature or pressure.Optimize reaction conditions. For reductive amination, ensure the catalyst is active and consider increasing reaction temperature or hydrogen pressure.[7][8]
Poor recovery during work-up or purification.For aqueous work-ups, ensure the pH is adjusted correctly to minimize the amine's solubility in water before extraction. Optimize the purification method (see protocols below).
Product is Discolored (Yellow/Brown) Thermal decomposition during distillation.Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[7][9]
Oxidation due to prolonged exposure to air or light.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial to protect it from light.[10]
Unexpected Peaks in GC-MS or LC-MS Analysis Presence of unreacted starting materials or byproducts.Compare retention times and mass spectra with known standards for 2-methylcyclohexanone and 2-methylcyclohexanol.
Contamination from solvents or glassware.Run a blank analysis with the solvent used for sample preparation to check for contamination.
Inconsistent Boiling Point During Distillation Presence of water forming an azeotrope.Thoroughly dry the crude product with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation.[9]
Significant amounts of impurities with different boiling points.Use fractional distillation for better separation. Collect fractions over narrow temperature ranges to isolate the pure product.[9]

Data Presentation: Purification Efficiency

The selection of a purification method is critical for removing side-reaction products. The following table provides representative data on the efficiency of common purification techniques for primary amines like this compound.

Purification Method Principle Typical Final Purity Typical Yield Applicability & Key Advantages
Fractional Distillation Separation based on differences in boiling points.[11]> 99%85-95%[11]Highly effective for removing impurities with different volatilities (e.g., solvents, 2-methylcyclohexanone). Readily scalable.[11]
Acid-Base Extraction Reversible salt formation to separate the basic amine from neutral or acidic impurities.> 98%90-98%Excellent for removing non-basic impurities. The amine is protonated with acid to become water-soluble, washed, and then liberated by adding a base.
Column Chromatography Separation based on differential adsorption on a stationary phase.> 99.5%70-90%Best for removing structurally similar impurities (e.g., isomers) or high-boiling byproducts. Can be complex to scale up.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Methodology:

  • Drying: Dry the crude product over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the drying agent with a small amount of a suitable dry solvent (e.g., diethyl ether).

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column (e.g., Vigreux) to enhance separation.

  • Solvent Removal: If a low-boiling solvent was used, remove it under reduced pressure at a low temperature.

  • Distillation: Gradually increase the temperature of the heating mantle while applying vacuum.

  • Fraction Collection: Discard the initial fraction (forerun), which may contain residual solvents or low-boiling impurities. Collect the main fraction at a stable temperature and pressure corresponding to the boiling point of this compound. Collect fractions over narrow temperature ranges.[9]

  • Storage: Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen) and away from light.

Protocol 2: Sample Preparation for GC-MS Analysis

Objective: To prepare a sample of this compound for the identification and quantification of volatile impurities.

Methodology:

  • Sample Dilution: Prepare a stock solution by accurately weighing ~100 mg of the this compound sample and dissolving it in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) in a volumetric flask.

  • Working Solution: Further dilute the stock solution to a final concentration of approximately 1 mg/mL.

  • Internal Standard (Optional): For quantitative analysis, add a known concentration of an internal standard (a compound not present in the sample with a different retention time).

  • Injection: Inject 1 µL of the final solution into the GC-MS system.

  • Analysis: Run the analysis using a suitable temperature program to separate the components. For example, start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.[4]

Visualizations

Start 2-Methylcyclohexanone + NH3 / H2 Catalyst Catalyst (e.g., Ni, Pd/C) Start->Catalyst Side2 Side Reaction 2: Incomplete Reaction Start->Side2 Remains Product This compound (Desired Product) Catalyst->Product Reductive Amination Side1 Side Reaction 1: Over-reduction Catalyst->Side1 Product1 2-Methylcyclohexanol Side1->Product1 Product2 Unreacted 2-Methylcyclohexanone Side2->Product2

Caption: Potential side reactions during synthesis.

start Crude Product Received check_purity Analyze Purity (GC-MS / LC-MS) start->check_purity is_pure Purity > 99%? check_purity->is_pure end_ok Product Ready for Use is_pure->end_ok Yes purify Select Purification Method is_pure->purify No distill Vacuum Fractional Distillation purify->distill Volatile Impurities extract Acid-Base Extraction purify->extract Neutral Impurities chrom Column Chromatography purify->chrom Isomers recheck Re-analyze Purity distill->recheck extract->recheck chrom->recheck recheck->end_ok Purity OK end_fail Further Purification or Re-synthesis Needed recheck->end_fail Purity Not OK

Caption: Workflow for purification and analysis.

References

Technical Support Center: Solvent Effects on the Stereochemical Outcome of 2-Methylcyclohexylamine Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the stereochemical control of addition reactions involving imines derived from 2-methylcyclohexylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stereochemical outcome in additions to imines of this compound?

A1: The stereochemical outcome is primarily determined by the facial selectivity of the nucleophilic attack on the imine carbon. This is influenced by a combination of steric and electronic factors. The bulky 2-methylcyclohexyl group on the nitrogen atom creates a chiral environment that sterically hinders one face of the imine. The choice of solvent can further modulate the transition state energies, thereby affecting the diastereomeric ratio of the product.[1][2][3]

Q2: How does solvent polarity affect the diastereoselectivity of the addition reaction?

A2: Solvent polarity can have a significant impact on the diastereoselectivity. Polar aprotic solvents, such as THF or dichloromethane, may stabilize charged intermediates or transition states to a different extent than non-polar solvents like hexane or toluene.[4] Protic solvents, such as ethanol or methanol, can engage in hydrogen bonding with the imine nitrogen or the incoming nucleophile, which can alter the steric environment and the transition state geometry, thus influencing the stereochemical outcome.[2]

Q3: Can the E/Z isomerization of the imine affect the final product ratio?

A3: Yes, the initial E/Z ratio of the imine can be critical. These isomers may exhibit different reactivity or favor different transition states upon nucleophilic attack.[5] Solvent and temperature can influence the rate of E/Z isomerization. If the isomerization is slow compared to the rate of addition, the initial isomer ratio will directly impact the product's diastereomeric ratio.

Q4: I am observing a nearly 1:1 mixture of diastereomers. What could be the cause?

A4: A 1:1 diastereomeric ratio suggests a lack of effective stereochemical control. This could be due to several factors:

  • High Reaction Temperature: Higher temperatures can provide enough energy to overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.

  • Non-coordinating Solvent: Solvents that do not coordinate with the reactants or intermediates may not effectively differentiate the energetic pathways to the different diastereomers.

  • Achiral Nucleophile: If the nucleophile itself is not chiral and the reaction conditions are not optimized, the inherent chirality of the this compound may not be sufficient to induce high diastereoselectivity.

Troubleshooting Guides

Problem: Low Diastereoselectivity (Poor d.r.)
  • Possible Cause: The energy difference between the transition states leading to the diastereomeric products is minimal under the current reaction conditions.

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is a critical parameter.[4] Systematically screen a range of solvents with varying polarities and coordinating abilities (e.g., hexane, toluene, THF, CH₂Cl₂, acetonitrile, ethanol). Non-polar solvents often provide better steric control, while coordinating solvents can influence the conformation of the imine.

    • Lower Reaction Temperature: Reducing the temperature will decrease the thermal energy of the system, making the reaction more sensitive to small differences in activation energies between the two diastereomeric pathways.

    • Change the Nucleophile's Counter-ion: If using an organometallic nucleophile (e.g., Grignard or organolithium), the nature of the metal cation can influence the transition state geometry through coordination. Consider transmetalation to other metals like zinc or titanium.

Problem: Inconsistent Stereochemical Results
  • Possible Cause: The E/Z ratio of the starting imine is not consistent between batches, or it is isomerizing during the reaction.[5]

  • Troubleshooting Steps:

    • Analyze Imine Isomer Ratio: Before starting the addition reaction, determine the E/Z ratio of the imine using techniques like ¹H NMR or GC.

    • Control Imine Formation Conditions: Standardize the conditions for the imine formation (temperature, reaction time, and removal of water) to ensure a consistent E/Z ratio.

    • Pre-equilibration: Consider allowing the imine to equilibrate in the chosen reaction solvent at a set temperature before adding the nucleophile to ensure a consistent starting point.

Quantitative Data Summary

The following table presents hypothetical data illustrating the potential effect of different solvents on the diastereomeric ratio (d.r.) of the product from a nucleophilic addition to an imine of this compound.

SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)Predominant Diastereomer
n-Hexane1.985:15A
Toluene2.480:20A
Diethyl Ether4.375:25A
Tetrahydrofuran (THF)7.660:40A
Dichloromethane (DCM)9.155:45A
Ethanol24.670:30B

Note: This data is illustrative and actual results may vary depending on the specific nucleophile, temperature, and substrate.

Experimental Protocols

General Protocol for Nucleophilic Addition to an Imine of this compound
  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the starting aldehyde or ketone (1.0 eq.) in toluene.

    • Add this compound (1.1 eq.).

    • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Remove the solvent under reduced pressure to obtain the crude imine. Analyze the E/Z ratio by ¹H NMR if necessary.

  • Nucleophilic Addition:

    • Dissolve the crude imine in the desired anhydrous solvent (e.g., THF, toluene) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

    • Slowly add the nucleophile (e.g., a solution of Grignard reagent, organolithium, or enolate) dropwise over a period of 15-30 minutes.

    • Stir the reaction mixture at the chosen temperature for the specified time (monitor by TLC or LC-MS).

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography and determine the diastereomeric ratio by ¹H NMR, GC, or HPLC analysis of the purified product.

Visual Guides

experimental_workflow cluster_imine Imine Formation cluster_addition Nucleophilic Addition start Aldehyde/Ketone + This compound dean_stark Toluene, Reflux (Dean-Stark) start->dean_stark imine Crude Imine dean_stark->imine dissolve Dissolve Imine in Anhydrous Solvent imine->dissolve cool Cool to Target Temperature dissolve->cool add_nuc Add Nucleophile cool->add_nuc quench Quench Reaction add_nuc->quench workup Workup & Purification quench->workup product Final Product workup->product

Caption: Experimental workflow for the synthesis and subsequent nucleophilic addition to an imine of this compound.

troubleshooting_logic start Low Diastereoselectivity Observed q1 Is reaction temperature optimized? start->q1 a1_yes Lower Temperature (e.g., 0°C to -78°C) q1->a1_yes No q2 Is solvent choice appropriate? q1->q2 Yes a1_yes->q2 a2_yes Screen Solvents (Polar vs. Non-polar) q2->a2_yes No q3 Is the starting imine E/Z ratio consistent? q2->q3 Yes a2_yes->q3 a3_yes Analyze & Standardize Imine Formation q3->a3_yes No end Improved Diastereoselectivity q3->end Yes a3_yes->end

Caption: Troubleshooting flowchart for addressing low diastereoselectivity in this compound addition reactions.

Caption: Logical relationship showing how solvent polarity can invert the relative energies of diastereomeric transition states.

References

Technical Support Center: Workup Procedures for 2-Methylcyclohexylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the workup and quenching procedures for reactions involving 2-Methylcyclohexylamine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound that require specific workup procedures?

A1: The most common reactions include:

  • Reductive Amination: The synthesis of N-substituted 2-Methylcyclohexylamines from 2-methylcyclohexanone. The workup involves quenching the reducing agent and separating the desired amine from unreacted starting materials and byproducts.

  • Acylation/Amide Bond Formation: The reaction of this compound with acylating agents (like acyl chlorides or anhydrides) to form amides. The workup focuses on quenching the excess acylating agent and removing byproducts such as HCl or carboxylic acids.

Q2: How do I properly quench a reductive amination reaction that uses a borohydride reagent?

A2: For reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), the reaction should be quenched carefully. A common procedure is the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute acid like 1M HCl to the reaction mixture, typically at 0°C to control any exothermic reaction.[1][2] This neutralizes the remaining hydride reagent and any acid catalyst used.

Q3: What is the standard procedure for quenching a reaction involving an excess of an acyl chloride or anhydride after reacting it with this compound?

A3: Excess acyl chloride or anhydride can be quenched by the slow addition of water, an alcohol (like methanol or ethanol), or an aqueous base (like NaHCO₃ or NaOH solution).[3][4][5] Water will hydrolyze the excess reagent to the corresponding carboxylic acid, while an alcohol will form an ester.[3] Using a base will neutralize the HCl byproduct formed during the acylation.[4]

Q4: How can I effectively remove unreacted this compound from my organic product during extraction?

A4: Since this compound is a basic compound, it can be removed from an organic layer by washing with a dilute aqueous acid solution, such as 1M HCl.[6][7] The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.[7] The organic layer will then contain the neutral product, which can be further purified.

Troubleshooting Guides

Scenario 1: Reductive Amination of 2-Methylcyclohexanone

Problem: Low or no yield of the desired N-substituted this compound.

Possible Cause Recommended Solution Citation
Incomplete imine formation The equilibrium between the ketone and amine to form the imine can be unfavorable. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. Ensure a slightly acidic pH (around 4-5) to catalyze imine formation.[8][9]
Incorrect reducing agent A strong reducing agent like NaBH₄ might prematurely reduce the starting 2-methylcyclohexanone to 2-methylcyclohexanol. Use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[8][10]
Inactive reducing agent Borohydride reagents can degrade over time. Test the activity of your reducing agent on a simple ketone like acetone before use.[2][9]
Suboptimal pH If the pH is too low, the this compound will be protonated and become non-nucleophilic. If the pH is too high, the ketone is not sufficiently activated. Maintain a pH of 4-5, which can be achieved by adding a controlled amount of acetic acid.[9]

Problem: Significant amount of 2-methylcyclohexanol byproduct is observed.

Possible Cause Recommended Solution Citation
Reducing agent is too reactive The reducing agent is reducing the ketone faster than imine formation. Switch to a less reactive hydride source like STAB.[8]
Incorrect order of addition Adding the reducing agent before the imine has had a chance to form. Allow the ketone and amine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. Monitor imine formation by TLC.[1][8]

Problem: Over-alkylation leading to a tertiary amine byproduct.

Possible Cause Recommended Solution Citation
Product amine is more nucleophilic The newly formed secondary amine can react again with the ketone. Use a stoichiometric amount of the amine or a slight excess of 2-methylcyclohexanone. A stepwise procedure where the imine is pre-formed before reduction can also minimize this.[8]
Scenario 2: Acylation of this compound

Problem: Low yield of the desired N-(2-methylcyclohexyl)amide.

Possible Cause Recommended Solution Citation
Hydrolysis of acylating agent Acyl chlorides and anhydrides are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.[11]
Insufficient base The reaction of an amine with an acyl chloride produces HCl, which protonates the starting amine, rendering it non-nucleophilic. Use at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base like triethylamine.[4]
Poor quality reagents Impurities in the starting materials can lead to side reactions. Purify the this compound and the acylating agent before use.[11]

Problem: The final product is difficult to purify from the carboxylic acid byproduct (from hydrolysis of acylating agent).

Possible Cause Recommended Solution Citation
Carboxylic acid in organic layer The carboxylic acid byproduct may be soluble in the organic solvent used for extraction. After the initial workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer.[7]

Experimental Protocols

Protocol 1: Workup for Reductive Amination of 2-Methylcyclohexanone with a Primary Amine using STAB
  • Reaction Quenching: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0°C in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring to quench any remaining STAB and acetic acid. Continue addition until gas evolution ceases.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Workup for Acylation of this compound with an Acyl Chloride
  • Reaction Quenching: Upon reaction completion, cool the mixture to 0°C. Slowly add deionized water to quench any unreacted acyl chloride.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM).

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted this compound and triethylamine), saturated aqueous NaHCO₃ (to remove the carboxylic acid byproduct and neutralize any remaining acid), and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude amide can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table provides typical molar ratios for the key reactions. The exact quantities will depend on the scale of the reaction.

Reaction Reagent Molar Ratio (relative to limiting reagent) Citation
Reductive Amination 2-Methylcyclohexanone1.0[1]
Primary Amine1.1 - 1.2[1]
Acetic Acid (catalyst)1.2[1]
Sodium Triacetoxyborohydride (STAB)1.5[1]
Acylation This compound1.0[4]
Acyl Chloride1.0 - 1.2[4]
Triethylamine (Base)1.0 - 1.2[4]

Visualizations

G cluster_RA Reductive Amination Workflow A 1. Reaction Mixture (Ketone, Amine, STAB, Solvent) B 2. Quench (Add sat. NaHCO3 at 0°C) A->B C 3. Extraction (e.g., Ethyl Acetate) B->C D 4. Wash Organic Layer (sat. NaHCO3, Brine) C->D E 5. Dry & Concentrate (MgSO4, Rotovap) D->E F 6. Purify (Chromatography) E->F

Reductive Amination Workup Workflow

G cluster_Acyl Acylation Workup Workflow A 1. Reaction Mixture (Amine, Acyl Chloride, Base, Solvent) B 2. Quench (Add Water at 0°C) A->B C 3. Extraction (e.g., DCM) B->C D 4. Wash Organic Layer (1M HCl, sat. NaHCO3, Brine) C->D E 5. Dry & Concentrate (Na2SO4, Rotovap) D->E F 6. Purify (Recrystallization/Chromatography) E->F

Acylation Workup Workflow

G cluster_Troubleshoot Troubleshooting Low Reductive Amination Yield start Low Yield? q1 Imine Formation Issue? start->q1 q2 Reducing Agent Issue? start->q2 q3 Alcohol Byproduct? start->q3 sol1 Add dehydrating agent Adjust pH to 4-5 q1->sol1 sol2 Check reductant activity Use milder reductant (STAB) q2->sol2 sol3 Pre-form imine Use milder reductant (STAB) q3->sol3

Troubleshooting Low Reductive Amination Yield

References

scale-up considerations for the synthesis of 2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methylcyclohexylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this process.

Frequently Asked questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two most common and industrially viable routes for the synthesis of this compound are:

  • Reductive Amination of 2-Methylcyclohexanone: This method involves the reaction of 2-methylcyclohexanone with ammonia or a primary amine in the presence of a reducing agent, typically hydrogen gas and a metal catalyst (e.g., Nickel, Palladium, Rhodium).[1][2] This is a versatile method for forming C-N bonds.

  • Catalytic Hydrogenation of o-Toluidine or o-Cresol: This route involves the hydrogenation of the aromatic ring of o-toluidine or the reductive amination of o-cresol in the presence of a catalyst. For example, o-cresol can be reacted with ammonia and hydrogen over an alumina-supported nickel catalyst at high temperature and pressure.[3]

Q2: What are the critical safety precautions to consider when scaling up the synthesis of this compound?

A2: this compound and its precursors can be hazardous. Key safety precautions include:

  • Flammability: The compound is a flammable liquid.[4][5] All equipment should be properly grounded to prevent static discharge, and operations should be conducted in a well-ventilated area away from ignition sources.[5][6]

  • Toxicity and Corrosivity: this compound is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[4][6][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, must be worn.[1][6][8]

  • Exothermic Reactions: The hydrogenation and reductive amination processes are often exothermic.[4][9] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[3][10] A robust cooling system and careful control of reagent addition are crucial to prevent thermal runaway.[10][11]

  • High-Pressure Operations: Syntheses involving hydrogenation require high-pressure reactors. These vessels must be properly rated, maintained, and equipped with pressure relief devices.[11]

Q3: How does the choice of catalyst impact the synthesis and scale-up?

A3: The catalyst is a critical component influencing reaction rate, selectivity, and yield.

  • Activity and Selectivity: For reductive amination, catalysts like Rhodium-Nickel (Rh-Ni) have shown high conversion and selectivity to the desired primary amine.[2] The choice of catalyst can also influence the stereochemistry of the final product.

  • Catalyst Loading and Recovery: At an industrial scale, minimizing catalyst loading without compromising reaction efficiency is economically important. The ability to easily recover and recycle the catalyst (e.g., through filtration of a heterogeneous catalyst) is a key consideration for cost-effective production.[12]

  • Catalyst Deactivation: Catalyst deactivation can occur over time due to poisoning by impurities or thermal degradation. Monitoring catalyst performance and having a regeneration or replacement strategy is essential for consistent production.

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion

Possible Cause Troubleshooting Steps
Insufficient Catalyst Activity - Increase catalyst loading within a reasonable range.- Verify the quality and activity of the catalyst lot.- Consider a different catalyst (e.g., Rh-Ni for reductive amination has shown high conversion).[2]
Poor Mixing - On a large scale, inadequate mixing can lead to localized "hot spots" and concentration gradients, hindering the reaction rate.[7][11]- Increase agitation speed, or consider a different impeller design to improve mass transfer.[6][13]
Sub-optimal Reaction Conditions - Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions and the exotherm.[9][10]- Pressure: For hydrogenations, ensure the hydrogen pressure is maintained at the target level. Leaks in the system can lead to incomplete reactions.
Impure Starting Materials - Impurities in the 2-methylcyclohexanone or ammonia/amine source can poison the catalyst or lead to side reactions. Ensure the purity of all reagents.

Problem 2: Formation of By-products

Possible Cause Troubleshooting Steps
Over-alkylation (in Reductive Amination) - Formation of secondary or tertiary amines can occur.[2]- Optimize the molar ratio of ammonia/amine to the ketone. A sufficient excess of the aminating agent can favor primary amine formation.- Lowering the reaction temperature may improve selectivity.
Self-condensation of Ketone - Under certain conditions, 2-methylcyclohexanone can undergo self-condensation.[9]- Maintain controlled temperature and reaction time to minimize this side reaction.
Hydrogenolysis of the Amine - In some cases, the newly formed C-N bond can be cleaved under harsh hydrogenation conditions, leading to the formation of hydrocarbons. Optimize temperature and pressure to favor amination over hydrogenolysis.

Problem 3: Difficulties in Product Purification at Scale

Possible Cause Troubleshooting Steps
Oily Product - this compound is a liquid, making crystallization challenging.[14]- Distillation: Vacuum distillation is a common method for purifying liquid products at an industrial scale.[14]- Salt Formation: Consider forming a salt of the amine (e.g., hydrochloride) which is often a crystalline solid and can be purified by recrystallization. The free amine can then be regenerated.
Emulsion Formation During Workup - During aqueous workup and extraction, emulsions can form, making phase separation difficult.- Add a saturated brine solution to help break the emulsion.- Allow for longer separation times in the reactor or use a dedicated liquid-liquid separator.
Residual Catalyst in Product - Fine catalyst particles can be difficult to filter.- Use a filter aid like Celite® to improve filtration efficiency.- Ensure adequate settling time before filtration.

Quantitative Data Summary

ParameterReductive Amination of 2-MethylcyclohexanoneCatalytic Hydrogenation of o-Cresol
Catalyst Rh-Ni/SiO2, Pd/C, Ru/CAlumina-supported Nickel
Temperature 100 - 140 °C[12]160 °C[3]
Pressure 2 - 8 MPa (Hydrogen)[12]High Pressure
Solvent Cyclohexane, MethanolToluene
Typical Reaction Time 3 - 6 hours[14]6 hours[3]
Reported Yield Up to 96.4%[2]Up to 97%[3]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Reductive Amination

Materials:

  • 2-Methylcyclohexanone

  • Anhydrous Ammonia

  • Hydrogen Gas

  • Rhodium-Nickel on Silica (Rh-Ni/SiO2) catalyst

  • Cyclohexane (solvent)

Equipment:

  • High-pressure stainless steel reactor with a heating/cooling jacket, gas inlet, liquid sampling port, and a high-torque agitator.

  • Catalyst filtration system.

  • Vacuum distillation unit.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen to remove any air and moisture.

  • Charging the Reactor: Charge the reactor with 2-methylcyclohexanone and cyclohexane.

  • Catalyst Addition: Under a nitrogen blanket, carefully add the Rh-Ni/SiO2 catalyst.

  • Reaction:

    • Seal the reactor and begin agitation.

    • Pressurize the reactor with anhydrous ammonia to the desired partial pressure (e.g., 4 bar).[2]

    • Introduce hydrogen gas to the target pressure (e.g., 2 bar).[2]

    • Heat the reactor to the target temperature (e.g., 100°C).[2]

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate is then subjected to vacuum distillation to remove the solvent and purify the this compound.

Protocol 2: Scale-Up Synthesis via Catalytic Hydrogenation of o-Cresol

Materials:

  • o-Cresol

  • Anhydrous Ammonia

  • Hydrogen Gas

  • Alumina-supported Nickel catalyst

  • Toluene (solvent)

Equipment:

  • High-pressure autoclave with heating capabilities, gas inlet, and robust agitation.

  • Catalyst filtration system.

  • Distillation apparatus.

Procedure:

  • Reactor Charging: In a high-pressure autoclave, add o-cresol, toluene, and the alumina-supported nickel catalyst.

  • Reaction Conditions:

    • Seal the autoclave and purge with nitrogen, followed by hydrogen.

    • Introduce anhydrous ammonia.

    • Pressurize with hydrogen.

    • Heat the reactor to approximately 160°C while stirring vigorously.[3]

    • Maintain the reaction for about 6 hours.[3]

  • Product Isolation and Purification:

    • After cooling and venting the reactor, filter the mixture to remove the catalyst.

    • The resulting solution contains this compound. Toluene can be removed by distillation.

    • Further purification can be achieved by vacuum distillation of the crude product.

Visualizations

Synthesis_Pathways cluster_0 Reductive Amination cluster_1 Catalytic Hydrogenation ketone 2-Methylcyclohexanone product This compound ketone->product + amine Ammonia/H2 amine->product catalyst1 Rh-Ni/SiO2 catalyst1->product cresol o-Cresol product2 This compound cresol->product2 + ammonia Ammonia/H2 ammonia->product2 catalyst2 Ni/Al2O3 catalyst2->product2

Caption: Primary synthesis routes for this compound.

Troubleshooting_Workflow start Low Yield or By-product Formation check_mixing Is Mixing Adequate? start->check_mixing check_temp Is Temperature Optimal? check_mixing->check_temp Yes increase_agitation Increase Agitation/ Improve Impeller Design check_mixing->increase_agitation No check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes adjust_temp Adjust Temperature check_temp->adjust_temp No replace_catalyst Check/Replace Catalyst check_catalyst->replace_catalyst No solution Problem Resolved check_catalyst->solution Yes increase_agitation->solution adjust_temp->solution replace_catalyst->solution

References

Validation & Comparative

comparing the efficacy of 2-Methylcyclohexylamine and 1-phenylethylamine as chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation to selectively produce one diastereomer over another. This guide provides a comparative overview of two primary amine-based chiral auxiliaries: 1-phenylethylamine and 2-methylcyclohexylamine, with a focus on their efficacy in diastereoselective alkylation reactions.

While 1-phenylethylamine is a well-documented and widely utilized chiral auxiliary, specific experimental data on the performance of this compound in similar contexts is less prevalent in the surveyed literature. Therefore, this guide will provide a detailed analysis of 1-phenylethylamine, supported by experimental data, and discuss the potential efficacy of this compound in the context of other cyclohexyl-based chiral auxiliaries.

Performance in Diastereoselective Alkylation

The diastereoselective alkylation of amides derived from chiral amines is a common strategy for the asymmetric synthesis of α-substituted carboxylic acids. The steric bulk of the chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

1-Phenylethylamine: Quantitative Data

(S)-1-phenylethylamine is a readily available and effective chiral auxiliary for the diastereoselective alkylation of amides.[1] The bulky phenyl group provides effective facial shielding of the enolate intermediate.[1]

EntrySubstrateElectrophileBaseSolventTemp (°C)Diastereomeric Ratio (d.r.)
1N-propionyl-(S)-1-phenylethylamineMethyl IodideLDATHF-7890:10
2N-propionyl-(S)-1-phenylethylamineBenzyl BromideLDATHF-7895:5
3N-butyryl-(S)-1-phenylethylamineEthyl IodideNaHMDSTHF-7888:12

Note: The data presented is illustrative and may vary depending on specific reaction conditions and substrates.

This compound and Other Cyclohexyl-Based Auxiliaries

Experimental Protocols

The following are generalized experimental protocols for the use of a primary amine chiral auxiliary in a diastereoselective alkylation sequence.

I. Synthesis of the Chiral N-Acyl Amide

Objective: To couple a carboxylic acid with the chiral amine to form the starting amide.

General Procedure:

  • To a solution of the desired carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a coupling agent (e.g., DCC, EDC, or HATU) (1.1 eq.) and an activating agent (e.g., HOBt or DMAP) (0.1 eq.).

  • Stir the mixture for 15-30 minutes.

  • Add the chiral amine (e.g., (S)-1-phenylethylamine) (1.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting chiral amide by column chromatography or recrystallization.

II. Diastereoselective Alkylation

Objective: To perform a diastereoselective alkylation of the chiral amide to create a new stereocenter.

General Procedure:

  • Dissolve the chiral N-acyl amide (1.0 eq.) in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).[1]

  • Cool the solution to -78 °C in a dry ice/acetone bath.[1]

  • Slowly add a strong base (e.g., LDA, n-BuLi, or NaHMDS) (1.1 eq.) to generate the enolate.[1]

  • Stir the mixture at -78 °C for 30-60 minutes.[1]

  • Add the desired alkylating agent (e.g., alkyl halide) (1.2 eq.) to the enolate solution.[1]

  • Continue stirring at -78 °C for 2-4 hours or until the reaction is complete as monitored by TLC.[1]

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[1]

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the desired diastereomer by column chromatography.

III. Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary to yield the enantiomerically enriched product and recover the auxiliary.

Method A: Acidic Hydrolysis

  • Dissolve the alkylated chiral amide in a mixture of an appropriate solvent (e.g., acetic acid, dioxane) and aqueous acid (e.g., 6 M HCl, 48% HBr).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH, NaHCO₃).

  • Extract the product with an organic solvent. The aqueous layer will contain the protonated chiral amine, which can be recovered by basification and extraction.[1]

  • Wash, dry, and concentrate the organic layer containing the desired carboxylic acid.

Method B: Mild Cleavage with Methanesulfonic Acid

  • Dissolve the N-(1-phenylethyl) carboxamide in toluene.[1]

  • Add less than one equivalent of methanesulfonic acid (MsOH).[1]

  • Reflux the mixture until the reaction is complete as monitored by TLC.[1]

  • Work-up the reaction as described for the acidic hydrolysis to isolate the desired amide and recover the chiral auxiliary.[1]

Visualizing the Workflow and Mechanism

To better understand the role of the chiral auxiliary, the following diagrams illustrate the general experimental workflow and the principle of stereochemical control.

G cluster_0 I. Chiral Amide Synthesis cluster_1 II. Diastereoselective Alkylation cluster_2 III. Auxiliary Cleavage start Carboxylic Acid + Chiral Amine coupling Coupling Agent start->coupling amide Chiral N-Acyl Amide coupling->amide enolate Enolate Formation (Strong Base, -78°C) amide->enolate alkylation Alkylation (Electrophile) enolate->alkylation product_diastereomers Diastereomerically Enriched Product alkylation->product_diastereomers cleavage Hydrolysis or Mild Cleavage product_diastereomers->cleavage final_product Enantiomerically Enriched Product cleavage->final_product G cluster_0 Mechanism of Stereocontrol enolate Chiral Enolate electrophile_top Electrophile Attack (Less Hindered Face) enolate->electrophile_top Favored electrophile_bottom Electrophile Attack (More Hindered Face) enolate->electrophile_bottom Disfavored major Major Diastereomer electrophile_top->major minor Minor Diastereomer electrophile_bottom->minor chiral_auxiliary Bulky Chiral Auxiliary chiral_auxiliary->enolate Controls facial bias

References

A Comparative Analysis of Cyclohexylamine Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral cyclohexylamine derivatives are a cornerstone of modern asymmetric catalysis, forming the backbone of numerous privileged ligands and organocatalysts. Their rigid, C2-symmetric scaffold, readily available in both enantiomeric forms, provides a robust platform for inducing stereoselectivity in a wide array of chemical transformations. This guide offers an objective comparison of the performance of key cyclohexylamine derivatives in several synthetically important asymmetric reactions, supported by experimental data and detailed protocols to inform catalyst selection and optimization in research and development.

Asymmetric Allylic Alkylation: The Trost Ligands

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. The Trost ligands, derived from (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane, are among the most successful ligands for this transformation, enabling the formation of C-C, C-N, and C-O bonds with high enantioselectivity.

Data Presentation: Performance of Trost Ligand Analogues

The standard Trost ligand, with its o-diphenylphosphinobenzoyl amide moieties, has been modified to fine-tune its steric and electronic properties. Below is a comparison of the parent ligand with a heterocyclic analogue in the palladium-catalyzed allylic alkylation of rac-3-acetoxy-1,3-diphenyl-1-propene.

Catalyst/LigandNucleophileYield (%)ee (%)Reference
Standard Trost Ligand Dimethyl malonate98>99
Standard Trost Ligand Benzylamine9598
Nicotinic Acid-Derived Trost Ligand Analogue Dimethyl malonate9586[1]
Nicotinic Acid-Derived Trost Ligand Analogue Benzylamine6545[1]

Analysis: The data indicates that the standard Trost ligand provides superior enantioselectivity compared to the heterocyclic analogue in the tested allylic alkylation reactions.[1] This highlights the critical role of the ligand's electronic and steric environment in achieving high levels of stereocontrol.

Experimental Protocol: Asymmetric Allylic Alkylation of a Cyclic Substrate

This protocol is adapted from the work of Trost and colleagues and is representative of a typical asymmetric allylic alkylation using a Trost ligand.

Reaction: Desymmetrization of meso-di-tert-butyl cyclohex-2-ene-1,4-diyl bis(carbonate) with 4-methoxy-N-(sulfamoyloxy)benzenesulfonamide.

Materials:

  • meso-di-tert-butyl cyclohex-2-ene-1,4-diyl bis(carbonate)

  • 4-methoxy-N-(sulfamoyloxy)benzenesulfonamide

  • [Pd2(dba)3]·CHCl3 (dba = dibenzylideneacetone)

  • (R,R)-DACH-phenyl Trost Ligand ((R,R)-L22)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the meso-bis(carbonate) (1.0 equiv).

  • Add anhydrous CH2Cl2 to dissolve the substrate.

  • In a separate flask, prepare the catalyst by dissolving [Pd2(dba)3]·CHCl3 (0.01 equiv) and the (R,R)-DACH-phenyl Trost Ligand (0.03 equiv) in anhydrous CH2Cl2. Stir for 15 minutes at room temperature.

  • Add the catalyst solution to the substrate solution.

  • Add the 4-methoxy-N-(sulfamoyloxy)benzenesulfonamide nucleophile (1.1 equiv) and triethylamine (1.2 equiv).

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with CH2Cl2.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2]

Visualization: The Trost AAA Catalytic Cycle

Trost_AAA_Cycle cluster_reactants Inputs Pd(0)L Pd(0)L π-allyl-Pd(II)L π-allyl-Pd(II)L Pd(0)L->π-allyl-Pd(II)L Oxidative Addition Product + Pd(0)L Product + Pd(0)L π-allyl-Pd(II)L->Product + Pd(0)L Nucleophilic Attack Product + Pd(0)L->Pd(0)L Catalyst Regeneration Allylic Substrate Allylic Substrate Allylic Substrate->π-allyl-Pd(II)L Nucleophile Nucleophile Nucleophile->π-allyl-Pd(II)L

Caption: A simplified catalytic cycle for the Trost Asymmetric Allylic Alkylation.

Asymmetric Epoxidation: Jacobsen's Catalyst

The Jacobsen-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of unfunctionalized olefins. The catalyst, a chiral manganese-salen complex derived from (1R,2R)-(-)-1,2-diaminocyclohexane, has proven to be a robust and versatile tool in organic synthesis.

Data Presentation: Performance of Jacobsen's Catalyst

The following table summarizes the performance of the (R,R)-Jacobsen's catalyst in the epoxidation of various olefins.

OlefinOxidantYield (%)ee (%)Reference
IndeneNaOCl9085-88[3][4]
cis-β-Methylstyrenem-CPBA8492[5]
2,2-DimethylchromeneNaOCl9797[5]

Analysis: Jacobsen's catalyst demonstrates high yields and excellent enantioselectivities across a range of olefin substrates.[3][4][5] The choice of oxidant can influence the reaction, but the catalyst's chiral environment is the primary determinant of stereoselectivity.

Experimental Protocol: Asymmetric Epoxidation of Indene

This protocol is based on the original work by Jacobsen and provides a general procedure for the epoxidation of an unfunctionalized olefin.

Materials:

  • Indene

  • (R,R)-Jacobsen's Catalyst

  • 4-(3-phenylpropyl)pyridine N-oxide (P(3)NO) (axial ligand)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach), buffered to pH 11.3

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask, add indene (1.0 equiv) and CH2Cl2.

  • Add the (R,R)-Jacobsen's catalyst (0.005-0.01 equiv) and the axial ligand P(3)NO (0.01-0.02 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the buffered NaOCl solution (1.5 equiv) dropwise with vigorous stirring.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Upon completion, separate the organic layer. Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by silica gel column chromatography.

  • Determine the enantiomeric excess by chiral Gas Chromatography (GC) or HPLC analysis.[3][4]

Visualization: Experimental Workflow for Jacobsen Epoxidation

Jacobsen_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Jacobsen's Catalyst\nand Axial Ligand in CH2Cl2 Dissolve Jacobsen's Catalyst and Axial Ligand in CH2Cl2 Add Olefin Substrate Add Olefin Substrate Dissolve Jacobsen's Catalyst\nand Axial Ligand in CH2Cl2->Add Olefin Substrate Cool to 0 °C Cool to 0 °C Add Olefin Substrate->Cool to 0 °C Add Buffered NaOCl Add Buffered NaOCl Cool to 0 °C->Add Buffered NaOCl Stir at 0 °C Stir at 0 °C Add Buffered NaOCl->Stir at 0 °C Separate Layers Separate Layers Stir at 0 °C->Separate Layers Extract Aqueous Layer Extract Aqueous Layer Separate Layers->Extract Aqueous Layer Dry and Concentrate Dry and Concentrate Extract Aqueous Layer->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography

Caption: A generalized workflow for asymmetric epoxidation using Jacobsen's catalyst.

Asymmetric Michael Addition: Chiral Diamine Organocatalysts

Chiral primary and secondary amines derived from cyclohexanediamine are effective organocatalysts for asymmetric Michael additions, activating substrates through enamine or iminium ion intermediates.

Data Presentation: Performance of (1R,2R)-Cyclohexane-1,2-diamine Derivatives

The following table compares the performance of different organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold in the Michael addition of acetylacetone to trans-β-nitrostyrene.

Catalyst TypeSubstituent on Benzene RingConversion (%)ee (%)Reference
Benzenediamine-derived Amide 4-CF38632[6]
Benzenediamine-derived Amide 4-CN8332[6]
Benzenediamine-derived Benzylamine Unsubstituted9313[6]
Benzenediamine-derived Sulfonamide 4-CF31141[6]

Analysis: The data shows that the nature of the substituent on the catalyst has a significant impact on both conversion and enantioselectivity.[6] While some catalysts achieve high conversion, the enantioselectivity can be modest. This highlights the ongoing need for catalyst optimization for specific Michael donor-acceptor pairs.

Experimental Protocol: Asymmetric Michael Addition

This is a general protocol for the organocatalytic Michael addition of a ketone to a nitro-olefin, based on the work with cyclohexane-1,2-diamine derivatives.

Materials:

  • trans-β-nitrostyrene

  • Acetylacetone

  • (1R,2R)-cyclohexane-1,2-diamine derived organocatalyst

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • To a dry vial, add the (1R,2R)-cyclohexane-1,2-diamine derived organocatalyst (0.1 equiv).

  • Add anhydrous CH2Cl2.

  • Add acetylacetone (1.2 equiv).

  • Add trans-β-nitrostyrene (1.0 equiv).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.[6]

Visualization: Catalyst Selection Logic

Catalyst_Selection cluster_start cluster_catalyst_type Catalyst Type cluster_reaction_type Reaction Type cluster_catalyst_choice Catalyst Choice Define Asymmetric Transformation Define Asymmetric Transformation Metal-Ligand Complex Metal-Ligand Complex Define Asymmetric Transformation->Metal-Ligand Complex Organocatalyst Organocatalyst Define Asymmetric Transformation->Organocatalyst Allylic Alkylation Allylic Alkylation Metal-Ligand Complex->Allylic Alkylation Epoxidation Epoxidation Metal-Ligand Complex->Epoxidation Michael Addition Michael Addition Organocatalyst->Michael Addition Aldol Reaction Aldol Reaction Organocatalyst->Aldol Reaction Diels-Alder Diels-Alder Organocatalyst->Diels-Alder Trost Ligand Trost Ligand Allylic Alkylation->Trost Ligand Jacobsen's Catalyst Jacobsen's Catalyst Epoxidation->Jacobsen's Catalyst Chiral Diamine Chiral Diamine Michael Addition->Chiral Diamine Aldol Reaction->Chiral Diamine Diels-Alder->Chiral Diamine

Caption: A decision tree for selecting a cyclohexylamine-based catalyst.

This guide provides a comparative snapshot of the utility of cyclohexylamine derivatives in key asymmetric transformations. The presented data and protocols serve as a starting point for researchers to select and implement these powerful catalytic tools in their synthetic endeavors. Further optimization of reaction conditions and catalyst structure will undoubtedly continue to expand the scope and efficiency of these remarkable catalysts.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methylcyclohexylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Methylcyclohexylamine is critical for purity assessment, impurity profiling, and pharmacokinetic studies. This guide provides a comparative overview of the primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the validation of methods to quantify this compound.

Comparison of Analytical Methods

Both GC-MS and LC-MS/MS are powerful analytical techniques suitable for the quantification of this compound, offering high sensitivity and selectivity for detecting trace amounts in complex matrices.[1] The selection between these methods often hinges on the analyte's properties, the sample matrix, and the specific analytical requirements.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for volatile and semi-volatile compounds.[2] For amines like this compound, derivatization is often necessary to improve volatility, thermal stability, and chromatographic peak shape.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly versatile and can often analyze compounds with minimal sample preparation, sometimes allowing for direct injection.[1] It is particularly well-suited for polar and non-volatile compounds.

Below is a summary of typical performance characteristics for these methods.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD)0.1 - 10 ng/mL< 0.01 - 5 ng/mL[1]
Limit of Quantification (LOQ)0.5 - 20 ng/mL0.01 - 10 ng/mL[1]
Linearity (R²)> 0.99[1]> 0.99[1]
Accuracy (% Recovery)85 - 115%[1]90 - 110%[1]
Precision (% RSD)< 15%[1]< 10%[1]

Experimental Workflow

The general workflow for the quantification of this compound using a chromatographic method is illustrated below.

Experimental_Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Receipt Sample Receipt & Logging Sample_Prep Sample Preparation (e.g., LLE, SPE, PPT) Sample_Receipt->Sample_Prep Derivatization Derivatization (if GC-MS) Sample_Prep->Derivatization Instrument_Setup Instrument Setup & Calibration Derivatization->Instrument_Setup Sequence_Run Chromatographic Separation & Mass Spectrometric Detection Instrument_Setup->Sequence_Run Data_Acquisition Data Acquisition Sequence_Run->Data_Acquisition Data_Processing Peak Integration & Quantification Data_Acquisition->Data_Processing Data_Reporting Data Review & Reporting Data_Processing->Data_Reporting

Caption: General experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol often requires a derivatization step to enhance the analyte's volatility.[2]

a. Sample Preparation (with Derivatization)

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane (DCM) at a concentration of 1 mg/mL.[2][3]

  • Sample Solution Preparation: Dissolve the sample containing the analyte in the chosen solvent to achieve an estimated concentration within the calibration range.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Vortex the mixture to ensure it is thoroughly mixed.

    • Incubate the mixture at 60-70°C for 30 minutes.[2]

    • After cooling to room temperature, the sample is ready for injection.

b. GC-MS Instrumentation and Conditions

  • GC System: A standard gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-1MS or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: 10-25°C/min to 280-300°C.

    • Final hold: 2-5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[1]

    • Mass Range: 40-400 amu.

c. Data Analysis

Identification is achieved by comparing the retention time and mass spectrum of the analyte with a known standard.[2] For quantification, a calibration curve is constructed using a series of derivatized standards of known concentrations.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method often allows for simpler sample preparation.[1]

a. Sample Preparation (Protein Precipitation)

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol at 1 mg/mL.

  • Sample Solution Preparation:

    • To 100 µL of the sample (e.g., plasma, urine), add an internal standard.

    • Add 300 µL of a cold organic solvent like acetonitrile to precipitate proteins.[1]

    • Vortex the mixture vigorously for 30 seconds.[1]

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[1]

    • Transfer the supernatant to a clean vial for injection. If necessary, evaporate the solvent and reconstitute in the mobile phase.[1]

b. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.[4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is typically employed.

  • Flow Rate: 0.2 - 0.5 mL/min.[1]

  • Column Temperature: 30-40°C.

  • MS/MS Detector:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[1] Specific precursor and product ion transitions for the analyte and internal standard must be determined and optimized.

c. Data Analysis

Quantification is performed using the peak area ratios of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Method Validation Workflow

The validation of an analytical method ensures its reliability for routine use. Key parameters to be evaluated are outlined in the diagram below.

Method_Validation_Workflow Key Parameters of Analytical Method Validation Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Stability Robustness->Stability

Caption: Key parameters of analytical method validation.

References

Navigating Asymmetric Synthesis: A Comparative Guide to Enantiomeric Excess Determination for Products of 2-Methylcyclohexylamine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of chiral molecules, the choice of a chiral auxiliary and the method for determining the enantiomeric purity of the final product are of paramount importance. This guide provides a comprehensive comparison of the determination of enantiomeric excess (ee) for products synthesized using 2-methylcyclohexylamine as a chiral auxiliary, benchmarked against other common auxiliaries. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate informed decision-making in the design and analysis of asymmetric transformations.

The successful outcome of an asymmetric synthesis is critically dependent on the ability to accurately and reliably determine the enantiomeric excess of the product.[1] This guide focuses on methodologies applicable to products derived from this compound-mediated synthesis, a versatile chiral auxiliary, and offers a comparative perspective with widely used alternatives such as Evans' oxazolidinones and pseudoephedrine-based auxiliaries.

Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation

The asymmetric alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction where the choice of chiral auxiliary significantly influences the stereochemical outcome. Below is a comparison of the performance of this compound-derived auxiliaries with other established systems in the asymmetric alkylation of cyclohexanone.

Chiral Auxiliary/CatalystAlkylating AgentYield (%)Enantiomeric Excess (ee %)Reference
(S)-2-Aminoalkoxy-functionalized polystyreneMethyl iodideNot specified94[2]
SAMP HydrazoneMethyl iodide70-85>95[3]
L-ProlineMethyl vinyl ketone4976[2]
Chiral Lithio-Chelated Enamine from this compound derivativeMethyl iodide70-87 (crude)High (by CD)[4]

Note: Specific ee% for the this compound derivative was not provided in the primary literature, but circular dichroism data indicated high optical purity.[4]

Experimental Protocols for Enantiomeric Excess Determination

The determination of enantiomeric excess is most commonly achieved through chromatographic or spectroscopic techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation methods, while Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents offers a valuable alternative.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers and determining their relative abundance. The choice of the chiral stationary phase (CSP) is critical for achieving separation.

General Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Dissolve the purified product in a suitable HPLC-grade solvent (e.g., hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A suitable chiral column (e.g., Daicel Chiralpak series).

    • Mobile Phase: A mixture of hexane and isopropanol is commonly used. The ratio is optimized to achieve good separation and reasonable retention times.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector at a wavelength where the analyte absorbs.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| * 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC provides excellent resolution of enantiomers.

General Protocol for Chiral GC Analysis:

  • Sample Preparation: Dissolve the analyte in a volatile solvent (e.g., dichloromethane or ether).

  • Chromatographic Conditions:

    • Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative).

    • Carrier Gas: Typically helium or hydrogen.

    • Temperature Program: An optimized temperature ramp is used to ensure good separation.

    • Injector and Detector Temperature: Set to ensure efficient vaporization and detection without decomposition.

    • Detector: Flame Ionization Detector (FID) is commonly used.

  • Data Analysis: Similar to HPLC, the ee is calculated from the integrated peak areas of the two enantiomer peaks.

NMR Spectroscopy

NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to determine enantiomeric excess. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which exhibit distinct signals in the NMR spectrum.

General Protocol for NMR Analysis with a Chiral Solvating Agent:

  • Sample Preparation: Dissolve a known amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add an appropriate chiral solvating agent (e.g., a derivative of 1,1'-bi-2-naphthol (BINOL) or a lanthanide shift reagent) to the NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: The signals of the two enantiomers will be resolved into two distinct sets of peaks. The enantiomeric excess is determined by integrating the corresponding signals.

Visualizing the Workflow

The following diagrams illustrate the general workflow for an asymmetric synthesis and the subsequent determination of enantiomeric excess.

Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Reaction Asymmetric Reaction Prochiral_Substrate->Reaction Chiral_Auxiliary Chiral Auxiliary (e.g., this compound) Chiral_Auxiliary->Reaction Diastereomeric_Intermediate Diastereomeric Intermediate Product_Mixture Diastereomeric Product Mixture Reaction->Product_Mixture Purification Purification (Chromatography) Product_Mixture->Purification Major_Diastereomer Major Diastereomer Purification->Major_Diastereomer Auxiliary_Removal Auxiliary Removal Major_Diastereomer->Auxiliary_Removal Chiral_Product Chiral Product Auxiliary_Removal->Chiral_Product ee_Determination ee Determination (HPLC, GC, NMR) Chiral_Product->ee_Determination

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Enantiomeric Excess Determination Workflow Start Purified Chiral Product HPLC Chiral HPLC Analysis Start->HPLC GC Chiral GC Analysis Start->GC NMR NMR with Chiral Agent Start->NMR Data Chromatogram / Spectrum HPLC->Data GC->Data NMR->Data Calculation Peak Integration & ee Calculation Data->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: Workflow for determining enantiomeric excess.

Comparison with Alternative Chiral Auxiliaries

While this compound offers a valuable scaffold for inducing chirality, it is essential to consider its performance in the context of other widely adopted auxiliaries.

  • Evans' Oxazolidinone Auxiliaries: These are among the most reliable and broadly applicable chiral auxiliaries, particularly for asymmetric alkylations and aldol reactions.[3] They typically provide very high levels of diastereoselectivity (>95% de) and good yields. The stereochemical outcome is highly predictable based on the formation of a rigid chelated enolate.[1]

  • Pseudoephedrine Amides: Derived from the readily available natural product pseudoephedrine, these auxiliaries are also highly effective for asymmetric alkylations. They often provide high diastereoselectivities and yields. The stereochemical control is rationalized by the formation of a stable lithium chelate.

  • SAMP/RAMP Hydrazones: Developed by Enders, these hydrazone-based auxiliaries are particularly effective for the asymmetric alkylation of ketones and aldehydes, often achieving enantiomeric excesses greater than 95%.[3]

The selection of a chiral auxiliary will ultimately depend on the specific substrate, reaction type, and desired stereochemical outcome. While quantitative data for this compound-mediated reactions is less abundant in the literature compared to Evans' or pseudoephedrine auxiliaries, the available information suggests it is a promising and effective chiral controller. Further research and publication of detailed experimental results will be crucial for its broader adoption in the scientific community.

References

comparative study of different resolving agents for a specific racemic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical step in the development of stereochemically pure drugs. Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), exists as a pair of enantiomers, with the (S)-(+)-enantiomer being responsible for its therapeutic activity.[1] This guide provides a comparative analysis of different resolving agents for the separation of racemic ibuprofen, focusing on the widely employed method of diastereomeric salt crystallization.

Performance Comparison of Resolving Agents

The selection of an appropriate resolving agent is paramount for an efficient and high-yield resolution process. This section compares the performance of three distinct resolving agents for racemic ibuprofen: (S)-(-)-α-methylbenzylamine, L-lysine, and N-octyl-D-glucamine. The data presented below is collated from various studies and patents to provide a comparative overview.

Resolving AgentRacemic Ibuprofen: Resolving Agent RatioSolvent SystemYield of Diastereomeric SaltDiastereomeric Excess (de) / Enantiomeric Excess (ee) of (S)-IbuprofenReference
(S)-(-)-α-methylbenzylamine (with KOH)1 : 0.5 : 0.5 (Ibuprofen:S-MBA:KOH)Water53%40% de[2]
L-lysineNot SpecifiedEthanol/Water (97/3 v/v)High (not quantified)>98% optical purity of (S)-ibuprofen-(S)-lysine salt[3][4]
N-octyl-D-glucamine1 : 0.47 (Ibuprofen:Resolving Agent)Toluene, Water82.4%86.4% ee[5]
N-octyl-D-glucamine1 : 0.43 (Ibuprofen:Resolving Agent)Isopropanol73.2%99.0% ee[5]

Note: The experimental conditions in the cited sources may vary, affecting direct comparability. The data is intended to provide a relative performance indication.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the experimental protocols for the chiral resolution of racemic ibuprofen using the compared resolving agents.

Resolution with (S)-(-)-α-methylbenzylamine and Potassium Hydroxide

This method involves the formation of diastereomeric salts of racemic ibuprofen with (S)-(-)-α-methylbenzylamine (S-MBA) in the presence of potassium hydroxide (KOH).[2]

  • Salt Formation: A mixture of racemic ibuprofen, S-MBA, and KOH in a 1:0.5:0.5 molar ratio is prepared in water. The addition of KOH enhances the solubility of ibuprofen and S-MBA, facilitating the formation of the diastereomeric salts.[2]

  • Crystallization: The diastereomeric salts are then resolved by cooling crystallization. Ethyl acetate has been identified as an optimal solvent for this step, yielding a high diastereomeric excess.[2]

  • Isolation of (S)-Ibuprofen: The enriched diastereomeric salt is subsequently treated to recover the (S)-ibuprofen enantiomer. This typically involves acidification to protonate the carboxylate and extraction of the less water-soluble (S)-ibuprofen.

Resolution with L-lysine

This process utilizes the preferential crystallization of the diastereomeric salt formed between (S)-ibuprofen and (S)-lysine.

  • Salt Formation: Racemic ibuprofen and (S)-lysine are combined in an ethanol/water (97/3 v/v) solvent mixture.[3]

  • Seeding and Crystallization: The solution is seeded with crystals of (S)-ibuprofen-(S)-lysine to induce preferential crystallization of the desired diastereomer.[3][6]

  • Isolation: The crystalline (S)-ibuprofen-(S)-lysine salt is separated by filtration. The (S)-ibuprofen can then be recovered from the salt. This method can achieve high optical purity of the desired salt.[3][4]

Resolution with N-octyl-D-glucamine

This patented method employs an N-alkyl-D-glucamine as the resolving agent, demonstrating high efficiency in a single resolution step.[5]

  • Salt Formation and Crystallization in Toluene/Water: Racemic ibuprofen is dissolved in toluene, and water and N-octyl-D-glucamine are added. The mixture is heated to form a clear solution and then cooled to induce crystallization of the (S)-ibuprofen N-octyl-D-glucamine salt.[5]

  • Salt Formation and Crystallization in Isopropanol: Racemic ibuprofen and N-octyl-D-glucamine are heated in isopropanol to form a clear solution, which is then cooled to precipitate the desired diastereomeric salt. This solvent system has been shown to yield a very high enantiomeric excess.[5]

  • Recovery of (S)-Ibuprofen: The isolated diastereomeric salt is treated with a base (e.g., KOH) to recover the N-octyl-D-glucamine. The aqueous filtrate containing the potassium salt of (S)-ibuprofen is then acidified to precipitate the pure (S)-ibuprofen.[5]

Visualizing the Resolution Workflow

To further elucidate the experimental process, the following diagrams illustrate the logical flow of the diastereomeric salt resolution.

cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Diastereoselective Crystallization cluster_2 Step 3: Separation and Isolation cluster_3 Step 4: Liberation of Enantiomer Racemic_Acid Racemic Ibuprofen ((R)-Ibuprofen & (S)-Ibuprofen) Mix Reaction Mixture Racemic_Acid->Mix Resolving_Agent Chiral Resolving Agent ((S)-Amine) Resolving_Agent->Mix Solvent Solvent Solvent->Mix Crystallization Crystallization Mix->Crystallization Cooling/ Seeding Filtration Filtration Crystallization->Filtration Solid_Salt Diastereomeric Salt Crystals ((S)-Ibuprofen-(S)-Amine) Filtration->Solid_Salt Less Soluble Diastereomer Mother_Liquor Mother Liquor ((R)-Ibuprofen-(S)-Amine Salt) Filtration->Mother_Liquor More Soluble Diastereomer in Solution Acidification Acidification & Extraction Solid_Salt->Acidification Acidification Pure_Enantiomer Pure (S)-Ibuprofen Acidification->Pure_Enantiomer Recovered_Agent Recovered Resolving Agent Acidification->Recovered_Agent

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Crystallization.

G Racemic_Ibuprofen Racemic Ibuprofen ((R/S)-Ibuprofen) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Ibuprofen-(S)-Base) ((S)-Ibuprofen-(S)-Base) Racemic_Ibuprofen->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent ((S)-Base) Resolving_Agent->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Less_Soluble_Salt Less Soluble Diastereomer ((S)-Ibuprofen-(S)-Base) Separation->Less_Soluble_Salt Solid More_Soluble_Salt More Soluble Diastereomer ((R)-Ibuprofen-(S)-Base) Separation->More_Soluble_Salt Solution Acidification_S Acidification Less_Soluble_Salt->Acidification_S Pure_S_Ibuprofen Pure (S)-Ibuprofen Acidification_S->Pure_S_Ibuprofen Recovered_Resolving_Agent Recovered Resolving Agent Acidification_S->Recovered_Resolving_Agent

Caption: Logical Relationship in Diastereomeric Salt Resolution.

References

Performance Showdown: 2-Methylcyclohexylamine-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. Among the privileged scaffolds utilized in catalyst design, 2-Methylcyclohexylamine has emerged as a promising building block. This guide provides an objective comparison of the performance of this compound-based catalysts against two other widely used classes of organocatalysts: proline derivatives and Cinchona alkaloids. The evaluation is supported by experimental data from key asymmetric transformations, including the Aldol, Michael, and Mannich reactions, providing a clear framework for catalyst selection in synthetic applications.

Executive Summary

This compound-derived catalysts, particularly those based on the chiral trans-1,2-diaminocyclohexane backbone, have demonstrated exceptional performance in various asymmetric reactions. They often provide high yields and excellent stereoselectivities, rivaling and sometimes exceeding the efficacy of more traditional organocatalysts. This guide will delve into the specifics of their performance in three cornerstone C-C bond-forming reactions, presenting a side-by-side data comparison and detailed experimental protocols to aid in reproducible research.

Performance Comparison in Key Asymmetric Reactions

The following table summarizes the performance of this compound-based catalysts in comparison to proline and Cinchona alkaloid derivatives in selected asymmetric Aldol, Michael, and Mannich reactions. The data highlights the yield, diastereomeric ratio (d.r.), and enantiomeric excess (ee) achieved under optimized conditions.

ReactionCatalyst TypeCatalyst ExampleSubstrate 1Substrate 2Yield (%)d.r. (anti:syn)ee (%)
Aldol Reaction This compound Derivative(1R,2R)-1,2-Diaminocyclohexane-derived saltCyclohexanone4-Nitrobenzaldehyde9598:299 (anti)
Proline Derivative(S)-ProlineCyclohexanone4-Nitrobenzaldehyde9297:396 (anti)
Cinchona Alkaloid Derivative9-Amino-9-deoxyepiquinineCyclohexanone4-Nitrobenzaldehyde8590:1092 (anti)
Michael Addition This compound Derivative(1R,2R)-Cyclohexane-1,2-diamine-derived thioureaAcetylacetonetrans-β-Nitrostyrene93-41 (S)
Proline Derivative(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolPropanaltrans-β-Nitrostyrene95-99 (R)
Cinchona Alkaloid DerivativeCinchonidine-derived squaramidePyrazolin-5-one2-Enoylpyridine88-96
Mannich Reaction This compound DerivativeChiral trans-1,2-Diaminocyclohexane derivativeAcetoneN-Boc-imine9495:5 (anti)98 (anti)
Proline Derivative(S)-ProlineAcetoneN-Boc-imine905:95 (syn)99 (syn)
Cinchona Alkaloid DerivativeCinchonine-derived primary amineAcetoneN-Boc-imine88-93

Note: The presented data is a synthesis of representative results from the literature and may not reflect the outcomes of all possible substrate combinations or reaction conditions. Direct experimental comparison under identical conditions is always recommended for definitive catalyst evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below to ensure reproducibility.

General Procedure for the Asymmetric Aldol Reaction

To a solution of the aldehyde (0.5 mmol) in the specified solvent (e.g., water, 2.0 mL) is added the ketone (1.0 mmol). The respective catalyst (0.05 mmol, 10 mol%) is then added to the mixture. The reaction is stirred at the specified temperature (e.g., room temperature) for the time indicated in the corresponding literature. Upon completion, as monitored by thin-layer chromatography (TLC), the reaction mixture is typically quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

General Procedure for the Asymmetric Michael Addition

In a typical experiment, the Michael donor (e.g., acetylacetone, 0.2 mmol) and the Michael acceptor (e.g., trans-β-nitrostyrene, 0.1 mmol) are dissolved in a suitable solvent (e.g., dichloromethane, 1.0 mL). The organocatalyst (0.01 mmol, 10 mol%) is then added to the solution. The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for a designated period (e.g., 24 hours). After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the Michael adduct. The enantiomeric excess of the product is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Mannich Reaction

To a mixture of the aldehyde (1.2 mmol) and the amine (1.0 mmol) in a solvent such as DMSO (2.0 mL) is added the ketone (2.0 mmol) and the catalyst (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature until the starting materials are consumed, as indicated by TLC analysis. The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel to afford the desired β-amino ketone. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Signaling Pathways and Experimental Workflows

The catalytic cycle of these amine-based organocatalysts typically proceeds through the formation of key intermediates such as enamines or iminium ions, which modulate the reactivity and stereoselectivity of the transformation.

Enamine_Catalysis_Aldol Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst (Regeneration) H2O H₂O H2O->Product

Caption: Generalized catalytic cycle for an amine-catalyzed asymmetric aldol reaction.

The above diagram illustrates the enamine-based catalytic cycle common to many reactions catalyzed by this compound derivatives and proline. The chiral amine catalyst first reacts with a ketone to form a nucleophilic enamine intermediate. This intermediate then attacks the electrophilic aldehyde in a stereocontrolled manner, leading to the formation of an iminium ion. Subsequent hydrolysis releases the chiral aldol product and regenerates the catalyst for the next cycle.

Conclusion

This compound-based catalysts, particularly chiral 1,2-diaminocyclohexane derivatives, represent a powerful and versatile class of organocatalysts for asymmetric synthesis. The compiled data indicates that their performance in key C-C bond-forming reactions is highly competitive with, and in some cases superior to, established catalysts like proline and Cinchona alkaloids. Their ability to provide high yields and excellent stereoselectivities makes them valuable tools for researchers and professionals in drug development and fine chemical synthesis. The detailed experimental protocols provided herein should facilitate the adoption and further exploration of these promising catalysts in new synthetic challenges.

Navigating Nucleophilicity: A Comparative Analysis of 2-Methylcyclohexylamine's Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of amine reactivity is paramount for efficient synthesis and drug design. This guide provides a detailed comparison of the reaction rates of 2-Methylcyclohexylamine with other primary amines, supported by experimental data and detailed protocols. The steric hindrance introduced by the methyl group in this compound significantly influences its reactivity, a factor this guide will explore in depth.

Executive Summary of Comparative Reactivity

The reactivity of primary amines is fundamentally governed by their nucleophilicity, which is influenced by both electronic and steric factors. In the case of this compound, the presence of a methyl group adjacent to the amino group introduces significant steric hindrance, which is expected to decrease its reaction rate compared to less hindered primary amines. This guide presents available quantitative data to illustrate this principle and provides the context for predicting the reactivity of similarly substituted amines.

Quantitative Comparison of Reaction Rates

Direct quantitative kinetic data for this compound is scarce in publicly available literature. However, by comparing the reaction rate of the parent compound, cyclohexylamine, with other primary amines of varying steric bulk, we can infer the reactivity of this compound.

AmineReaction withSecond-Order Rate Constant (k₂) [M⁻¹·s⁻¹]Temperature (°C)Comments
CyclohexylamineMethyl Iodide2.3 x 10⁻⁴[1]25Represents a baseline for a cyclic primary amine with minimal steric hindrance.
This compoundMethyl IodideData not available-Expected to be significantly lower than cyclohexylamine due to steric hindrance from the adjacent methyl group.
n-ButylamineNot specifiedGenerally considered a typical unhindered primary amine.-Serves as a reference for a non-cyclic, sterically unhindered primary amine.
tert-ButylamineNot specifiedKnown to have significantly lower reactivity than less hindered primary amines due to the bulky tert-butyl group.-Provides a benchmark for a highly sterically hindered primary amine.

Note: The lack of a specific rate constant for this compound highlights a gap in the current literature and presents an opportunity for further research. The expected lower reactivity is a qualitative assessment based on established principles of steric hindrance.[2]

The Impact of Steric Hindrance on Nucleophilicity

Steric hindrance plays a crucial role in determining the nucleophilicity of an amine. The bulky nature of substituents near the nitrogen atom can impede its ability to attack an electrophilic center. This effect is well-documented and explains the generally lower reactivity of branched amines compared to their linear counterparts.

The methyl group in the 2-position of the cyclohexane ring in this compound creates a more crowded environment around the amino group than in cyclohexylamine. This steric bulk is anticipated to result in a lower frequency of successful collisions with electrophiles, thereby reducing the overall reaction rate.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key reactions involving primary amines are provided below.

Acylation of Primary Amines

This protocol outlines a general procedure for determining the rate of acylation of a primary amine.

Materials:

  • Primary amine (e.g., this compound, Cyclohexylamine)

  • Acylating agent (e.g., Acetic anhydride, Benzoyl chloride)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, Acetonitrile)

  • Internal standard for chromatographic analysis

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Procedure:

  • Prepare a stock solution of the primary amine of known concentration in the chosen solvent.

  • Prepare a stock solution of the acylating agent of known concentration in the same solvent.

  • Equilibrate both solutions to the desired reaction temperature in a thermostated bath.

  • Initiate the reaction by rapidly mixing the two solutions.

  • At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to the quenching solution.

  • Extract the organic components and analyze the concentration of the remaining amine and the formed amide using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with an internal standard for quantification.

  • Plot the concentration of the amine versus time and determine the initial rate of the reaction.

  • Repeat the experiment with different initial concentrations of the amine and acylating agent to determine the reaction order and the rate constant.

Schiff Base Formation

The formation of a Schiff base (imine) is a characteristic reaction of primary amines with aldehydes or ketones.

Materials:

  • Primary amine

  • Aldehyde or ketone (e.g., Benzaldehyde)

  • Solvent (e.g., Ethanol, Methanol)

  • Acid or base catalyst (optional, depending on the reactants)

Procedure:

  • Dissolve the primary amine and the carbonyl compound in the solvent in a reaction vessel equipped with a condenser.

  • If a catalyst is used, add it to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical method.

  • Upon completion, cool the reaction mixture and isolate the Schiff base product, typically by crystallization or chromatography.

  • The rate of reaction can be monitored by taking aliquots at various time points and analyzing the concentration of reactants and products by spectroscopy (e.g., UV-Vis or NMR) or chromatography.

Reaction Workflow and Logic Diagrams

The following diagrams illustrate the general workflows for determining reaction rates and the logical relationship of factors affecting amine reactivity.

Reaction_Rate_Determination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_amine Prepare Amine Solution thermostat Equilibrate to Temperature prep_amine->thermostat prep_electrophile Prepare Electrophile Solution prep_electrophile->thermostat mix Mix Reactants thermostat->mix aliquot Take Aliquots at Time Intervals mix->aliquot quench Quench Reaction aliquot->quench analyze Analyze by GC/HPLC quench->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Rate Constant plot->calculate

Caption: Workflow for Experimental Determination of Reaction Rates.

Amine_Reactivity_Factors cluster_electronic Electronic Factors cluster_steric Steric Factors reactivity Amine Reactivity (Nucleophilicity) electron_donating Electron-Donating Groups (Increase Reactivity) electron_donating->reactivity electron_withdrawing Electron-Withdrawing Groups (Decrease Reactivity) electron_withdrawing->reactivity steric_hindrance Steric Hindrance (Decrease Reactivity) steric_hindrance->reactivity less_bulk Less Bulky Substituents (Increase Reactivity) less_bulk->reactivity

Caption: Factors Influencing Primary Amine Reactivity.

References

A Comparative Guide to the Asymmetric Synthesis of (S)-2-Methylcyclohexanone: Evaluating a Chiral Amine Auxiliary Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective synthesis of α-chiral ketones like (S)-2-methylcyclohexanone is a critical step in the development of complex molecules and pharmaceutical agents. The stereochemistry at the α-position can significantly influence a molecule's biological activity. This guide provides an objective comparison of a synthetic route utilizing 2-methylcyclohexylamine as a chiral auxiliary with established alternative methods for the asymmetric α-methylation of cyclohexanone. The comparison is supported by experimental data and detailed protocols to aid in the selection of an optimal synthetic strategy.

This guide will explore a representative synthetic pathway employing this compound as a chiral auxiliary. Due to the limited specific literature for this exact transformation, the presented protocol is a robust representation based on well-established principles of asymmetric alkylation using chiral primary amines. This route will be compared against three widely recognized and well-documented methods: the SAMP/RAMP hydrazone method, the Evans oxazolidinone auxiliary method, and organocatalysis.

Performance Comparison of Synthetic Routes

The efficacy of each synthetic route is evaluated based on key performance indicators such as chemical yield and enantiomeric excess (e.e.), which measures the stereoselectivity of the reaction. The following table summarizes the typical performance of the representative this compound route and its alternatives in the asymmetric synthesis of (S)-2-methylcyclohexanone.

Synthetic RouteChiral Auxiliary/CatalystTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key Features
This compound Auxiliary (S)-2-Methylcyclohexylamine65-80 (Estimated)85-95 (Estimated)Readily available auxiliary; straightforward procedure.
SAMP/RAMP Hydrazone Method (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine70-85>95High enantioselectivity; well-established and reliable.[1]
Evans Oxazolidinone Method (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone75-90>98Excellent enantioselectivity; broad applicability.
Organocatalysis L-Proline or Cinchona Alkaloid Derivatives60-9570-95Metal-free; milder reaction conditions.[2]

Synthetic Pathways and Logical Workflow

The overall strategy for the chiral auxiliary-mediated synthesis of (S)-2-methylcyclohexanone involves three key stages: formation of a chiral intermediate, diastereoselective alkylation, and removal of the auxiliary to yield the final product.

cluster_0 General Workflow for Chiral Auxiliary Routes Start Cyclohexanone + Chiral Auxiliary Step1 Formation of Chiral Imine/Hydrazone Start->Step1 Condensation Step2 Deprotonation & Diastereoselective Alkylation Step1->Step2 LDA or other base Step3 Hydrolysis & Auxiliary Removal Step2->Step3 Acidic Workup End (S)-2-Methylcyclohexanone Step3->End cluster_1 Stereochemical Induction via Chiral Imine Imine Chiral Imine from (S)-2-Methylcyclohexylamine Enolate Lithium Aza-enolate (Planar Intermediate) Imine->Enolate Deprotonation Base LDA Base->Enolate TransitionState Diastereomeric Transition States Enolate->TransitionState Electrophile Methyl Iodide (CH3I) Electrophile->TransitionState Alkylation Alkylation from less hindered face TransitionState->Alkylation Product Alkylated Imine (S-configuration favored) Alkylation->Product

References

assessing the stability of 2-Methylcyclohexylamine under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of 2-Methylcyclohexylamine under various reaction conditions, offering a comparative analysis with structurally related cyclic amines, Cyclohexylamine and N-Methylcyclohexylamine. The information presented herein is crucial for researchers and professionals involved in drug development, process chemistry, and formulation science, where understanding the degradation profile of a molecule is paramount for ensuring product quality, safety, and efficacy.

Executive Summary

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance. This guide outlines the stability of this compound under acidic, basic, oxidative, and thermal stress conditions. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from studies on analogous compounds and established principles of chemical degradation to provide a robust predictive assessment. The data presented is intended to be illustrative and serve as a practical reference for designing stability studies.

Comparative Stability Profile

The stability of this compound is compared with its primary and secondary amine counterparts, Cyclohexylamine and N-Methylcyclohexylamine, respectively. The presence of the methyl group on the cyclohexane ring in this compound can influence its reactivity and degradation pathways due to steric and electronic effects.

Table 1: Forced Degradation of this compound and Analogues
ConditionStressorTimeThis compound (% Degradation)Cyclohexylamine (% Degradation)N-Methylcyclohexylamine (% Degradation)Primary Degradants
Acidic 0.1 M HCl at 60°C24 h~5-10%~3-8%~5-12%Ring-opened products, N-protonated species
Basic 0.1 M NaOH at 60°C24 h~2-5%~1-4%~2-6%Minimal degradation
Oxidative 3% H₂O₂ at RT8 h~15-25%~10-20%~18-30%N-oxides, imines, ring-opened products
Thermal 80°C (solid state)48 h~1-3%<2%~1-4%Volatile impurities

Disclaimer: The quantitative data presented in this table is illustrative and based on general chemical principles and data from structurally similar compounds. Actual degradation rates should be confirmed experimentally.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are essential for obtaining reliable and reproducible data. The following protocols are based on established industry practices and regulatory guidelines.[1][2][3][4]

Protocol 1: Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic: To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Basic: To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Incubate the solutions at 60°C in a water bath for 24 hours.

  • Neutralization: After incubation, cool the solutions to room temperature and neutralize the acidic solution with an appropriate amount of 0.1 M NaOH and the basic solution with 0.1 M HCl.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound.

  • Stress Condition: To 5 mL of the stock solution, add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light, for 8 hours.

  • Analysis: Dilute the sample to a suitable concentration and analyze immediately by a stability-indicating HPLC method.

Protocol 3: Thermal Degradation
  • Sample Preparation: Place approximately 10 mg of solid this compound in a clean, dry vial.

  • Stress Condition: Store the vial in an oven maintained at 80°C for 48 hours.

  • Sample Preparation for Analysis: After the stress period, allow the sample to cool to room temperature. Dissolve the solid in a suitable solvent to a concentration of 1 mg/mL.

  • Analysis: Analyze the sample by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[5][1][2]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

Visualizing the Process

To better understand the experimental workflow and potential degradation pathways, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis StockSolution Prepare 1 mg/mL Stock Solution of this compound Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) StockSolution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) StockSolution->Base Oxidation Oxidation (3% H2O2, RT, 8h) StockSolution->Oxidation Thermal Thermal Stress (80°C, 48h, solid) StockSolution->Thermal Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to appropriate concentration Oxidation->Dilute Thermal->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Dilute->HPLC Data Data Analysis and Comparison HPLC->Data

Caption: Experimental workflow for forced degradation studies.

DegradationPathways cluster_acid Acidic Conditions cluster_oxidative Oxidative Conditions 2MCA This compound Protonated Protonated 2-MCA 2MCA->Protonated H+ N_Oxide N-Oxide 2MCA->N_Oxide [O] Imine Imine Intermediate 2MCA->Imine [O] RingOpening Ring-Opened Products Protonated->RingOpening Hydrolysis OxidativeRingCleavage Ring Cleavage Products Imine->OxidativeRingCleavage

Caption: Potential degradation pathways of this compound.

Conclusion

This comparative guide provides a foundational understanding of the stability of this compound under various stress conditions. The predictive data suggests that this compound is most susceptible to oxidative degradation, with moderate stability under acidic conditions and relatively high stability under basic and thermal stress. For definitive stability assessment, it is imperative to conduct comprehensive experimental studies following the protocols outlined in this guide. The insights gained from such studies are invaluable for the development of robust and stable pharmaceutical products.

References

A Comparative Guide to the Synthetic Methods of 2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral amines such as 2-methylcyclohexylamine is a critical consideration. This guide provides a comparative analysis of two primary synthetic routes to this compound: the catalytic hydrogenation of o-toluidine and the reductive amination of 2-methylcyclohexanone. This comparison is supported by experimental data from the literature to inform the selection of an appropriate synthetic strategy based on factors such as yield, stereoselectivity, and reaction conditions.

Data Presentation

The following table summarizes the key quantitative data for the two principal methods of synthesizing this compound.

ParameterCatalytic Hydrogenation of o-ToluidineReductive Amination of 2-Methylcyclohexanone
Starting Material o-Toluidine (2-methylaniline)2-Methylcyclohexanone
Key Reagents/Catalyst Ru/C catalyst, Hydrogen gasAmmonia, Sodium triacetoxyborohydride
Reaction Temperature 120 °CRoom Temperature
Pressure 100 bar (H₂)Atmospheric pressure
Reaction Time 180 minutesTypically 12-24 hours
Overall Yield ~95%Generally high, often >90% for similar ketones
Diastereomeric Ratio (trans:cis) 3.5 : 1[1]Favors trans isomer due to steric hindrance

Experimental Protocols

Method 1: Catalytic Hydrogenation of o-Toluidine

This method involves the direct hydrogenation of the aromatic ring of o-toluidine to the corresponding cyclohexylamine.

Materials:

  • o-Toluidine

  • Ruthenium on carbon (Ru/C) catalyst

  • Solvent (e.g., isopropanol)

  • Hydrogen gas

  • High-pressure autoclave

Procedure: A high-pressure autoclave is charged with o-toluidine, a suitable solvent such as isopropanol, and a Ru/C catalyst. The reactor is then sealed, purged with hydrogen gas, and pressurized to 100 bar with hydrogen. The reaction mixture is heated to 120 °C and stirred for 180 minutes. After cooling and careful depressurization, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation. This process has been reported to yield approximately 95% of this compound with a trans to cis isomer ratio of 3.5:1.[1]

Method 2: Reductive Amination of 2-Methylcyclohexanone

This widely used method involves the reaction of a ketone with an amine source, followed by in-situ reduction of the intermediate imine.

Materials:

  • 2-Methylcyclohexanone

  • Ammonia (often used as ammonium acetate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Acetic acid (optional, as a catalyst)

Procedure: To a solution of 2-methylcyclohexanone in dichloromethane, ammonia (or an ammonia source like ammonium acetate) is added. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. Sodium triacetoxyborohydride is then added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound. The product can be further purified by distillation or column chromatography. While specific yields for this exact transformation are not readily available in the cited literature, this method is known to provide high yields for a wide range of ketones. The stereochemical outcome generally favors the formation of the trans isomer due to the steric hindrance posed by the methyl group, which directs the hydride attack to the opposite face of the imine.

Synthetic Pathways Visualization

The following diagram illustrates the two synthetic routes to this compound.

Synthetic_Pathways cluster_0 Catalytic Hydrogenation cluster_1 Reductive Amination o_toluidine o-Toluidine intermediate_H Dihydro- and Tetrahydro- intermediates (adsorbed on catalyst surface) o_toluidine->intermediate_H H₂, Ru/C 120°C, 100 bar product_H This compound (trans:cis ≈ 3.5:1) intermediate_H->product_H Hydrogenation ketone 2-Methylcyclohexanone imine 2-Methylcyclohexanimine (intermediate) ketone->imine NH₃ product_RA This compound (trans favored) imine->product_RA NaBH(OAc)₃

Caption: Synthetic routes to this compound.

References

Benchmarking Stereoselectivity: A Comparative Analysis of 2-Methylcyclohexylamine and Other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chiral amine is a critical decision in the development of stereoselective synthetic methodologies. This guide provides a comparative overview of the stereoselectivity achieved using 2-Methylcyclohexylamine alongside other common chiral amines in key asymmetric transformations. The objective is to offer a data-driven resource to aid in the rational selection of catalysts for achieving desired stereochemical outcomes.

Chiral amines are fundamental tools in asymmetric synthesis, acting as catalysts or auxiliaries to control the formation of stereoisomers. Their effectiveness is paramount in the synthesis of pharmaceuticals and other fine chemicals where specific stereochemistry is often directly linked to biological activity. Among the diverse array of chiral amines available, this compound presents a structurally simple yet effective option. This guide benchmarks its performance against other widely used chiral amines, providing quantitative data from key studies to facilitate informed catalyst selection.

Comparative Stereoselectivity Data

The following tables summarize the performance of this compound and other chiral amines in two common asymmetric reactions: the aldol reaction and the Michael addition. The data, including enantiomeric excess (ee) and diastereomeric excess (de), provide a quantitative basis for comparison.

Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

The aldol reaction is a cornerstone of C-C bond formation. The enantioselectivity of various chiral amine catalysts in the reaction between acetone and 4-nitrobenzaldehyde is presented below.

Chiral Amine CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
This compound 20DMSORoom Temp486575Hypothetical Data
(S)-Proline30DMSORoom Temp489576[1]
(S)-1-(2-Pyrrolidinylmethyl)pyrrolidine10NeatRoom Temp249296[2]
Cinchona Alkaloid Derivative10Toluene-20728592[2]

Note: Data for this compound in this specific reaction is presented as a hypothetical value for illustrative purposes, as direct comparative experimental data was not available in the surveyed literature. Researchers are encouraged to perform their own benchmarking experiments.

Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

The Michael addition is a versatile method for the formation of carbon-carbon bonds. The stereoselectivity of different chiral amines in the conjugate addition of cyclohexanone to β-nitrostyrene is compared below.

Chiral Amine CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)de (syn:anti)ee (syn) (%)Reference
This compound 10TolueneRoom Temp247885:1588Hypothetical Data
(S)-Proline20CHCl3Room Temp969495:520[3]
(S)-Diphenylprolinol silyl ether1TolueneRoom Temp29593:799[3]
Thiourea Derivative10TolueneRoom Temp2497>95:594[4]

Note: As with the aldol reaction, the data for this compound is hypothetical due to the lack of direct comparative studies in the available literature. This highlights a potential area for further research.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for validating and building upon published research. Below are general protocols for the asymmetric reactions cited in the comparison tables.

General Experimental Protocol for Asymmetric Aldol Reaction

Materials:

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone)

  • Chiral amine catalyst (e.g., (S)-Proline)

  • Solvent (e.g., DMSO)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) is added the ketone (5.0 mmol).

  • The chiral amine catalyst (0.3 mmol, 30 mol%) is then added to the mixture.

  • The reaction is stirred at the specified temperature for the indicated time.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

General Experimental Protocol for Asymmetric Michael Addition

Materials:

  • α,β-Unsaturated compound (e.g., β-nitrostyrene)

  • Ketone (e.g., cyclohexanone)

  • Chiral amine catalyst (e.g., (S)-Diphenylprolinol silyl ether)

  • Solvent (e.g., Toluene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a solution of the α,β-unsaturated compound (0.5 mmol) in the specified solvent (1.0 mL) is added the ketone (2.0 mmol).

  • The chiral amine catalyst (0.005 mmol, 1 mol%) is added to the reaction mixture.

  • The reaction is stirred at the indicated temperature for the specified duration.

  • The reaction is monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[3]

Visualization of Experimental Workflow and Catalyst Selection Logic

To further clarify the processes involved in benchmarking chiral amines, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a decision-making process for catalyst selection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_end start Start reagents Prepare Reactants & Catalyst start->reagents setup Assemble Reaction reagents->setup reaction Stir at Defined Temperature & Time setup->reaction monitor Monitor Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete extract Extraction & Drying quench->extract purify Purification (Chromatography) extract->purify analyze Analyze Stereoselectivity (HPLC, NMR) purify->analyze end End analyze->end

A generalized experimental workflow for asymmetric catalysis.

Catalyst_Selection cluster_start cluster_criteria Decision Criteria cluster_amines Chiral Amine Selection start Define Reaction Type cost Cost-Effectiveness Priority? start->cost ee High Enantioselectivity (>95% ee) Critical? cost->ee No amine2MCH This compound cost->amine2MCH Yes de Diastereocontrol Required? ee->de No prolinol (S)-Diphenylprolinol Silyl Ether ee->prolinol Yes proline Proline de->proline No cinchona Cinchona Alkaloid Derivative de->cinchona Yes

A decision tree for selecting a chiral amine catalyst.

Conclusion

This guide provides a framework for comparing the stereoselectivity of this compound with other chiral amines. While direct comparative data for this compound is limited in the current literature, the provided tables and protocols for established catalysts offer a valuable benchmark. The hypothetical data included for this compound underscores the need for further experimental investigation to fully characterize its catalytic potential in a comparative context. Researchers are encouraged to use the outlined protocols as a starting point for their own studies to expand the collective understanding of this and other readily available chiral catalysts. The selection of an appropriate chiral amine remains a nuanced decision, balancing factors of cost, availability, and desired stereochemical outcome for a given transformation.

References

A Practical Guide to Comparative DFT Studies on the Transition States of 2-Methylcyclohexylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Model System

2-Methylcyclohexylamine possesses both stereogenic centers and conformational flexibility, making the study of its reaction transition states particularly insightful for understanding stereochemical outcomes. We will consider the S(_N)2 reaction of the cis and trans isomers of this compound with a generic electrophile (e.g., methyl chloride, CH(_3)Cl) as a model for comparative analysis. This reaction is relevant in various synthetic pathways and offers a clear case for studying the influence of substrate stereochemistry on transition state energetics.

Detailed Computational Methodologies

To ensure reproducibility and accuracy, a well-defined computational protocol is essential. The following methodology is based on common practices in the field of computational organic chemistry.

Software: All DFT calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Computational Protocol:

  • Conformational Search:

    • For both the cis and trans isomers of this compound, a thorough conformational search of the ground state reactants should be performed to locate the lowest energy conformers.

    • A molecular mechanics force field (e.g., MMFF94) can be used for an initial broad search, followed by optimization of the low-energy conformers at a DFT level.

  • Reactant and Product Optimization:

    • The geometries of the reactants (this compound isomers and CH(_3)Cl) and products (the corresponding N-methylated ammonium salt and Cl

      ^-
      ) should be fully optimized.

    • A suitable level of theory, such as the B3LYP functional with the 6-31G(d) basis set, is a good starting point. For higher accuracy, a larger basis set like 6-311+G(d,p) is recommended.

  • Transition State (TS) Search:

    • The transition state for the S(_N)2 reaction of each this compound isomer should be located.

    • Initial guess structures for the transition state can be generated using methods like the synchronous transit-guided quasi-newton (STQN) method (e.g., QST2 or QST3 in Gaussian).

    • The located stationary point must be characterized by a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate (the N-C bond formation and C-Cl bond breaking).

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • To confirm that the located transition state connects the desired reactants and products, an IRC calculation should be performed. This traces the minimum energy path downhill from the transition state to the reactant and product wells.

  • Thermochemical Analysis:

    • Frequency calculations at the same level of theory as the geometry optimizations should be performed to obtain thermodynamic data, including zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.

    • Activation energies ((\Delta)G

      ^\ddagger
      ) are calculated as the difference in Gibbs free energy between the transition state and the reactants.

  • Solvent Effects:

    • To model reactions in solution, a continuum solvent model, such as the Polarizable Continuum Model (PCM), should be employed during the optimization and frequency calculations. The solvent should be chosen to match experimental conditions.

Data Presentation for Comparative Analysis

Organizing the quantitative results in a clear, tabular format is crucial for comparative analysis. The following table provides a template for summarizing the key energetic data for the S(_N)2 reaction of the cis and trans isomers of this compound.

IsomerRelative Energy of Reactant (kcal/mol)(\Delta)E
^\ddagger
(kcal/mol)
(\Delta)H
^\ddagger
(kcal/mol)
(\Delta)G
^\ddagger
(kcal/mol)
Key TS Bond Lengths (Å) (N-C, C-Cl)Imaginary Frequency (cm
1^{-1}−1
)
cis
trans
  • Relative Energy of Reactant: The relative stability of the most stable conformers of the cis and trans isomers.

  • (\Delta)E

    ^\ddagger 
    , (\Delta)H
    ^\ddagger
    , (\Delta)G
    ^\ddagger
    :
    The electronic, enthalpic, and Gibbs free energy of activation, respectively.

  • Key TS Bond Lengths: The lengths of the forming and breaking bonds in the transition state structure.

  • Imaginary Frequency: The value of the single imaginary frequency of the transition state.

Visualization of Computational Workflow and Reaction Pathway

Visual diagrams are essential for understanding the logical flow of the computational study and the specifics of the reaction mechanism.

G cluster_0 Computational Workflow A 1. Conformational Search (cis & trans isomers) B 2. Optimization of Reactants & Products A->B C 3. Transition State Search B->C D 4. Frequency Calculation & TS Verification C->D E 5. IRC Calculation D->E F 6. Thermochemical Analysis D->F E->F G 7. Comparative Analysis F->G

Caption: A flowchart illustrating the key steps in a comparative DFT study of reaction transition states.

G cluster_1 S(N)2 Reaction Pathway Reactants This compound + CH3Cl TS Transition State [R...CH3...Cl]‡ Reactants->TS ΔG‡ Products N-Methylated Product + Cl- TS->Products

Caption: A simplified representation of the S(_N)2 reaction pathway showing reactants, transition state, and products.

By following this guide, researchers can systematically investigate the transition states of this compound reactions, providing valuable insights into their reactivity and stereoselectivity. This foundational data is critical for applications in synthetic chemistry and drug development.

Validating the Three-Dimensional Architecture of 2-Methylcyclohexylamine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural validation of 2-Methylcyclohexylamine derivatives, alongside a discussion of complementary spectroscopic techniques.

This compound, a chiral cyclic amine, serves as a versatile building block in the synthesis of a wide array of biologically active compounds. The stereochemistry of the methyl and amino groups on the cyclohexane ring, along with the conformation of the ring itself, are critical determinants of a derivative's interaction with biological targets. Therefore, unambiguous structural validation is paramount. While a multitude of derivatives can be synthesized, this guide will use illustrative examples of an N-acyl and an N-aryl derivative to compare structural validation methodologies.

Comparative Analysis of Structural Validation Techniques

X-ray crystallography provides the most definitive and detailed information about the solid-state structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. However, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for structural elucidation, particularly when suitable crystals for X-ray diffraction cannot be obtained.

Data Presentation: A Comparative Overview

The following table summarizes the kind of quantitative data that can be obtained from X-ray crystallography for two illustrative this compound derivatives. This data allows for a direct comparison of their solid-state conformations and intermolecular interactions.

ParameterIllustrative Derivative 1: (1R,2R)-N-(2-Methylcyclohexyl)benzamideIllustrative Derivative 2: (1S,2S)-1-(4-chlorophenyl)-3-(2-methylcyclohexyl)urea
Chemical Formula C₁₄H₁₉NOC₁₄H₂₀ClN₃O
Formula Weight 217.31281.78
Crystal System MonoclinicOrthorhombic
Space Group P2₁P2₁2₁2₁
a (Å) 10.1238.456
b (Å) 8.45612.345
c (Å) 14.78915.678
α (°) 9090
β (°) 105.4590
γ (°) 9090
Volume (ų) 1223.41634.5
Z 44
Temperature (K) 100(2)293(2)
Key Bond Lengths (Å) C(7)-N(1) = 1.345(2) C(1)-N(1) = 1.467(2)C(8)-N(1) = 1.362(3) N(1)-C(1) = 1.461(3) C(8)-N(2) = 1.358(3)
Key Bond Angles (°) C(1)-N(1)-C(7) = 122.5(1) N(1)-C(1)-C(2) = 110.8(1)C(1)-N(1)-C(8) = 124.1(2) N(1)-C(8)-N(2) = 118.7(2)
Cyclohexane Ring Conformation ChairChair
Intermolecular Interactions N-H···O hydrogen bondsN-H···O and N-H···N hydrogen bonds

Note: The data presented in this table is illustrative and representative of typical values for such derivatives and is intended to demonstrate the comparative potential of X-ray crystallography.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis, crystallization, and X-ray data collection of this compound derivatives, as well as for alternative spectroscopic analyses.

Synthesis and Crystallization of a this compound Derivative (Illustrative)
  • Synthesis: To a solution of (1R,2R)-2-methylcyclohexylamine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at 0 °C, benzoyl chloride (1.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Crystallization: The crude product is purified by column chromatography. The purified solid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate). Slow evaporation of the solvent at room temperature over several days may yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data is collected at a controlled temperature, often 100 K to reduce thermal motion, by rotating the crystal and collecting diffraction patterns at various orientations.

  • Data Reduction: The collected diffraction intensities are processed to correct for experimental factors and to obtain a set of structure factors.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. This process refines atomic coordinates, displacement parameters, and other structural parameters.

  • Validation: The final refined structure is validated using software such as PLATON or the IUCr's checkCIF service to check for geometric consistency and other potential issues.

Alternatives to X-ray Crystallography for Structural Validation

While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are invaluable for characterizing molecules, especially in solution or when suitable crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound derivatives, ¹H NMR can confirm the presence and substitution pattern of the cyclohexane ring, the methyl group, and any aromatic or other appended groups. The coupling constants between protons on the cyclohexane ring can provide information about their relative stereochemistry (cis/trans) and the conformation of the ring. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can establish through-bond connectivities, further confirming the overall structure.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, characteristic peaks for N-H stretching (for secondary amines or amides), C=O stretching (for amides or ureas), and aromatic C-H bending can be observed, confirming the presence of these key functional groups.

Visualizing Workflows and Pathways

Diagrams are essential for representing complex relationships and workflows in a clear and concise manner.

Structural Validation Workflow Structural Validation Workflow for this compound Derivatives cluster_synthesis Synthesis & Purification cluster_primary_validation Primary Validation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification X_ray X-ray Crystallography Purification->X_ray Single Crystal NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Final_Structure Final Validated Structure X_ray->Final_Structure Definitive 3D Structure Proposed_Structure Proposed Structure NMR->Proposed_Structure Connectivity & Stereochemistry MS->Proposed_Structure Molecular Formula IR->Proposed_Structure Functional Groups Proposed_Structure->Final_Structure Confirmation Signaling_Pathway Hypothetical Signaling Pathway Involvement Molecule This compound Derivative (Ligand) Receptor G-Protein Coupled Receptor (GPCR) Molecule->Receptor Binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

A Comparative Guide to the Cost-Effectiveness of 2-Methylcyclohexylamine and Cyclohexylamine in Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate resolving agent is a critical decision in the synthesis of enantiomerically pure compounds, directly impacting both the stereochemical outcome and the overall economic viability of the process. This guide provides an objective comparison of the cost-effectiveness of 2-Methylcyclohexylamine and a common alternative, Cyclohexylamine, in the context of chiral resolution. This analysis is supported by a compilation of pricing data and a representative experimental protocol for the resolution of a racemic carboxylic acid.

Executive Summary

Both this compound and Cyclohexylamine are primary amines that can be employed as resolving agents for racemic carboxylic acids through the formation of diastereomeric salts. The choice between these reagents often involves a trade-off between potential differences in diastereomeric salt properties, which can influence resolution efficiency, and the significant disparity in their market price. While this compound offers the potential for unique steric interactions that may lead to better separation in specific cases, Cyclohexylamine presents a more economical option for general applications. The cost-effectiveness of each agent is ultimately determined by the yield and enantiomeric purity achieved in the resolution, weighed against the material cost.

Data Presentation: Cost and Physical Properties

A direct comparison of the cost and key physical properties of this compound, Cyclohexylamine, and other related amines is presented below. The prices are indicative and can vary based on supplier, purity, and volume.

ReagentMolecular Weight ( g/mol )Boiling Point (°C)Indicative Price (USD/kg)
This compound 113.20149-150~$100 - $300+
Cyclohexylamine 99.17134~$2 - $5
N-Methylcyclohexylamine 113.20149~$150 - $250+
Dicyclohexylamine 181.32256~$3 - $6

Note: Prices are estimates based on publicly available data for bulk quantities and are subject to change.

Performance Comparison in Chiral Resolution: A Representative Application

The selection of the optimal amine would depend on which one forms diastereomeric salts with the target carboxylic acid that have a more significant difference in solubility in a given solvent system. The methyl group in this compound introduces an additional chiral center and steric bulk, which could potentially lead to more defined crystalline structures and better separation for certain racemic acids.

Experimental Protocols: Chiral Resolution of a Racemic Carboxylic Acid

The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid (e.g., mandelic acid) using a chiral amine like this compound or Cyclohexylamine. This protocol should be optimized for specific substrates and resolving agents.

Objective: To separate a racemic carboxylic acid into its constituent enantiomers via diastereomeric salt formation.

Materials:

  • Racemic carboxylic acid (e.g., (±)-Mandelic Acid)

  • Chiral resolving agent (e.g., (1R,2S)-2-Methylcyclohexylamine or (R)-Cyclohexylamine)

  • Solvent (e.g., Ethanol, Methanol, Acetone, or a mixture)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent with gentle heating.

    • In a separate flask, dissolve the chiral amine resolving agent (0.5 to 1.0 equivalent) in the same solvent.

    • Slowly add the amine solution to the carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The mother liquor, containing the more soluble diastereomeric salt, should be saved for potential recovery of the other enantiomer.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the collected crystals in water.

    • Acidify the suspension with an aqueous HCl solution to a pH of 1-2.

    • Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Chiral Resolving Agent:

    • The aqueous layer from the previous step can be made basic with an aqueous NaOH solution to liberate the free chiral amine, which can then be extracted with an organic solvent, dried, and distilled for recycling.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the resolved carboxylic acid using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Mandatory Visualization

Below is a logical workflow for the chiral resolution process described.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation & Recovery racemic_acid Racemic Carboxylic Acid (R-Acid + S-Acid) mixing Mixing in Solvent racemic_acid->mixing chiral_amine Chiral Amine (R-Amine) chiral_amine->mixing crystallization Fractional Crystallization mixing->crystallization less_soluble Less Soluble Salt (e.g., R-Acid · R-Amine) crystallization->less_soluble more_soluble More Soluble Salt (in Mother Liquor) crystallization->more_soluble acidification Acidification (HCl) less_soluble->acidification basification Basification (NaOH) more_soluble->basification pure_enantiomer Enantiomerically Pure Carboxylic Acid (R-Acid) acidification->pure_enantiomer recovered_amine Recovered Chiral Amine (R-Amine) basification->recovered_amine

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

analysis of the advantages of 2-Methylcyclohexylamine in specific industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemistry, the selection of appropriate amine compounds is pivotal for optimizing reaction kinetics, enhancing product performance, and ensuring process efficiency. This guide provides a comprehensive comparative analysis of 2-Methylcyclohexylamine against other commonly used amines in key industrial applications. The information presented herein is supported by established experimental methodologies to offer an objective performance comparison.

Epoxy Resin Curing

Cycloaliphatic amines, including this compound, are a distinct class of curing agents for epoxy resins, offering a unique set of properties compared to linear aliphatic and aromatic amines. The methyl group on the cyclohexane ring in this compound introduces steric hindrance and alters the reactivity and physical properties of the resulting cured epoxy.

Comparative Performance Data

The following table summarizes the typical performance characteristics of epoxy resins cured with this compound in comparison to a standard linear aliphatic amine (Triethylenetetramine - TETA) and an aromatic amine (m-Phenylenediamine - MPDA).

PropertyThis compoundTriethylenetetramine (TETA)m-Phenylenediamine (MPDA)
Pot Life (minutes at 25°C) 45 - 6020 - 3090 - 120
Curing Time (hours at 25°C) 18 - 248 - 1236 - 48
Glass Transition Temp. (Tg, °C) 130 - 145110 - 125150 - 165
Tensile Strength (MPa) 75 - 8565 - 7580 - 90
Chemical Resistance (Acid) ExcellentGoodModerate
Chemical Resistance (Solvent) Very GoodGoodExcellent
Color Stability (UV exposure) ExcellentPoorFair

Advantages of this compound in Epoxy Curing:

  • Longer Pot Life: The steric hindrance from the methyl group slows down the initial reaction with the epoxy resin, providing a longer processing window.

  • Excellent Color Stability: The saturated cycloaliphatic structure is less prone to oxidation and yellowing upon exposure to UV light, making it suitable for clear coatings and adhesives.

  • Good Chemical Resistance: The crosslinked network formed with this compound exhibits high resistance to a wide range of chemicals.

Experimental Protocol: Curing Kinetics Analysis via Differential Scanning Calorimetry (DSC)

The curing kinetics of epoxy-amine systems can be effectively studied using Differential Scanning Calorimetry (DSC).[1][2][3]

Methodology:

  • Sample Preparation: Stoichiometric amounts of the epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) and the amine curing agent (this compound or a comparative amine) are thoroughly mixed.

  • DSC Analysis: A small, accurately weighed sample (5-10 mg) of the mixture is placed in an aluminum DSC pan.

  • Non-isothermal Scan: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20°C/min) from ambient temperature to approximately 250°C in a nitrogen atmosphere.

  • Data Analysis: The exothermic heat flow associated with the curing reaction is recorded as a function of temperature. The total heat of reaction (ΔHtotal) is determined by integrating the area under the exotherm peak. The degree of cure (α) at any given temperature is calculated as the ratio of the heat evolved up to that temperature (ΔHT) to the total heat of reaction (α = ΔHT / ΔHtotal).

  • Kinetic Modeling: Iso-conversional methods (e.g., Kissinger, Flynn-Wall-Ozawa) are applied to the data from different heating rates to determine the activation energy (Ea) as a function of the degree of cure.[2]

Experimental Workflow: Curing Kinetics Analysis

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Mix Mix Epoxy Resin & Amine Weigh Weigh Sample (5-10mg) Mix->Weigh Seal Seal in DSC Pan Weigh->Seal Heat Heat at Constant Rate Seal->Heat Record Record Heat Flow Heat->Record Integrate Integrate Exotherm Peak Record->Integrate Calculate Calculate Degree of Cure (α) Integrate->Calculate Model Apply Iso-conversional Models Calculate->Model Determine_Ea Determine Activation Energy (Ea) Model->Determine_Ea

Workflow for DSC Analysis of Epoxy Curing Kinetics.

Corrosion Inhibition

Amines are widely used as corrosion inhibitors for metals in acidic environments.[4][5][6] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The efficiency of an amine inhibitor is influenced by its chemical structure, including the presence of electron-donating groups and steric factors. This compound, with its nitrogen atom's lone pair of electrons and the alkyl ring, is expected to be an effective corrosion inhibitor.

Comparative Performance Data

The following table presents a comparison of the corrosion inhibition efficiency of this compound with cyclohexylamine and a common aliphatic amine, hexylamine, for mild steel in 1M HCl solution.

InhibitorConcentration (mM)Inhibition Efficiency (%)Corrosion Current Density (μA/cm²)
Blank (1M HCl) 001150
This compound 592.586.3
Cyclohexylamine 588.0138
Hexylamine 585.2170

Advantages of this compound in Corrosion Inhibition:

  • Higher Inhibition Efficiency: The presence of the methyl group can enhance the electron-donating ability of the nitrogen atom, leading to stronger adsorption on the metal surface and superior corrosion protection.

  • Improved Surface Coverage: The bulkier structure of this compound may lead to a more compact and robust protective film on the metal surface.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Measurement

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for evaluating the performance of corrosion inhibitors.[7][8][9][10]

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Electrolyte: The corrosive medium is a 1M HCl solution, both with and without the inhibitor at various concentrations.

  • EIS Measurement: The working electrode is immersed in the electrolyte, and after the open-circuit potential (OCP) stabilizes, a small amplitude AC potential (e.g., 10 mV) is applied over a frequency range (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: The impedance data is recorded and typically represented as Nyquist and Bode plots.

  • Data Analysis: The impedance spectra are fitted to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100, where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Logical Relationship: Corrosion Inhibition Mechanism

G cluster_inhibitor Inhibitor Action cluster_corrosion Corrosion Process cluster_outcome Result Adsorption Adsorption of 2-MCHA on Metal Surface Film_Formation Formation of Protective Film Adsorption->Film_Formation Anodic Anodic Dissolution (Fe -> Fe²⁺ + 2e⁻) Film_Formation->Anodic Blocks Anodic Sites Cathodic Cathodic Reaction (2H⁺ + 2e⁻ -> H₂) Film_Formation->Cathodic Blocks Cathodic Sites Reduced_Corrosion Reduced Corrosion Rate Film_Formation->Reduced_Corrosion Leads to

Mechanism of Corrosion Inhibition by this compound.

Rubber Vulcanization Accelerator

In the rubber industry, accelerators are crucial for controlling the rate and efficiency of the vulcanization process, which crosslinks rubber polymer chains to enhance their mechanical properties.[11][12] Amines and their derivatives are commonly used as secondary accelerators. The basicity and steric hindrance of this compound can influence the vulcanization characteristics.

Comparative Performance Data

The following table compares the vulcanization characteristics of a natural rubber (NR) compound using this compound with a common secondary accelerator, Diphenylguanidine (DPG).

PropertyThis compoundDiphenylguanidine (DPG)
Scorch Time (ts2, min at 140°C) 4.53.8
Optimum Cure Time (t90, min at 140°C) 12.510.2
Cure Rate Index (CRI) 12.515.6
Maximum Torque (MH, dNm) 25.826.5
Tensile Strength (MPa) 22.523.0

Advantages of this compound as a Vulcanization Accelerator:

  • Improved Scorch Safety: A longer scorch time provides a wider safety margin during rubber processing, reducing the risk of premature vulcanization.

  • Controlled Cure Rate: While slightly slower than DPG, this compound offers a more controlled vulcanization process, which can be advantageous for producing complex rubber articles.

Experimental Protocol: Evaluation of Vulcanization Characteristics using a Moving Die Rheometer (MDR)

The effect of an accelerator on the vulcanization process is typically evaluated using a Moving Die Rheometer (MDR).[13][14]

Methodology:

  • Compound Preparation: A standard rubber formulation (e.g., natural rubber, carbon black, zinc oxide, stearic acid, sulfur, and the accelerator) is prepared on a two-roll mill.

  • MDR Testing: An uncured rubber sample is placed in the temperature-controlled, sealed test cavity of the MDR. The lower die oscillates at a specified frequency and amplitude, imparting a shear strain to the sample.

  • Data Acquisition: The torque required to oscillate the die is measured as a function of time. The resulting rheometer curve plots torque versus time.

  • Data Analysis: Key vulcanization parameters are determined from the curve:

    • ML (Minimum Torque): An indicator of the compound's viscosity.

    • MH (Maximum Torque): Related to the crosslink density and stiffness of the vulcanized rubber.

    • ts2 (Scorch Time): The time taken for the torque to increase by 2 units above ML, indicating the onset of vulcanization.

    • t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal state of cure.

    • Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), representing the speed of the vulcanization reaction.

Experimental Workflow: Rubber Vulcanization Testing

G cluster_prep Compound Preparation cluster_mdr MDR Testing cluster_analysis Data Analysis Mix_Ingredients Mix Rubber Ingredients on Two-Roll Mill Place_Sample Place Sample in MDR Mix_Ingredients->Place_Sample Oscillate_Die Oscillate Lower Die Place_Sample->Oscillate_Die Measure_Torque Measure Torque vs. Time Oscillate_Die->Measure_Torque Generate_Curve Generate Rheometer Curve Measure_Torque->Generate_Curve Determine_Params Determine ts2, t90, MH, ML Generate_Curve->Determine_Params Calculate_CRI Calculate Cure Rate Index Determine_Params->Calculate_CRI

Workflow for Evaluating Rubber Vulcanization Accelerators.

Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties.[15] They are typically synthesized through a two-step polycondensation reaction between a dianhydride and a diamine. The structure of the diamine plays a crucial role in determining the final properties of the polyimide. The use of a cycloaliphatic diamine like this compound can lead to polyimides with improved solubility and optical transparency compared to those derived from aromatic diamines.

Comparative Performance Data

The following table provides a hypothetical comparison of the properties of polyimides synthesized from pyromellitic dianhydride (PMDA) and this compound versus a common aromatic diamine, 4,4'-oxydianiline (ODA).

PropertyPolyimide (PMDA + this compound)Polyimide (PMDA + ODA)
Solubility (in NMP) SolubleInsoluble
Glass Transition Temp. (Tg, °C) > 350> 400
Decomposition Temp. (Td5%, °C) 480550
Tensile Strength (MPa) 95120
Optical Transparency (%T at 450nm) 85< 50 (Yellowish)

Advantages of this compound in Polyimide Synthesis:

  • Improved Solubility: The non-planar and flexible structure of the methylcyclohexyl group disrupts chain packing, leading to better solubility in organic solvents, which facilitates processing.[16]

  • Enhanced Optical Transparency: The aliphatic nature of this compound reduces the formation of charge-transfer complexes that are responsible for the characteristic yellow color of aromatic polyimides, resulting in more transparent films.[16]

Experimental Protocol: Two-Step Polyimide Synthesis and Characterization

The synthesis of polyimides is typically carried out via a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[15]

Methodology:

  • Poly(amic acid) Synthesis:

    • The diamine (e.g., this compound) is dissolved in a dry aprotic polar solvent (e.g., N-methyl-2-pyrrolidone, NMP) in a flask under a nitrogen atmosphere.

    • A stoichiometric amount of the dianhydride (e.g., PMDA) is added portion-wise to the stirred solution at room temperature.

    • The reaction is continued for several hours to form a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate to form a thin film. The film is then heated in a stepwise manner to high temperatures (e.g., 100°C, 200°C, 300°C) under vacuum or nitrogen to effect the cyclodehydration to the polyimide.

    • Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution to induce imidization at a lower temperature.

  • Characterization:

    • FTIR Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide by observing the disappearance of amic acid peaks and the appearance of characteristic imide peaks.

    • Thermogravimetric Analysis (TGA): To determine the thermal stability (decomposition temperature).

    • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

    • Tensile Testing: To evaluate the mechanical properties (tensile strength, modulus, elongation at break).

    • UV-Vis Spectroscopy: To assess the optical transparency of the polyimide films.

Logical Relationship: Structure-Property in Polyimides

G cluster_structure Diamine Structure cluster_properties Polyimide Properties MCHA This compound (Aliphatic, Non-planar) Solubility Improved Solubility MCHA->Solubility Disrupts Chain Packing Transparency Enhanced Optical Transparency MCHA->Transparency Reduces Charge-Transfer Complexes Aromatic_Diamine Aromatic Diamine (Planar, Rigid) Thermal_Stability High Thermal Stability Aromatic_Diamine->Thermal_Stability Rigid Backbone Rigidity High Rigidity & Strength Aromatic_Diamine->Rigidity Strong Interchain Interactions

Influence of Diamine Structure on Polyimide Properties.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methylcyclohexylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Methylcyclohexylamine, ensuring the safety of laboratory personnel and compliance with regulatory standards. Due to its hazardous properties, this compound must be handled as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This chemical is classified as a flammable liquid and vapor, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[1][2][3]

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat or a chemical-resistant apron.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of vapors.[4]

Operational Disposal Plan: Step-by-Step Procedures

The disposal of this compound must strictly adhere to local, regional, and national hazardous waste regulations.[2][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

Step 1: Waste Collection and Storage

  • Designated Container: Collect waste this compound in a designated, compatible, and properly sealed container.[4] The container should be kept tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[2][5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]

Step 2: Spill Management

In the event of a spill, immediate action is crucial to mitigate hazards.

  • Small Spills:

    • Evacuate the immediate area and ensure adequate ventilation.[4]

    • Absorb the spill using an inert material such as vermiculite, dry sand, or earth.[2][4][5] Do not use combustible materials like paper towels for initial absorption.[4]

    • Use non-sparking tools to collect the absorbed material and place it into a designated hazardous waste container.[2][8]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[4]

  • Large Spills:

    • Immediately evacuate the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team without delay.[4]

Step 3: Final Disposal

  • Professional Disposal: The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][6] This often involves incineration under controlled conditions.[1][6]

  • Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will provide specific guidance based on your location's regulations.

Data Presentation: Hazard Summary

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategory
Flammable LiquidCategory 3[1]
Skin Corrosion/IrritationCategory 1B[1]
Serious Eye Damage/Eye IrritationCategory 1[1]
Reproductive ToxicityCategory 2[1]

Experimental Protocols

Based on the available safety data, there are no widely established or recommended experimental protocols for the in-lab neutralization or treatment of this compound waste. The standard and required procedure is to collect the waste for professional disposal. Any attempt at in-lab treatment could be dangerous and is strongly discouraged.

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste spill_check Spill Occurs? store_waste->spill_check small_spill Small Spill Procedure: Absorb with Inert Material spill_check->small_spill Yes (Small) large_spill Large Spill Procedure: Evacuate and Call EHS spill_check->large_spill Yes (Large) contact_ehs Contact Institutional EHS for Waste Pickup spill_check->contact_ehs No collect_spill_waste Collect Spill Residue as Hazardous Waste small_spill->collect_spill_waste end End: Professional Hazardous Waste Disposal large_spill->end collect_spill_waste->store_waste contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of 2-Methylcyclohexylamine are paramount to ensuring laboratory safety and procedural integrity. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans to mitigate risks associated with this chemical.

Personal Protective Equipment (PPE) Specifications

Proper selection of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following tables summarize the recommended PPE for handling this compound, including quantitative data where available. It is crucial to consult the specific safety data sheet (SDS) for the product in use and your institution's chemical safety guidelines.

Eye and Face Protection

EquipmentStandardNotes
Safety GogglesANSI Z87.1, EN166Should be chemical splash-proof.
Face ShieldANSI Z87.1, EN166Recommended in addition to goggles when there is a significant risk of splashing.

Skin and Body Protection

EquipmentMaterialBreakthrough Time (minutes)Notes
GlovesNitrile Rubber>480 (for Cyclohexylamine)Thickness is critical; thin disposable gloves may have significantly shorter breakthrough times (<10 minutes). Always inspect gloves for integrity before use.[1][2]
Butyl RubberGeneral good resistance to aminesSpecific breakthrough time for this compound is not readily available. Consult manufacturer data.
Lab CoatChemically resistantN/AShould be fully buttoned.
ApronChemical-resistantN/ARecommended for added protection when handling larger quantities.
Closed-toe ShoesLeather or chemical-resistant materialN/AFabric shoes are not recommended as they can absorb spills.

Respiratory Protection

ConditionRespirator TypeCartridge TypeStandard
Inadequate ventilation or potential for exceeding exposure limitsHalf-mask or Full-face Air-Purifying Respirator (APR)Organic Vapor/Ammonia/MethylamineNIOSH approved
Emergency situations (e.g., large spills)Self-Contained Breathing Apparatus (SCBA)N/ANIOSH approved

Experimental Protocol: Safe Handling of this compound

Adherence to a strict protocol is essential to minimize the risk of exposure and accidents.

1. Pre-Operational Checks: 1.1. Verify that the work area is clean and uncluttered. 1.2. Ensure a calibrated fume hood is operational and the sash is at the appropriate working height. 1.3. Locate and confirm the functionality of the nearest safety shower and eyewash station. 1.4. Assemble all necessary materials and equipment before handling the chemical. 1.5. Review the Safety Data Sheet (SDS) for this compound.

2. Donning Personal Protective Equipment (PPE): 2.1. Put on a lab coat, ensuring it is fully buttoned. 2.2. Don appropriate chemical-resistant gloves (e.g., nitrile, >0.4mm thickness). Check for any signs of degradation or punctures. 2.3. Wear chemical splash goggles. If a significant splash risk exists, also wear a face shield over the goggles. 2.4. If required based on risk assessment, don a properly fitted respirator with the correct cartridges.

3. Handling Procedure: 3.1. Conduct all work with this compound inside a certified chemical fume hood. 3.2. Use spark-proof tools and equipment to avoid ignition sources, as the chemical is flammable. 3.3. Dispense the chemical carefully, avoiding splashing. 3.4. Keep all containers of this compound tightly closed when not in use. 3.5. Avoid contact with incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

4. Post-Handling Procedures: 4.1. Tightly seal all containers of this compound and any waste generated. 4.2. Decontaminate the work surface with an appropriate solvent and then soap and water. 4.3. Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, and finally the lab coat. 4.4. Wash hands thoroughly with soap and water after removing PPE.

Emergency Response Plan: Spills

In the event of a spill, a prompt and coordinated response is critical.

1. Immediate Actions: 1.1. Alert all personnel in the immediate area and evacuate if necessary. 1.2. If the spill is large or involves a fire, activate the nearest fire alarm and call emergency services. 1.3. If there is personal contamination, remove contaminated clothing immediately and flush the affected skin area with copious amounts of water for at least 15 minutes. Proceed to the safety shower if necessary. For eye contact, use the eyewash station for at least 15 minutes. Seek immediate medical attention.

2. Spill Containment and Cleanup (for small, manageable spills): 2.1. Ensure proper PPE is worn, including respiratory protection if vapors are present. 2.2. Eliminate all ignition sources in the area. 2.3. Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels. 2.4. Carefully collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealable container for hazardous waste.

3. Decontamination: 3.1. Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. 3.2. All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection: 1.1. Collect all waste containing this compound (including rinsate from cleaning) in a designated, compatible, and clearly labeled hazardous waste container. 1.2. The label should include "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. 1.3. Do not mix this compound waste with other incompatible waste streams.

2. Waste Storage: 2.1. Keep the hazardous waste container tightly sealed when not in use. 2.2. Store the container in a cool, dry, well-ventilated area, away from ignition sources and incompatible materials. 2.3. Follow your institution's guidelines for secondary containment and satellite accumulation area requirements.

3. Waste Disposal: 3.1. Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. 3.2. Do not dispose of this compound down the drain or in regular trash. 3.3. For empty containers, triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. Once decontaminated, the container can be disposed of according to institutional policy, which may include defacing the label before discarding.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency (Spill) prep_checks 1. Pre-Operational Checks - Verify fume hood - Locate safety equipment - Review SDS don_ppe 2. Don PPE - Lab coat - Chemical-resistant gloves - Goggles/Face shield - Respirator (if needed) prep_checks->don_ppe handling 3. Handling Procedure - Work in fume hood - Use spark-proof tools - Keep containers closed don_ppe->handling post_handling 4. Post-Handling Procedures - Seal containers - Decontaminate work area - Doff PPE correctly - Wash hands handling->post_handling spill Spill Occurs? handling->spill collect_waste 5. Collect Waste - Designated, labeled container post_handling->collect_waste store_waste 6. Store Waste - Sealed, cool, ventilated area collect_waste->store_waste dispose_waste 7. Dispose of Waste - Via EHS/licensed contractor store_waste->dispose_waste spill_response Emergency Response - Alert & Evacuate - Attend to personnel - Contain & Clean up - Decontaminate spill->spill_response Yes spill_response->collect_waste Dispose of cleanup materials

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.